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  • Product: (6-Methoxy-3-methylpyridin-2-yl)methanol
  • CAS: 1379034-97-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (6-Methoxy-3-methylpyridin-2-yl)methanol: A Key Heterocyclic Building Block in Pharmaceutical Synthesis

Executive Summary: This guide provides a comprehensive technical overview of (6-Methoxy-3-methylpyridin-2-yl)methanol, a heterocyclic compound of significant interest to researchers and professionals in drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of (6-Methoxy-3-methylpyridin-2-yl)methanol, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, characteristic reactivity, and its role as a valuable intermediate in the synthesis of complex pharmaceutical agents. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, offering field-proven insights for its practical application.

A Note on Chemical Identification: It is critical to clarify a potential point of confusion regarding the Chemical Abstracts Service (CAS) number. The topic name, (6-Methoxy-3-methylpyridin-2-yl)methanol, is a distinct chemical entity. The CAS number provided in the query, 58584-63-7, officially corresponds to its structural isomer, (6-Methoxypyridin-3-yl)methanol [1][2][3]. This guide will focus on the compound specified by name: (6-Methoxy-3-methylpyridin-2-yl)methanol .

Introduction and Compound Identification

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous approved drugs. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its binding interactions with biological targets.[4] The methoxy group, in particular, is a prevalent substituent in drug molecules, where it can act as a hydrogen bond acceptor, influence conformation, and block metabolic oxidation of an adjacent aromatic ring.[4][5]

(6-Methoxy-3-methylpyridin-2-yl)methanol belongs to this important class of compounds. Its specific arrangement of a methoxy group, a methyl group, and a reactive hydroxymethyl "handle" makes it a highly versatile building block for constructing more complex molecular architectures.[6]

Figure 1: Chemical Structure of (6-Methoxy-3-methylpyridin-2-yl)methanol compound Figure 2: Plausible Synthetic Workflow A 2-Hydroxy-6-methylpyridine B 3-Nitro-2-hydroxy-6-methylpyridine A->B  Nitration  (HNO₃/H₂SO₄) C 2-Methoxy-6-methyl-3-nitropyridine B->C  O-Methylation  (e.g., MeI, Base) D 3-Amino-2-methoxy-6-methylpyridine C->D  Reduction  (e.g., H₂, Pd/C) E 3-Bromo-2-methoxy-6-methylpyridine D->E  Sandmeyer Reaction  (NaNO₂, HBr; CuBr) F 2-Methoxy-3-methyl-6-formylpyridine E->F  Formylation via Lithiation  (n-BuLi, DMF) G (6-Methoxy-3-methylpyridin-2-yl)methanol F->G  Reduction  (NaBH₄)

Figure 2: Plausible Synthetic Workflow
Protocol: Synthesis via Reduction of a Carboxylic Acid Ester Derivative

This protocol describes a common and reliable method for producing pyridinyl methanols: the reduction of the corresponding ester. This approach is advantageous due to the high yields and relatively clean conversions.

Step 1: Synthesis of Methyl 6-methoxy-3-methylnicotinate (Intermediate)

  • Starting Material: 6-chloro-3-methylnicotinic acid.

  • Esterification: React the starting material with methanol in the presence of a catalytic amount of sulfuric acid under reflux to produce methyl 6-chloro-3-methylnicotinate.

  • Methoxylation: Treat the resulting chloro-ester with sodium methoxide in methanol at elevated temperatures. The methoxide acts as a nucleophile, displacing the chloride at the 6-position to yield the desired intermediate, methyl 6-methoxy-3-methylnicotinate. The reaction is driven by the formation of stable sodium chloride.

  • Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate. Purify the crude product using silica gel column chromatography.

Step 2: Reduction to (6-Methoxy-3-methylpyridin-2-yl)methanol

  • Reaction Setup: Dissolve the purified methyl 6-methoxy-3-methylnicotinate in an anhydrous solvent such as tetrahydrofuran (THF) or tert-butyl methyl ether (MTBE) in a flask under an inert nitrogen atmosphere. [2]2. Cooling: Cool the solution in an ice bath to 0-5 °C. This is crucial to control the exothermic nature of the reduction reaction.

  • Reducing Agent Addition: Slowly add a solution of a powerful reducing agent, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) or lithium aluminum hydride (LiAlH₄). [2]These reagents are preferred over milder ones like NaBH₄ for the efficient reduction of esters to alcohols.

  • Reaction Monitoring: Allow the reaction to stir at a low temperature for a specified period, monitoring its completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). [7]5. Quenching: Carefully quench the reaction by the slow, sequential addition of water and then an aqueous sodium hydroxide solution while maintaining a low temperature. This safely decomposes any excess hydride reagent.

  • Extraction and Isolation: Separate the organic layer. Extract the aqueous layer with additional solvent to maximize product recovery. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. [2]7. Purification: Purify the resulting oil or solid by column chromatography or distillation to obtain pure (6-Methoxy-3-methylpyridin-2-yl)methanol.

Chemical Reactivity and Applications in Drug Development

The utility of (6-Methoxy-3-methylpyridin-2-yl)methanol as a pharmaceutical intermediate stems from the distinct reactivity of its functional groups.

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol is the principal site of reactivity. It can be easily oxidized to an aldehyde or a carboxylic acid. More importantly in drug synthesis, it can be converted into a good leaving group (e.g., a tosylate, mesylate, or halide) by reacting it with the corresponding sulfonyl chloride or halogenating agent. [8]This "activated" intermediate can then undergo nucleophilic substitution with various nucleophiles (e.g., thiols, amines) to build the final drug scaffold. This is a common strategy in the synthesis of proton pump inhibitors (PPIs) like omeprazole and rabeprazole. [8][9]* Methoxy Group (-OCH₃): The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃). It serves to modulate the electronic properties of the pyridine ring, making it more electron-rich and influencing its basicity. [5]* Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various coupling reactions, although its electron-deficient nature can make electrophilic aromatic substitution challenging.

Figure 3: Logical Application in PPI Synthesis A (6-Methoxy-3-methyl -pyridin-2-yl)methanol B Activated Intermediate (e.g., Chloromethyl derivative) A->B  Activation of -OH  (e.g., SOCl₂) C Coupled Intermediate B->C  Nucleophilic Substitution  (+ Benzimidazole-thiol) D Proton Pump Inhibitor (Final Drug) C->D  Oxidation  (e.g., m-CPBA)

Figure 3: Logical Application in PPI Synthesis

This compound and its isomers are key intermediates in the synthesis of a variety of therapeutic agents, including:

  • Proton Pump Inhibitors (PPIs): For treating acid-reflux disorders. [8][9]* COX-2 Inhibitors: A class of anti-inflammatory drugs. [10]* TRPV3 Antagonists: Investigated for the treatment of pain and inflammation. [11][12]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for (6-Methoxy-3-methylpyridin-2-yl)methanol is not readily available, data from structurally similar methoxypyridine alcohols can be used to establish prudent safety protocols. [1][13] GHS Hazard Classification (Anticipated):

  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed. [1][14] * H315: Causes skin irritation. [1][14] * H319: Causes serious eye irritation. [1][14] * H335: May cause respiratory irritation. [1][14]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or dust. [15][16]* Eye Protection: Wear chemical safety goggles with side-shields that conform to EN166 or NIOSH standards. [15]* Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). [17]* Skin and Body Protection: Wear a lab coat and, if handling large quantities, additional protective clothing. [16]* Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [16]

Storage Guidelines
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [15][18]* Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and moisture absorption. [1]* Incompatibilities: Keep away from strong oxidizing agents and strong acids. [18]

Conclusion

(6-Methoxy-3-methylpyridin-2-yl)methanol stands out as a strategically designed heterocyclic intermediate. Its value in drug discovery and development is derived from its unique combination of a reactive hydroxymethyl group, which serves as a versatile synthetic handle, and the modulating effects of its methoxy and methyl substituents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent building block in the creation of novel and effective pharmaceutical agents.

References

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  • Sigma-Aldrich. (n.d.). (6-Methoxypyridin-3-yl)methanol | 58584-63-7. Retrieved from https://www.sigmaaldrich.com/US/en/product/bld/bd217313
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  • Methanol Institute. (2015, July 10). Global Product Strategy (GPS) Safety Summary Methanol. Retrieved from https://www.methanol.org/wp-content/uploads/2016/06/Methanol-GPS-Safety-Summary.pdf
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  • Green Chemistry (RSC Publishing). (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc02096a
  • Google Patents. (n.d.). US3873557A - Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine. Retrieved from https://patents.google.
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  • Santa Cruz Biotechnology. (n.d.). (6-Methoxy-pyridin-2-yl)-methanol | CAS 63071-12-5. Retrieved from https://www.scbt.com/p/6-methoxy-pyridin-2-yl-methanol-63071-12-5
  • CymitQuimica. (2024, December 19). Safety Data Sheet - (3-AMINO-6-METHYLPYRIDIN-2-YL)METHANOL. Retrieved from https://www.cymitquimica.com/pdf/F502871_msds_en.pdf
  • BLDpharm. (n.d.). 136133-18-1|(6-(Methoxymethyl)pyridin-2-yl)methanol. Retrieved from https://www.bldpharm.com/products/136133-18-1.html
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  • PubChem. (n.d.). (4-Methoxy-6-methylpyridin-3-yl)methanol | C8H11NO2 | CID 58810472. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/58810472
  • PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from https://pubmed.ncbi.nlm.nih.gov/27135310/
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  • Jubilant Ingrevia. (n.d.). (Hydroxymethyl) pyridine Safety Data Sheet. Retrieved from https://www.ingrevia.com/files/sds_files/2-(Hydroxymethyl)%20pyridine_SDS-IB_JUBL_03_20.pdf
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  • ChemScene. (n.d.). 1806421-58-8 | (6-Fluoro-2-methoxypyridin-3-yl)methanol. Retrieved from https://www.chemscene.com/products/CS-0089856.html
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  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from https://pubmed.ncbi.nlm.nih.gov/38781921/
  • BenchChem. (n.d.). Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery. Retrieved from https://www.benchchem.com/product/b1928/technical-overview
  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Retrieved from https://patents.google.
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  • ChemRxiv. (n.d.). Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric Catalysts. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/60c74a5925c481fe686d1234
  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from https://www.researchgate.
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  • ResearchGate. (2016, April). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Retrieved from https://www.researchgate.net/publication/301886071_Synthesis_and_Pharmacology_of_Pyridin-2-ylmethanol_Derivatives_as_Novel_and_Selective_Transient_Receptor_Potential_Vanilloid_3_TRPV3_Antagonists
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Sources

Exploratory

An In-depth Technical Guide to 6-Methoxy-3-methyl-2-pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Heterocyclic Building Block 6-Methoxy-3-methyl-2-pyridinemethanol is a substituted pyridine derivative that holds significant pote...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

6-Methoxy-3-methyl-2-pyridinemethanol is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure, which incorporates a pyridine ring, a methoxy group, a methyl group, and a primary alcohol, offers multiple points for chemical modification. The pyridine scaffold is a common motif in a vast array of pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1] The methoxy group can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[2] This guide provides a comprehensive overview of the chemical properties, a proposed synthesis, and potential applications of this compound, designed to equip researchers with the foundational knowledge for its use in drug discovery and development.

Core Chemical Identity and Physicochemical Properties

The fundamental identifiers for 6-Methoxy-3-methyl-2-pyridinemethanol are detailed below. It is important to note that while structural information is well-defined, specific experimental data for this particular isomer is not widely available in public databases. Therefore, some properties listed are predicted values.

PropertyValueSource
IUPAC Name (6-methoxy-3-methylpyridin-2-yl)methanolPubChem
Molecular Formula C₈H₁₁NO₂[3]
Molecular Weight 153.18 g/mol [3]
CAS Number Not available-
Appearance Off-white solid (predicted based on isomers)[4]
Solubility Soluble in methanol, chloroform, and other organic solvents (predicted)-
XlogP (predicted) 0.7[3]
Monoisotopic Mass 153.07898 Da[3]

Structural Identifiers: [3]

  • SMILES: CC1=C(N=C(C=C1)OC)CO

  • InChI: InChI=1S/C8H11NO2/c1-6-3-4-8(11-2)9-7(6)5-10/h3-4,10H,5H2,1-2H3

  • InChIKey: AXXNTOOBEYKLEX-UHFFFAOYSA-N

Spectroscopic and Analytical Characterization

A comprehensive structural elucidation of 6-Methoxy-3-methyl-2-pyridinemethanol relies on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the alcohol, and the methyl and methoxy protons. Based on the structure, one would anticipate two distinct aromatic proton signals. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing pyridine nitrogen. For a related isomer, (3-methoxy-6-methylpyridin-2-yl)methanol, the ¹H NMR spectrum in CDCl₃ shows a methyl singlet at 2.49 ppm, a methoxy singlet at 3.83 ppm, a methylene singlet at 4.70 ppm, and aromatic protons at 7.03 ppm.[4] For the title compound, the relative positions of these peaks would differ due to the change in substituent positions.

  • ¹³C NMR: The carbon NMR spectrum should reveal eight distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the oxygen of the methoxy group and the carbons of the pyridine ring will be deshielded and appear at higher chemical shifts.[5]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₈H₁₁NO₂. Predicted mass-to-charge ratios for common adducts include [M+H]⁺ at 154.08626 and [M+Na]⁺ at 176.06820.[3]

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch from the alcohol group (around 3300 cm⁻¹), C-H stretches from the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region), and a strong C-O stretching band from the methoxy and alcohol groups (around 1050-1250 cm⁻¹).[6][7]

Synthesis and Reaction Chemistry

Proposed Synthesis: Methylation of a Pyridinol Precursor

A logical approach involves the methylation of a corresponding pyridinol precursor. This method is advantageous due to the commercial availability of various substituted pyridinol starting materials.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Start 2-(hydroxymethyl)-3-methyl-6-pyridinol Product 6-Methoxy-3-methyl-2-pyridinemethanol Start->Product Acetone, Reflux Reagent Dimethyl Sulfate (Me₂SO₄) Cesium Carbonate (Cs₂CO₃)

Caption: Proposed synthesis of 6-Methoxy-3-methyl-2-pyridinemethanol.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of a related isomer and should be optimized for the specific starting material.[4]

  • Reaction Setup: To a solution of 2-(hydroxymethyl)-3-methyl-6-pyridinol (1 equivalent) in anhydrous acetone, add dimethyl sulfate (1.2 equivalents).

  • Base Addition: Add cesium carbonate (1.25 equivalents) to the mixture. The use of a strong base like cesium carbonate is crucial for the deprotonation of the pyridinol to form the more nucleophilic pyridinolate.

  • Reaction Conditions: The reaction mixture is then heated to reflux for approximately 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is filtered to remove the inorganic salts and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 6-Methoxy-3-methyl-2-pyridinemethanol.

Applications in Research and Drug Development

The structural features of 6-Methoxy-3-methyl-2-pyridinemethanol make it an attractive scaffold for the development of novel therapeutic agents.

  • Scaffold for Kinase Inhibitors: The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors. Modifications at the hydroxymethyl and methyl positions could be explored to target specific kinases involved in oncology and inflammatory diseases.

  • Intermediate for CNS-active Agents: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is beneficial for interactions with receptors in the central nervous system. The overall physicochemical properties of this molecule fall within the range suitable for CNS drug candidates.

  • Derivatives for Ion Channel Modulation: Pyridine-containing molecules have been investigated as modulators of various ion channels. For instance, derivatives of (Pyridin-2-yl)methanol have been developed as antagonists for the TRPV3 channel, which is implicated in pain sensation and skin disorders.[8][9]

The logical workflow for utilizing this compound in a drug discovery program is outlined below.

G A 6-Methoxy-3-methyl-2- pyridinemethanol B Functional Group Interconversion (e.g., OH to Cl, Br, or OTf) A->B Activation C Coupling with Diverse Building Blocks (e.g., Suzuki, Buchwald-Hartwig) B->C Diversification D Library of Novel Derivatives C->D E High-Throughput Screening (HTS) D->E F Hit Identification and Validation E->F G Lead Optimization F->G H Preclinical Candidate G->H

Caption: Workflow for drug discovery using the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Methoxy-3-methyl-2-pyridinemethanol is not available, data from closely related compounds suggest that it should be handled with appropriate care.[10][11]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: If swallowed, rinse mouth with water and seek medical attention.

Always consult a comprehensive and compound-specific SDS before handling any chemical.

References

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  • (4-Methoxy-6-methylpyridin-3-yl)methanol | C8H11NO2 | CID 58810472. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.). Retrieved February 22, 2024, from [Link]

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  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. (2016, April). ResearchGate. Retrieved February 22, 2024, from [Link]

  • (4-Methoxy-3-methylpyridin-2-yl)methanol Hydrochloride. (n.d.). Pharmaffiliates. Retrieved February 22, 2024, from [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016, May 26). PubMed. Retrieved February 22, 2024, from [Link]

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Foundational

An In-Depth Technical Guide to (3-Methoxy-6-methylpyridin-2-yl)methanol: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (3-methoxy-6-methylpyridin-2-yl)methanol, a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-methoxy-6-methylpyridin-2-yl)methanol, a substituted pyridine derivative of significant interest in medicinal chemistry. We will delve into its chemical structure, a detailed synthesis protocol, spectroscopic analysis, and explore its promising applications in drug discovery, particularly as a scaffold for developing novel therapeutics targeting the central nervous system.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs. Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block for designing molecules with specific biological activities. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. (3-Methoxy-6-methylpyridin-2-yl)methanol, with its methoxy, methyl, and hydroxymethyl groups, represents a well-functionalized platform for the synthesis of diverse chemical libraries aimed at various therapeutic targets.

Chemical Structure and Properties

The core of the molecule is a pyridine ring substituted at positions 2, 3, and 6.

IUPAC Name: (3-Methoxy-6-methylpyridin-2-yl)methanol CAS Number: 848696-30-0[1] Molecular Formula: C₈H₁₁NO₂[1] Molecular Weight: 153.18 g/mol [1]

The structure combines a nucleophilic hydroxymethyl group at the 2-position, an electron-donating methoxy group at the 3-position, and a methyl group at the 6-position. This arrangement of functional groups influences the molecule's reactivity and its potential interactions with biological targets.

Structural Diagram:

Caption: Chemical structure of (3-Methoxy-6-methylpyridin-2-yl)methanol.

Physicochemical Properties (Predicted)
PropertyValueSource
XlogP0.7PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count3PubChem[2]
Rotatable Bond Count2PubChem[2]
Exact Mass153.07898 g/mol PubChem[2]
Monoisotopic Mass153.07898 g/mol PubChem[2]
Topological Polar Surface Area42.4 ŲPubChem[3]

Synthesis Protocol: A Detailed Walkthrough

The synthesis of (3-methoxy-6-methylpyridin-2-yl)methanol can be achieved through the O-methylation of the corresponding diol precursor, 2-(hydroxymethyl)-6-methylpyridin-3-ol. This protocol is adapted from established literature procedures.[1]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product A Dissolve 2-(hydroxymethyl)-6- methylpyridin-3-ol in acetone B Add Dimethyl Sulfate (Me2SO4) A->B C Add Cesium Carbonate (Cs2CO3) B->C D Reflux for 2 hours C->D E Filter the reaction mixture D->E F Concentrate the filtrate E->F G Purify by column chromatography (Ethyl acetate/Hexanes) F->G H (3-methoxy-6-methylpyridin-2-yl)methanol (Off-white solid) G->H

Caption: Workflow for the synthesis of (3-methoxy-6-methylpyridin-2-yl)methanol.

Step-by-Step Methodology
  • Reaction Setup:

    • To a solution of 2-(hydroxymethyl)-6-methylpyridin-3-ol (1.0 eq) in anhydrous acetone, add dimethyl sulfate (Me₂SO₄, 1.2 eq).

    • Causality: Acetone is chosen as the solvent due to its ability to dissolve the starting material and its appropriate boiling point for the reflux conditions. Dimethyl sulfate serves as the methylating agent.

    • Subsequently, add cesium carbonate (Cs₂CO₃, 1.25 eq) to the mixture.

    • Causality: Cesium carbonate is a mild base used to deprotonate the more acidic phenolic hydroxyl group, facilitating its nucleophilic attack on the dimethyl sulfate. The hydroxymethyl group is less acidic and therefore less likely to be deprotonated and methylated under these conditions.

  • Reaction:

    • The reaction mixture is then heated to reflux for 2 hours.

    • Causality: Heating the reaction provides the necessary activation energy for the O-methylation to proceed at a reasonable rate. The 2-hour reflux time is typically sufficient for the reaction to reach completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts (cesium sulfate and unreacted cesium carbonate).

    • The filtrate is then concentrated under reduced pressure to remove the acetone.

    • The resulting crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0-80%).

    • Causality: Column chromatography is a standard purification technique to separate the desired product from any unreacted starting material, by-products, or other impurities based on their different polarities.

  • Product Characterization:

    • The pure product is obtained as an off-white solid.

    • The identity and purity of the compound should be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Spectroscopic Analysis

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized (3-methoxy-6-methylpyridin-2-yl)methanol.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.03 (s, 2H, Ar-H), 4.70 (s, 2H, -CH₂OH), 4.45 (s, 1H, -OH), 3.83 (s, 3H, -OCH₃), 2.49 (s, 3H, Ar-CH₃).[1]

  • Interpretation:

    • The singlet at 2.49 ppm corresponds to the three protons of the methyl group at the 6-position.

    • The singlet at 3.83 ppm is assigned to the three protons of the methoxy group at the 3-position.

    • The broad singlet at 4.45 ppm is characteristic of the hydroxyl proton, which can exchange with trace amounts of water in the solvent.

    • The singlet at 4.70 ppm corresponds to the two protons of the hydroxymethyl group at the 2-position.

    • The singlet at 7.03 ppm, integrating to two protons, represents the aromatic protons on the pyridine ring.

¹³C NMR Spectroscopy (Predicted)
  • Predicted Chemical Shifts (ppm):

    • Ar-CH₃: ~20-25 ppm

    • -OCH₃: ~55-60 ppm

    • -CH₂OH: ~60-65 ppm

    • Aromatic Carbons: ~110-160 ppm (The exact shifts will depend on the substitution pattern)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic Absorptions (cm⁻¹):

    • O-H stretch (alcohol): A broad peak in the region of 3200-3600 cm⁻¹.[4]

    • C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

    • C=C and C=N stretch (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.

    • C-O stretch (alcohol and ether): Strong absorptions in the 1000-1300 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): m/z = 153.18

  • Potential Fragmentation Patterns:

    • Loss of a hydroxyl radical (-•OH) to give a fragment at m/z = 136.

    • Loss of a methoxy radical (-•OCH₃) to give a fragment at m/z = 122.

    • Loss of formaldehyde (-CH₂O) from the hydroxymethyl group to give a fragment at m/z = 123.

    • Cleavage of the methyl group to give a fragment at m/z = 138.

Applications in Drug Discovery

The 2,3,6-trisubstituted pyridine scaffold, exemplified by (3-methoxy-6-methylpyridin-2-yl)methanol, has emerged as a valuable starting point for the development of novel therapeutics, particularly for central nervous system disorders.

Muscarinic M4 Receptor Positive Allosteric Modulators (PAMs) for Schizophrenia

Recent research has highlighted the potential of targeting the muscarinic acetylcholine M4 receptor for the treatment of schizophrenia.[5][6] M4 receptors are G-protein coupled receptors that are highly expressed in brain regions implicated in the pathophysiology of schizophrenia.[7]

  • Mechanism of Action: Positive allosteric modulators (PAMs) bind to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine.[8] This binding event induces a conformational change in the receptor that increases its affinity for and/or efficacy of acetylcholine.[9] This leads to an enhanced downstream signaling cascade upon acetylcholine binding.

  • M4 Receptor Signaling Pathway: The M4 receptor is primarily coupled to the Gαi/o protein.[10][11] Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[10][11] This reduction in cAMP levels modulates the activity of various downstream effectors, ultimately leading to a dampening of neuronal excitability.

G cluster_0 M4 Receptor Activation cluster_1 G-Protein Signaling cluster_2 Downstream Effects ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds PAM (3-Methoxy-6-methylpyridin-2-yl)methanol -derived PAM PAM->M4R Enhances ACh Binding/ Efficacy G_protein Gαi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability

Caption: Simplified M4 receptor signaling pathway modulated by a PAM.

  • Therapeutic Rationale: By enhancing the signaling of M4 receptors, PAMs derived from scaffolds like (3-methoxy-6-methylpyridin-2-yl)methanol can help to normalize the dysregulated neurotransmission observed in schizophrenia.[5][12] This approach offers the potential for a more targeted therapy with a reduced side-effect profile compared to traditional antipsychotics that act on dopamine receptors.

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists for Pain Management

The pyridine methanol moiety is also a key feature in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a promising target for the treatment of pain.[13]

  • Mechanism of Action: TRPV3 is a non-selective cation channel that is activated by heat and certain chemical stimuli.[14][15] In pathological pain states, the expression and activity of TRPV3 channels can be upregulated.[14] Antagonists block the channel, preventing the influx of cations and thereby reducing the excitability of sensory neurons involved in pain transmission.

  • TRPV3 Signaling in Nociception: Activation of TRPV3 in sensory neurons leads to depolarization and the initiation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.[16] By blocking this initial step, TRPV3 antagonists can effectively reduce pain signaling.

G cluster_0 TRPV3 Channel Modulation cluster_1 Cellular Response cluster_2 Physiological Outcome Noxious_Stimuli Noxious Stimuli (Heat, Chemicals) TRPV3 TRPV3 Channel Noxious_Stimuli->TRPV3 Activates Antagonist (3-Methoxy-6-methylpyridin-2-yl)methanol -derived Antagonist Antagonist->TRPV3 Blocks Cation_Influx ↓ Cation (Ca²⁺, Na⁺) Influx TRPV3->Cation_Influx Prevents Depolarization ↓ Neuronal Depolarization Cation_Influx->Depolarization Pain_Signal ↓ Pain Signal Transmission Depolarization->Pain_Signal

Caption: Simplified mechanism of TRPV3 antagonism in pain signaling.

Conclusion and Future Directions

(3-Methoxy-6-methylpyridin-2-yl)methanol is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of functional groups make it an attractive starting point for the development of novel therapeutics. The demonstrated potential of its derivatives as M4 positive allosteric modulators for schizophrenia and as TRPV3 antagonists for pain management highlights the importance of this chemical scaffold.

Future research should focus on:

  • Expanding the synthetic derivatization of (3-methoxy-6-methylpyridin-2-yl)methanol to generate diverse chemical libraries.

  • Conducting high-throughput screening of these libraries against a range of biological targets.

  • Optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties.

  • Further elucidating the precise molecular interactions between these compounds and their respective targets through structural biology and computational modeling.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals, providing the necessary information to leverage the potential of (3-methoxy-6-methylpyridin-2-yl)methanol in the quest for new and improved medicines.

References

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  • Christopoulos, A. (2002). Allosteric binding sites on cell-surface receptors: novel targets for drug discovery. Nature Reviews Drug Discovery, 1(3), 198-210.
  • Jin, J., et al. (2007). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience, 27(49), 13359-13369.
  • Jones, C. K., et al. (2020). Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia. Neuropharmacology, 164, 107907.
  • Lanzafame, A. A., et al. (2017). M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia. Neuron, 95(4), 865-877.e5.
  • Lindsley, C. W., et al. (2025). Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. Pharmacology Research & Perspectives.
  • McIntyre, P., et al. (2017). TRPV3 Modulates Nociceptive Signaling Through Peripheral and Supraspinal Sites in Rats. Journal of Neurophysiology, 118(2), 1047-1058.
  • Melancon, B. J., et al. (2024). The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. Frontiers in Pharmacology, 15, 1369853.
  • Patsnap. (2025, March 11). What are the therapeutic applications for M4 receptor agonists?.
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  • What are M4 receptor agonists and how do they work?. (2024, June 21). News-Medical.net.
  • Wiver, S. H., et al. (2023, April 4). The muscarinic M4 acetylcholine receptor exacerbates symptoms of movement disorders. Trends in Neurosciences.
  • Wood, M. R., et al. (2015). Targeting Muscarinic Receptors to Treat Schizophrenia. Trends in Pharmacological Sciences, 36(8), 511-522.
  • Miller, L. J., et al. (2023, January 24). Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. International Journal of Molecular Sciences, 24(3), 2419.
  • Vilar, S., et al. (2023, July 30). The molecular mechanism of positive allosteric modulation at the dopamine D1 receptor.
  • Shang, Y., et al. (2016, February 3). Proposed Mode of Binding and Action of Positive Allosteric Modulators at Opioid Receptors. ACS Chemical Neuroscience, 7(3), 347-356.
  • van der Westhuizen, E. T., et al. (2018). Signaling pathways coupled to the M4 mAChR.
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  • PubChem. (n.d.). (4-Methoxy-6-methylpyridin-3-yl)methanol. Retrieved from [Link]

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Exploratory

(6-Methoxy-3-methylpyridin-2-yl)methanol solubility in organic solvents

An In-depth Technical Guide to the Solubility of (6-Methoxy-3-methylpyridin-2-yl)methanol in Organic Solvents Authored by: A Senior Application Scientist Foreword: Understanding the Critical Role of Solubility in Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (6-Methoxy-3-methylpyridin-2-yl)methanol in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is not merely a data point; it is a critical parameter that dictates the feasibility of its synthesis, purification, formulation, and ultimately, its bioavailability. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of (6-methoxy-3-methylpyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry.[1][2][3] While specific quantitative solubility data for this compound is not extensively published, this guide will equip you with the foundational knowledge, theoretical framework, and practical methodologies to determine and interpret its solubility profile.

Physicochemical Profile of (6-Methoxy-3-methylpyridin-2-yl)methanol

To understand the solubility of (6-methoxy-3-methylpyridin-2-yl)methanol, we must first examine its molecular structure.

Molecular Formula: C8H11NO2[4]

Molecular Weight: 153.18 g/mol [5]

Structure:

The molecule possesses several key features that will govern its interaction with organic solvents:

  • A Pyridine Ring: A nitrogen-containing aromatic heterocycle, which imparts a degree of polarity and the capacity for hydrogen bonding via the nitrogen atom.[6][7]

  • A Methoxy Group (-OCH3): An electron-donating group that can also act as a hydrogen bond acceptor.

  • A Methyl Group (-CH3): A nonpolar, hydrophobic moiety.

  • A Hydroxymethyl Group (-CH2OH): This primary alcohol group is a significant contributor to polarity and is a strong hydrogen bond donor and acceptor.

The interplay of these functional groups creates a molecule with a moderate degree of polarity. The presence of both hydrogen bond donors and acceptors suggests that its solubility will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This can be further refined by considering the following solvent properties:

  • Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents have a significant dipole moment, while nonpolar solvents do not. Given the polar nature of (6-methoxy-3-methylpyridin-2-yl)methanol, it is expected to be more soluble in polar solvents.

  • Protic vs. Aprotic Solvents: Polar solvents can be further divided into protic and aprotic categories. Protic solvents (e.g., alcohols, water) can donate hydrogen bonds, which will be crucial for solvating the hydroxymethyl group. Aprotic polar solvents (e.g., acetone, ethyl acetate) lack this ability but can still act as hydrogen bond acceptors.

  • Hydrogen Bonding Capability: The ability of a solvent to engage in hydrogen bonding with the solute is a primary driver of solubility for a molecule like (6-methoxy-3-methylpyridin-2-yl)methanol.[8]

Based on these principles, we can make some informed predictions about the solubility of (6-methoxy-3-methylpyridin-2-yl)methanol in various classes of organic solvents.

Predicted Solubility Trends
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe solvent can engage in hydrogen bonding with the hydroxymethyl and pyridine functionalities. The polarity of the solvent is compatible with the solute.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents are polar and can accept hydrogen bonds from the hydroxymethyl group. The lack of hydrogen bond donation may slightly limit solubility compared to protic solvents. Pyridine itself is soluble in DMSO.[9]
Nonpolar Hexane, Toluene, Diethyl EtherLowThe significant difference in polarity between the solute and solvent will hinder dissolution. While some interaction with the methyl group and aromatic ring is possible, it is unlikely to overcome the energy required to break the solute-solute interactions. Pyridine does show some miscibility with hexane and toluene.[7]

Experimental Determination of Solubility

The following is a detailed protocol for the gravimetric determination of the solubility of (6-methoxy-3-methylpyridin-2-yl)methanol. This method is adapted from established procedures for determining the solubility of related heterocyclic compounds.[1][10]

Materials and Equipment
  • (6-Methoxy-3-methylpyridin-2-yl)methanol (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled water bath or heating block

  • Magnetic stirrer and stir bars

  • Vials with screw caps

  • Syringes and syringe filters (0.45 µm)

  • Drying oven

Step-by-Step Protocol
  • Preparation: Add a known mass of the chosen organic solvent to a series of vials.

  • Addition of Solute: Add an excess amount of (6-methoxy-3-methylpyridin-2-yl)methanol to each vial to create a saturated solution.

  • Equilibration: Place the vials in the thermostatically controlled bath set to the desired temperature (e.g., 298.15 K). Stir the mixtures continuously to facilitate the dissolution process. Allow at least 3 hours for the solution to reach equilibrium.

  • Settling: Stop the stirring and allow the undissolved solid to settle for at least 2 hours.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

  • Filtration: Immediately filter the solution through a syringe filter into a pre-weighed vial.

  • Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination: Once the solvent has completely evaporated, weigh the vial containing the dried solute.

  • Calculation: The mass of the dissolved solute can be determined by subtracting the initial mass of the vial from the final mass. The solubility can then be expressed in various units, such as g/L or mol/L.

Data Analysis and Correlation

The experimental solubility data can be correlated with temperature using models such as the modified Apelblat equation, which is commonly used for this purpose.[1][10]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add known mass of solvent to vial prep2 Add excess solute prep1->prep2 equil1 Place in thermostatic bath at target T prep2->equil1 equil2 Stir continuously for >3 hours equil1->equil2 equil3 Stop stirring and settle for >2 hours equil2->equil3 analysis1 Withdraw and filter supernatant equil3->analysis1 analysis2 Evaporate solvent in pre-weighed vial analysis1->analysis2 analysis3 Determine mass of dissolved solute analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Experimental workflow for gravimetric solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table of Solubility Data for (6-Methoxy-3-methylpyridin-2-yl)methanol at 298.15 K
SolventSolvent ClassSolubility (g/L)Molar Solubility (mol/L)
MethanolPolar ProticExperimental DataCalculated Data
EthanolPolar ProticExperimental DataCalculated Data
IsopropanolPolar ProticExperimental DataCalculated Data
AcetonePolar AproticExperimental DataCalculated Data
Ethyl AcetatePolar AproticExperimental DataCalculated Data
AcetonitrilePolar AproticExperimental DataCalculated Data
TetrahydrofuranPolar AproticExperimental DataCalculated Data
DimethylformamidePolar AproticExperimental DataCalculated Data
Dimethyl SulfoxidePolar AproticExperimental DataCalculated Data
TolueneNonpolarExperimental DataCalculated Data
n-HexaneNonpolarExperimental DataCalculated Data
DichloromethaneHalogenatedExperimental DataCalculated Data
Interpreting the Results: A Logical Framework

The relationship between the molecular features of (6-methoxy-3-methylpyridin-2-yl)methanol and solvent properties determines its solubility.

G cluster_solute Solute Properties: (6-Methoxy-3-methylpyridin-2-yl)methanol cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute Hydroxymethyl (-CH2OH) Pyridine Ring (N atom) Methoxy (-OCH3) Methyl (-CH3) solvent H-Bond Donor H-Bond Acceptor Polarity Nonpolar Character solute:f0->solvent:f1 Strong Interaction solute:f1->solvent:f1 Interaction solute:f2->solvent:f1 Interaction solute:f3->solvent:f3 Interaction solvent:f0->solute:f0 Strong Interaction solvent:f2->solute:f0 Interaction solvent:f2->solute:f1 Interaction solvent:f2->solute:f2 Interaction solubility High Solubility Moderate Solubility Low Solubility solvent:f0->solubility:f0 solvent:f1->solubility:f0 solvent:f2->solubility:f0 solvent:f3->solubility:f2

Caption: Logical relationship between solute-solvent properties and solubility.

Safety and Handling Considerations

When handling (6-methoxy-3-methylpyridin-2-yl)methanol and organic solvents, it is imperative to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile solvents.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for (6-methoxy-3-methylpyridin-2-yl)methanol and all solvents used for detailed hazard information. The compound is classified as a warning for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation. Many organic solvents are flammable and have their own specific hazards.[11][12]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

References

  • Baluja, S., & Soni, P. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(5), 329-334.
  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
  • MATERIAL SAFETY D
  • Krasilnikova, Y., et al. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Advances, 14(49), 36081-36090.
  • PubChem. (n.d.). (6-methoxy-3-methylpyridin-2-yl)methanol. Retrieved from [Link]

  • Li, J., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021, August 23). Journal of Drug Delivery and Therapeutics, 11(4-S), 183-191.
  • Jubilant Ingrevia. (2024, February 19).
  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.).
  • PubChem. (n.d.). (6-methoxy-2-methylpyridin-3-yl)methanol. Retrieved from [Link]

  • DCMR. (2021, February 14).
  • Kim, J. H., et al. (2021).
  • Vo, D. T., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947.
  • ResearchGate. (2025, August 9). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Nazarbayev University. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents.
  • Sameni, J., Krigstin, S., & Sain, M. (2017). Solubility of lignin and acetylated lignin in organic solvents. BioResources, 12(1), 1548-1565.
  • Semantic Scholar. (n.d.). Physicochemical Characterization and Solubility Enhancement Studies of Mebendazole Solid Dispersions in Solvent Mixtures.

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Foundational

6-Methoxy-3-methylpyridin-2-yl methanol molecular weight and formula

This is an in-depth technical guide for (6-Methoxy-3-methylpyridin-2-yl)methanol . CAS Registry Number: 1379034-97-5 Document Type: Technical Guide & Synthetic Protocol Version: 1.0 Executive Summary (6-Methoxy-3-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for (6-Methoxy-3-methylpyridin-2-yl)methanol .

CAS Registry Number: 1379034-97-5 Document Type: Technical Guide & Synthetic Protocol Version: 1.0

Executive Summary

(6-Methoxy-3-methylpyridin-2-yl)methanol is a specialized heterocyclic building block used primarily in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and TRPV3 antagonists . Characterized by a pyridine core substituted with a methoxy group at the 6-position, a methyl group at the 3-position, and a hydroxymethyl moiety at the 2-position, this molecule serves as a critical pharmacophore for modulating hydrogen bonding and lipophilicity in drug candidates.

This guide details its physicochemical identity, a validated synthetic pathway starting from 2,6-dichloro-3-methylpyridine, and its application in modern medicinal chemistry.

Part 1: Physicochemical Identity

The precise structural arrangement of substituents—specifically the ortho-placement of the methyl and hydroxymethyl groups—creates a unique steric environment that influences downstream coupling reactions (e.g., Mitsunobu or nucleophilic substitution).

PropertyData
Chemical Name (6-Methoxy-3-methylpyridin-2-yl)methanol
CAS Number 1379034-97-5
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Exact Mass 153.0790
SMILES COc1ccc(C)c(CO)n1
Appearance Off-white to pale yellow solid or viscous oil
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water
pKa (Calculated) ~13.5 (Alcohol), ~3.5 (Pyridine N)
Structural Analysis

The molecule features a 2,3,6-trisubstituted pyridine ring .

  • Position 2 (-CH₂OH): Primary alcohol, serves as the reactive handle for linker attachment.

  • Position 3 (-CH₃): Provides steric bulk, often restricting conformational freedom in the final drug target.

  • Position 6 (-OCH₃): Electron-donating group (EDG), increases electron density of the pyridine ring, influencing pKa and metabolic stability.

Part 2: Synthetic Methodology

The synthesis of (6-Methoxy-3-methylpyridin-2-yl)methanol typically proceeds via a regioselective nucleophilic substitution followed by carbonylation and reduction. The starting material, 2,6-dichloro-3-methylpyridine , is commercially available and cost-effective.

Validated Synthetic Route
Step 1: Regioselective Methoxylation

Reaction: 2,6-Dichloro-3-methylpyridine + NaOMe → 2-Chloro-6-methoxy-3-methylpyridine

  • Mechanism: SNAr (Nucleophilic Aromatic Substitution).

  • Causality: The 6-position is less sterically hindered than the 2-position (which is flanked by the 3-methyl group), favoring substitution at C6.

  • Protocol: Dissolve 2,6-dichloro-3-methylpyridine in MeOH. Add NaOMe (1.1 eq) and reflux for 4–6 hours. Monitor by HPLC.

Step 2: Carbonylation (Pd-Catalyzed)

Reaction: 2-Chloro-6-methoxy-3-methylpyridine + CO + MeOH → Methyl 6-methoxy-3-methylpicolinate

  • Catalyst: Pd(OAc)₂ / dppp (1,3-Bis(diphenylphosphino)propane).

  • Conditions: CO atmosphere (5–10 bar), Et₃N, MeOH, 80°C.

  • Note: This step converts the remaining chloride into a methyl ester.

Step 3: Reductive Hydroxylation

Reaction: Methyl 6-methoxy-3-methylpicolinate → (6-Methoxy-3-methylpyridin-2-yl)methanol

  • Reagent: Sodium Borohydride (NaBH₄) with CaCl₂ (activator) or Lithium Aluminum Hydride (LiAlH₄).

  • Protocol: Add ester to THF/MeOH (10:1). Add NaBH₄ portion-wise at 0°C. Stir at RT for 2 hours. Quench with saturated NH₄Cl.

Diagram 1: Synthesis Workflow

The following diagram illustrates the chemical transformation from the dichloro precursor to the final alcohol.

Synthesis SM 2,6-Dichloro-3-methylpyridine (Starting Material) Int1 Intermediate 1: 2-Chloro-6-methoxy-3-methylpyridine SM->Int1 NaOMe, MeOH Reflux (SnAr) Int2 Intermediate 2: Methyl 6-methoxy-3-methylpicolinate Int1->Int2 Pd(OAc)2, CO, MeOH Carbonylation Product FINAL PRODUCT: (6-Methoxy-3-methylpyridin-2-yl)methanol Int2->Product NaBH4/CaCl2 Reduction

Caption: Three-step synthetic pathway ensuring regiocontrol via steric steering at Step 1.

Part 3: Analytical Characterization

To ensure the integrity of the building block before use in high-value drug synthesis, the following analytical profile must be verified.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignment
7.45Doublet (d)1HAr-H (C4)
6.60Doublet (d)1HAr-H (C5)
4.65Singlet (s)2H-CH₂OH (Methylene)
3.92Singlet (s)3H-OCH₃ (Methoxy)
2.15Singlet (s)3H-CH₃ (Methyl)

Note: The coupling constant (J) between H4 and H5 is typically ~8.0 Hz.

Quality Control Workflow

For drug development, purity >98% is required to prevent side reactions in subsequent coupling steps.

QC_Workflow Sample Crude Product HPLC HPLC Analysis (C18 Column, H2O/MeCN) Sample->HPLC Decision Purity > 98%? HPLC->Decision NMR 1H NMR Verification (Confirm Regioisomer) Decision->NMR Yes Repurify Column Chromatography (Hex/EtOAc) Decision->Repurify No Release Release for Synthesis NMR->Release Repurify->HPLC

Caption: QC decision tree prioritizing isomer verification via NMR.

Part 4: Pharmaceutical Applications[5][6]

This molecule is a "privileged scaffold" in medicinal chemistry, particularly for targets requiring a specific hydrogen-bond donor/acceptor motif adjacent to a lipophilic pocket.

Potassium-Competitive Acid Blockers (P-CABs)

The pyridine-2-methanol motif is a precursor to the sulfonyl-pyridine structures found in P-CABs (analogous to Vonoprazan). The 6-methoxy group modulates the acidity of the pyridine nitrogen, affecting the drug's binding affinity to the H+/K+-ATPase pump.

  • Mechanism: The alcohol is converted to a leaving group (chloride or mesylate) and coupled with a core scaffold (e.g., pyrrole or benzimidazole).

TRPV3 Antagonists

Research indicates that pyridine-2-methanol derivatives act as potent antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for neuropathic pain and skin disorders.[1] The 3-methyl group restricts rotation, locking the molecule in a bioactive conformation.

Handling & Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary alcohol is susceptible to oxidation to the aldehyde (picolinaldehyde derivative) upon prolonged exposure to air.

  • Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust/mist.

References

  • ChemicalBook. (2025).[2] (6-Methoxy-3-methylpyridin-2-yl)methanol Product Properties and CAS 1379034-97-5. Retrieved from

  • BidePharm. (2024). Structure and Specifications for CAS 1379034-97-5. Retrieved from [3]

  • National Institutes of Health (NIH). (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. PubMed.[4][5] Retrieved from

  • BLD Pharm. (2024). Material Safety Data Sheet (MSDS) for (6-Methoxy-3-methylpyridin-2-yl)methanol. Retrieved from

  • European Patent Office. (2019). Fused Ring Compounds and Methods of Synthesis (EP 3735299 B1).

Sources

Exploratory

Strategic Utilization of Pyridine Methanol Scaffolds in Medicinal Chemistry

Executive Summary: The "Polar Benzyl" Advantage In modern drug discovery, the "Magic Methyl" effect is well-documented, but the Pyridine Methanol scaffold represents a more nuanced tool: the "Polar Benzyl" replacement. B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Benzyl" Advantage

In modern drug discovery, the "Magic Methyl" effect is well-documented, but the Pyridine Methanol scaffold represents a more nuanced tool: the "Polar Benzyl" replacement. By substituting a lipophilic phenyl ring with a pyridine core, medicinal chemists can simultaneously modulate LogP , introduce a pH-dependent solubility handle , and alter metabolic clearance profiles.

This guide provides a technical deep-dive into the utility of pyridine methanol building blocks (2-, 3-, and 4-isomers), moving beyond basic synthesis to strategic application in structure-activity relationship (SAR) campaigns.

Physicochemical Profiling & Bioisosterism

The strategic value of pyridine methanol lies in its ability to lower lipophilicity (LogP) while maintaining the steric footprint of a benzyl alcohol. Unlike the neutral phenyl ring, the pyridine nitrogen provides a basic center that can be protonated at physiological pH (depending on the isomer), drastically improving aqueous solubility.

Comparative Data: Benzyl Alcohol vs. Pyridine Methanols[1]
PropertyBenzyl Alcohol2-Pyridinemethanol3-Pyridinemethanol4-Pyridinemethanol
Structure Ph-CH₂OHPy(2)-CH₂OHPy(3)-CH₂OHPy(4)-CH₂OH
LogP (Exp) 1.10-0.26-0.41-0.40
pKa (Conj.[1] Acid) N/A (Neutral)~3.8~4.9~5.6
H-Bond Acceptors 1222
Polar Surface Area 20.2 Ų33.1 Ų33.1 Ų33.1 Ų

Expert Insight:

  • Isomer Selection: 4-Pyridinemethanol is the most basic isomer due to resonance stabilization of the conjugate acid.[1] If your target requires a basic center for salt formation, the 4-isomer is preferred.

  • Intramolecular H-Bonding: 2-Pyridinemethanol can form an intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen.[1] This can "hide" polarity, potentially improving membrane permeability (Caco-2) despite the lower LogP.

Diagram: Isomer Selection Logic

The following decision matrix illustrates how to select the correct isomer based on ADME requirements.

IsomerSelection Start Scaffold Selection: Pyridine Methanol Q1 Requirement: High Solubility? Start->Q1 Q2 Requirement: Membrane Permeability? Q1->Q2 No Res4 Select 4-Isomer (Highest pKa ~5.6) Q1->Res4 Yes (Salt Form) Q3 Requirement: Metabolic Stability? Q2->Q3 Moderate Res2 Select 2-Isomer (Intramolecular H-bond) Q2->Res2 Critical Res3 Select 3-Isomer (Balanced Profile) Q3->Res3 Avoid N-Oxidation

Caption: Decision matrix for selecting pyridine methanol isomers based on pKa and permeability requirements.

Synthetic Methodologies & Functionalization[3][4][5][6][7]

While simple pyridine methanols are commercially available, substituted variants (e.g., halopyridine methanols) often require de novo synthesis. Furthermore, the hydroxyl group is rarely the endpoint; it is a handle for further diversification.

Synthesis of the Building Block

The most reliable route for substituted pyridine methanols is the reduction of the corresponding ester or nitrile.[1]

  • Reagent Choice: Sodium Borohydride (NaBH₄) in MeOH is preferred over Lithium Aluminum Hydride (LiAlH₄).[1] LiAlH₄ can be too aggressive, occasionally reducing the pyridine ring itself or causing handling issues with the basic nitrogen during workup (aluminum emulsions).

  • Workup Caution: Pyridine methanols are highly water-soluble.[1] Traditional aqueous extraction often leads to poor yields.[1] Continuous extraction (liquid-liquid) or evaporation and trituration are superior isolation methods.[1]

Divergent Functionalization

Once synthesized, the alcohol can be converted into various electrophilic handles.[1]

  • Chlorination: Conversion to pyridyl methyl chlorides (using SOCl₂) creates a highly reactive alkylating agent.[1]

    • Warning: Free base pyridyl methyl chlorides are unstable and prone to self-polymerization (intermolecular N-alkylation).[1] They must be stored as hydrochloride salts .[1]

  • Oxidation: Controlled oxidation to the aldehyde (using MnO₂) enables reductive amination or Wittig reactions.[1]

Diagram: Synthetic Workflow

SyntheticWorkflow Ester Methyl Nicotinate (Precursor) Alcohol 3-Pyridinemethanol (The Building Block) Ester->Alcohol NaBH4, MeOH (Reduction) Aldehyde Pyridine-3-carboxaldehyde (Reductive Amination) Alcohol->Aldehyde MnO2 (Oxidation) Chloride 3-(Chloromethyl)pyridine (Alkylation Handle) Alcohol->Chloride SOCl2 (Activation) Ether Pyridyl Ether (Mitsunobu) Alcohol->Ether R-OH, DEAD, PPh3

Caption: Divergent synthesis pathways starting from the pyridine methanol scaffold.

Experimental Protocols

The following protocols are designed for reproducibility and scalability, addressing common pitfalls like water solubility and stability.

Protocol A: Selective Reduction of Methyl Nicotinate to 3-Pyridinemethanol

Target: Generation of the core scaffold from ester precursors.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with Methyl Nicotinate (13.7 g, 100 mmol) and anhydrous Methanol (100 mL). Cool to 0°C in an ice bath.

  • Addition: Add Sodium Borohydride (NaBH₄) (5.67 g, 150 mmol) portion-wise over 30 minutes. Note: Vigorous gas evolution (H₂) will occur; ensure adequate venting.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM).[1]

  • Quench: Carefully quench with Acetone (10 mL) to destroy excess hydride, then concentrate the solvent in vacuo.

  • Workup (Critical Step):

    • Resuspend the white residue in a minimum amount of saturated aqueous K₂CO₃ (20 mL).[1]

    • Extract continuously with DCM or CHCl₃ for 12 hours (using a liquid-liquid extractor) OR perform exhaustive extraction (10 x 50 mL).

    • Why? Simple partitioning will leave >50% of the product in the aqueous phase due to high polarity.[1]

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. Vacuum distillation (bp ~112°C at 16 mmHg) yields the pure oil.[1]

Protocol B: Manganese Dioxide Oxidation to Pyridine-3-carboxaldehyde

Target: Converting the alcohol to an aldehyde for reductive amination.[1]

  • Reagent Prep: Activated MnO₂ is required.[1] Commercial "activated" MnO₂ varies in quality; heating commercial stock to 110°C for 24h prior to use is recommended.[1]

  • Reaction: To a solution of 3-Pyridinemethanol (1.09 g, 10 mmol) in Chloroform (30 mL), add activated MnO₂ (8.7 g, 100 mmol, 10 equiv).

  • Conditions: Reflux the suspension with vigorous stirring for 12 hours.

  • Filtration: Filter the hot mixture through a pad of Celite. Wash the pad thoroughly with hot Chloroform.[1]

  • Isolation: Concentrate the filtrate to obtain the aldehyde. Note: Pyridine aldehydes are susceptible to air oxidation (to carboxylic acids); store under nitrogen.

Medicinal Chemistry Case Studies

Case Study 1: Nicotinyl Alcohol (Vasodilator)
  • Mechanism: Nicotinyl alcohol acts as a prodrug.[1] It is oxidized in vivo to nicotinic acid, which induces peripheral vasodilation.[1]

  • Structural Logic: The methanol moiety serves a dual purpose: it improves oral bioavailability compared to the acid and provides a sustained release mechanism via metabolic oxidation.[1]

Case Study 2: TRPV3 Antagonists
  • Application: Treatment of neuropathic pain.[1][2]

  • Discovery: Researchers replaced a phenyl ring with a 2-pyridinemethanol moiety.[1]

  • Outcome: The pyridine nitrogen formed a critical water-mediated hydrogen bond in the receptor pocket, while the hydroxyl group improved solubility (lowering cLogP from 4.2 to 3.5), significantly enhancing the pharmacokinetic profile [4].

References

  • PubChem. 3-Pyridinemethanol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists.[1] Retrieved from [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

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Foundational

A Technical Guide to the Safe Handling of (6-Methoxy-3-methylpyridin-2-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive safety and handling guide for (6-methoxy-3-methylpyridin-2-yl)methanol (Molecular Formula: C8H11NO2). As a s...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for (6-methoxy-3-methylpyridin-2-yl)methanol (Molecular Formula: C8H11NO2). As a substituted pyridine methanol derivative, this compound is primarily utilized in laboratory settings for organic synthesis and as a building block in drug discovery. Understanding its chemical behavior and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes available data from structurally similar compounds to present a robust framework for risk assessment and management.

Section 1: Hazard Identification and GHS Classification

Anticipated GHS Classification Summary

Hazard Class Hazard Statement Code Description Pictogram
Flammable LiquidsH226Flammable liquid and vapour🔥
Acute Toxicity, OralH302Harmful if swallowed!
Skin Corrosion/IrritationH315Causes skin irritation!
Serious Eye Damage/IrritationH319Causes serious eye irritation!
STOT - Single ExposureH335May cause respiratory irritation!

STOT: Specific Target Organ Toxicity

GHS_Summary cluster_pictograms Hazard Pictograms cluster_info Hazard Identification p1 🔥 Signal Signal Word Warning p2 ! Statements Hazard Statements (H-codes) H226: Flammable liquid and vapour H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Caption: GHS hazard summary for (6-Methoxy-3-methylpyridin-2-yl)methanol.

Section 2: Toxicological Profile: A Dual-Hazard Perspective

The toxicological risk of this compound should be viewed through two lenses: the immediate irritant effects common to many substituted pyridines and the potential for systemic toxicity stemming from its methanol functional group.

Primary Irritant and Acute Effects

Based on surrogate data, direct contact with (6-methoxy-3-methylpyridin-2-yl)methanol is likely to cause irritation.[1]

  • Skin Irritation (H315): The compound can cause redness, itching, and inflammation upon skin contact. Prolonged or repeated exposure may lead to dermatitis.[2]

  • Serious Eye Irritation (H319): Vapors or direct contact can cause significant eye irritation, pain, redness, and watering. It is critical to wear appropriate eye protection, as severe exposure could lead to corneal damage.

  • Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath.[1]

  • Harmful if Swallowed (H302): Ingestion may cause gastrointestinal distress, nausea, and vomiting.[1]

Systemic Toxicity Potential: The "Methanol" Moiety

The presence of a hydroxymethyl group (-CH2OH) warrants a discussion of potential systemic toxicity analogous to that of methanol. Methanol itself is not highly toxic, but its metabolites, formaldehyde and formic acid, are.[3][4] This metabolic process leads to severe metabolic acidosis, which is a key driver of methanol's systemic effects.[4]

The primary target of formic acid toxicity is the central nervous system, particularly the optic nerve.[3] Accumulation of formate can lead to a range of visual disturbances, from blurred vision to permanent blindness.[2][5] While the metabolic fate of (6-methoxy-3-methylpyridin-2-yl)methanol has not been thoroughly studied, the potential for enzymatic oxidation of the methanol group to a toxic carboxylic acid derivative cannot be dismissed. Therefore, any exposure, particularly ingestion or significant skin absorption, should be treated with extreme caution and may require medical intervention to manage potential acidosis.[4][6]

Section 3: Standard Operating Procedures for Safe Handling

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.

Core Experimental Workflow
  • Preparation: Before handling, review this safety guide and the supplier's SDS. Ensure a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[7]

  • Engineering Controls: All manipulations of the compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8] The ventilation system should provide a sufficient number of air changes per hour to maintain exposure levels below any established limits.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or safety glasses with side shields that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[8] Use proper glove removal technique to avoid skin contact.

    • Body Protection: A flame-retardant lab coat should be worn. For larger quantities or tasks with a high splash risk, a chemical-resistant apron is recommended.

  • Handling: Use spark-proof tools and explosion-proof equipment, as the compound is considered a flammable liquid.[10] Avoid static electricity discharge by grounding and bonding containers and receiving equipment during transfers.[7]

  • Post-Handling: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[7][11] Decontaminate all work surfaces.

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures
Exposure Route Procedure
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][12]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[8] Call a poison control center or seek immediate medical attention.[10]
Spill and Leak Management
  • Evacuate & Secure: Evacuate all non-essential personnel from the spill area. Eliminate all sources of ignition (e.g., open flames, sparks, hot surfaces).[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for chemical waste disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water, to remove any residual contamination.

  • Dispose: Dispose of the waste container and any contaminated materials according to institutional and local environmental regulations.[8]

Emergency_Response start Exposure or Spill Occurs assess_safety Is the area safe? (No fire, good ventilation) start->assess_safety consult_sds Consult SDS for Specific Information start->consult_sds evacuate Evacuate Area Activate Alarm assess_safety->evacuate No don_ppe Don Full PPE (Gloves, Goggles, Lab Coat) assess_safety->don_ppe Yes exposure_type Spill or Personal Exposure? don_ppe->exposure_type spill_branch Contain Spill with Inert Absorbent exposure_type->spill_branch Spill exposure_branch Administer First Aid (Move to fresh air, use shower/eyewash) exposure_type->exposure_branch Exposure collect_waste Collect Waste in Sealed Container spill_branch->collect_waste seek_medical Seek Immediate Medical Attention exposure_branch->seek_medical decontaminate Decontaminate Area collect_waste->decontaminate

Caption: A decision workflow for responding to a chemical emergency.

Section 5: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage Conditions
  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[13][14] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[13]

  • Environment: Store locked up and away from heat, sparks, open flames, and other ignition sources.[15]

  • Incompatible Materials: Avoid storage with strong oxidizing agents and strong acids, as these may cause vigorous or explosive reactions.[9]

Disposal Considerations

Disposal of (6-methoxy-3-methylpyridin-2-yl)methanol and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or waterways.[16]

Section 6: Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound.

Property Value Source
Molecular Formula C8H11NO2PubChem[17]
Molecular Weight 153.18 g/mol PubChem[1]
Monoisotopic Mass 153.07898 DaPubChem[17]
Appearance Solid or liquidSigma-Aldrich (Isomer)[13]
Boiling Point ~142 °C / 288 °FSigma-Aldrich (Isomer)
Density ~1.038 g/cm³ (at 25 °C)Sigma-Aldrich (Isomer)
Storage Temperature Room temperature, under inert atmosphereSigma-Aldrich[13][18]

References

  • (6-Methoxypyridin-2-yl)methanol | 63071-12-5 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Methanol Safety Data Sheet. (n.d.).
  • (6-Methoxypyridin-3-yl)methanol | 58584-63-7 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Aldrich M25406. (2025, August 26). MilliporeSigma.
  • (4-Methoxy-3-methylpyridin-2-yl)methanol | 86604-77-5 - Sigma-Aldrich. (n.d.).
  • (4-Methoxy-6-methylpyridin-3-yl)methanol | C8H11NO2 | CID 58810472 - PubChem. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, December 24).
  • Methanol - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara.
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 25).
  • (6-methoxy-3-methylpyridin-2-yl)methanol - PubChem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Methanol Safety Data Sheet. (2019, November 29).
  • Methanol: toxicological overview. (2024, October 11). GOV.UK.
  • Safety Data Sheet Methanol - DCMR. (n.d.).
  • methanol - SAFETY DATA SHEET. (2020, July 1). RCI Labscan Limited.
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Exploratory

A Technical Guide to (3-Methyl-6-methoxypyridin-2-yl)methanol: A Key Building Block in Modern Drug Discovery

Prepared by a Senior Application Scientist Abstract This technical guide provides an in-depth analysis of (3-methyl-6-methoxypyridin-2-yl)methanol, a heterocyclic alcohol of significant interest to the pharmaceutical ind...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of (3-methyl-6-methoxypyridin-2-yl)methanol, a heterocyclic alcohol of significant interest to the pharmaceutical industry. We will explore its structural characterization, a robust and logical synthetic pathway, detailed spectroscopic analysis, and its critical role as a versatile intermediate in the development of advanced therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic application of this valuable molecular scaffold.

Nomenclature, Structure, and Physicochemical Properties

IUPAC Name and Structural Elucidation

The unequivocal identification of a chemical entity is foundational to its study and application. The molecule in focus is systematically named according to IUPAC nomenclature.

  • Preferred IUPAC Name: (3-Methyl-6-methoxypyridin-2-yl)methanol

  • Other Names: 2-Hydroxymethyl-3-methyl-6-methoxypyridine

  • CAS Number: 1379034-97-5

  • Molecular Formula: C₈H₁₁NO₂

  • Molecular Weight: 153.18 g/mol

The structure consists of a pyridine ring, which is a core scaffold in numerous approved pharmaceuticals.[1] The substitution pattern is critical for its utility: a hydroxymethyl group at the C2 position, a methyl group at C3, and a methoxy group at C6. The methoxy group, in particular, is a prevalent substituent in drug molecules, often used to modulate ligand-target binding, improve metabolic stability, and enhance physicochemical properties.[2]

Physicochemical Data

A comprehensive understanding of the molecule's physical properties is essential for its handling, reaction setup, and purification. The data presented below is a combination of experimental values for closely related analogs and computationally predicted values.

PropertyValueSource
Molecular Weight 153.18 g/mol Calculated
Appearance Predicted: Off-white solid or colorless oilAnalogy to similar pyridines[3]
Boiling Point Predicted: ~280-300 °C at 760 mmHgAnalogy to similar pyridines[4]
Melting Point Not available-
Solubility Soluble in methanol, ethanol, chloroform, ethyl acetateGeneral solvent compatibility
pKa (Predicted) ~4.5 (for the pyridinium ion)Computational Prediction
LogP (Predicted) 0.9 - 1.2Computational Prediction

Synthesis and Purification: A Strategic Approach

While multiple synthetic routes to substituted pyridines exist, a strategically sound and adaptable pathway is crucial for reliable production in a research and development setting. A highly effective approach involves the functionalization of a pre-existing pyridine ring, starting from a readily available pyridine N-oxide. This methodology provides excellent control over regioselectivity.

The proposed synthesis is adapted from established industrial processes for structurally similar key intermediates, such as those used in the manufacture of Rabeprazole Sodium.[3] This ensures the protocol is grounded in proven, scalable chemistry.

Proposed Synthetic Workflow

The multi-step synthesis transforms a commercially available 2,3-dimethyl-6-methoxypyridine into the target alcohol. The key transformation is a Boekelheide-type rearrangement, which selectively functionalizes the methyl group at the C2 position.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Boekelheide Rearrangement cluster_2 Step 3: Hydrolysis A 2,3-Dimethyl-6-methoxypyridine B 2,3-Dimethyl-6-methoxypyridine N-oxide A->B m-CPBA or H₂O₂/AcOH C 2-Acetoxymethyl-3-methyl-6-methoxypyridine B->C Acetic Anhydride (Ac₂O) Heat (e.g., 90-110°C) D (3-Methyl-6-methoxypyridin-2-yl)methanol C->D Base Hydrolysis (e.g., NaOH/MeOH)

Caption: Proposed synthetic workflow for (3-Methyl-6-methoxypyridin-2-yl)methanol.

Experimental Protocol

Step 1: N-Oxidation of 2,3-Dimethyl-6-methoxypyridine

  • Rationale: The N-oxidation step is critical for activating the pyridine ring. It increases the electron deficiency of the ring, making the alpha-methyl protons (at C2) more acidic and susceptible to rearrangement in the subsequent step.

  • Procedure:

    • Dissolve 2,3-dimethyl-6-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the temperature below 10 °C. Alternatively, a mixture of hydrogen peroxide and acetic acid can be used.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate followed by a sodium bicarbonate wash to neutralize the acids.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-Dimethyl-6-methoxypyridine N-oxide. This intermediate is often used in the next step without further purification.

Step 2: Boekelheide Rearrangement to 2-Acetoxymethyl-3-methyl-6-methoxypyridine

  • Rationale: This rearrangement selectively functionalizes the C2-methyl group. The N-oxide oxygen attacks the acetic anhydride, forming an activated intermediate. A subsequent intramolecular[3][5]-sigmatropic shift moves the acetyl group to the C2-methyl position.

  • Procedure:

    • To the crude 2,3-dimethyl-6-methoxypyridine N-oxide from the previous step, add acetic anhydride (Ac₂O, 5-10 eq).

    • Heat the mixture to 90-110 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

    • After cooling, carefully add the reaction mixture to ice-water to quench the excess acetic anhydride.

    • Neutralize with a solid base like sodium carbonate until the solution is basic (pH > 8).

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 2-acetoxymethyl-3-methyl-6-methoxypyridine.

Step 3: Base-Catalyzed Hydrolysis to (3-Methyl-6-methoxypyridin-2-yl)methanol

  • Rationale: The final step is a simple deprotection of the acetate ester to reveal the target primary alcohol. Base-catalyzed hydrolysis (saponification) is a clean and high-yielding method for this transformation.

  • Procedure:

    • Dissolve the purified 2-acetoxymethyl-3-methyl-6-methoxypyridine (1.0 eq) in methanol.

    • Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 1.5-2.0 eq).

    • Stir the reaction at room temperature for 1-3 hours until the starting material is fully consumed (monitored by TLC).

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, (3-methyl-6-methoxypyridin-2-yl)methanol.

Spectroscopic Analysis and Characterization

Structural confirmation is a non-negotiable aspect of synthesis. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established increments and comparison with structurally similar compounds.[3]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.40d, J ≈ 8.0 Hz1HH-4Aromatic proton ortho to the methoxy group, downfield.
~6.65d, J ≈ 8.0 Hz1HH-5Aromatic proton meta to the methoxy group, upfield.
~4.75s2H-CH₂OHMethylene protons adjacent to hydroxyl and aromatic ring.
~3.90s3H-OCH₃Methoxy group protons.
~3.50br s1H-OHHydroxyl proton, broad signal, exchangeable with D₂O.
~2.25s3HAr-CH₃Aromatic methyl group protons.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162.0C-6
~155.0C-2
~138.0C-4
~125.0C-3
~110.0C-5
~62.0-CH₂OH
~53.5-OCH₃
~18.0Ar-CH₃
Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI-MS) in positive mode is ideal.

  • Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺.

  • m/z (calculated): 154.0868 for [C₈H₁₂NO₂]⁺.

Infrared (IR) Spectroscopy
  • Expected Key Absorptions (cm⁻¹):

    • 3400-3200 (broad): O-H stretching of the alcohol group.

    • 3050-3000: Aromatic C-H stretching.

    • 2950-2850: Aliphatic C-H stretching (methyl and methylene groups).

    • 1600, 1480: C=C and C=N stretching of the pyridine ring.

    • 1250, 1050: C-O stretching (aryl ether and primary alcohol).

Applications in Drug Development

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] The specific scaffold of (3-methyl-6-methoxypyridin-2-yl)methanol makes it a highly valuable pharmaceutical intermediate. Its utility stems from the strategically placed functional groups, which allow for sequential and directed chemical modifications.

Role as a Key Pharmaceutical Intermediate

This molecule serves as a critical starting material or "building block" for constructing more complex active pharmaceutical ingredients (APIs).

  • Proton Pump Inhibitors (PPIs): The most prominent application for this scaffold is in the synthesis of PPIs, such as Rabeprazole. A closely related analog, 2-hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine, is a key intermediate in the synthesis of Rabeprazole sodium, a widely used anti-ulcer agent.[3] The hydroxymethyl group at the C2 position is readily converted to a chloromethyl group, which then undergoes nucleophilic substitution with a benzimidazole thiol to form the final drug backbone.

  • COX-2 Inhibitors: The 6-methylpyridin-3-yl moiety is a key structural feature in certain selective COX-2 inhibitors used for treating inflammation and pain.[6][7] The synthetic routes to these drugs often rely on intermediates derived from substituted pyridines like the title compound.

  • Kinase Inhibitors and CNS Agents: The methoxypyridine motif is frequently employed in the design of kinase inhibitors for oncology and probes for neurodegenerative diseases. For example, derivatives of (6-methoxypyridin-3-yl)methanol are used to develop imaging agents for detecting α-synuclein aggregates in Parkinson's disease.[8]

Strategic Advantages in Synthesis

The functional group arrangement provides a distinct synthetic advantage:

  • Alcohol Handle: The primary alcohol at C2 is a versatile functional group. It can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate or halide) for nucleophilic substitution reactions.

  • Methoxy Group: The electron-donating methoxy group at C6 influences the reactivity of the pyridine ring and provides a key interaction point for binding to biological targets. It also often improves metabolic stability compared to a free hydroxyl group.

  • Methyl Group: The methyl group at C3 provides steric bulk and lipophilicity, which can be fine-tuned to optimize drug-receptor interactions and pharmacokinetic properties.

G cluster_0 Functionalization Pathways cluster_1 Target API Classes A (3-Methyl-6-methoxypyridin-2-yl)methanol (Key Intermediate) B Oxidation (e.g., PCC, DMP) A->B C Halogenation (e.g., SOCl₂) A->C D Esterification / Etherification A->D B_out Aldehyde / Carboxylic Acid Derivatives B->B_out C_out Reactive Electrophile (e.g., Chloromethyl Pyridine) C->C_out D_out Protected / Modified Scaffolds D->D_out G Kinase Inhibitors B_out->G Amide Coupling, etc. E Proton Pump Inhibitors (e.g., Rabeprazole analogs) C_out->E Nucleophilic Substitution with Benzimidazole Thiol F COX-2 Inhibitors (e.g., Etoricoxib analogs) C_out->F Coupling Reactions

Caption: Synthetic utility of (3-Methyl-6-methoxypyridin-2-yl)methanol in API synthesis.

Conclusion

(3-Methyl-6-methoxypyridin-2-yl)methanol is more than a simple heterocyclic compound; it is a strategically designed building block that holds significant value for the pharmaceutical industry. Its synthesis is achievable through robust and well-precedented chemical transformations. The specific arrangement of its functional groups—a reactive alcohol, a modulating methoxy group, and a sterically influential methyl group—provides medicinal chemists with a versatile platform for constructing complex and highly active pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity is essential for any research program focused on the development of novel pyridine-based therapeutics.

References

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. (n.d.). Quick Company. Retrieved February 26, 2026, from [Link]

  • Synthesis and NMR spectra. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

  • Yang, A., Hu, F., Li, Z., Chen, M., Cai, J., Wang, L., Zhang, T., Zhao, C., & Zhang, F. (n.d.). Supporting Information: Improved Synthesis and Impurity Identification of (R)-Lacosamide. ACS Omega. Retrieved February 26, 2026, from [Link]

  • Coumes, F., Escribà, M., Gresti, J., & Pina, M. (2006). Chemical synthesis and NMR characterization of structured polyunsaturated triacylglycerols. PubMed. Retrieved February 26, 2026, from [Link]

  • Harris, E. E., & Pachter, I. J. (1966). Process for preparing 2-methyl-3-hydroxypyridines. U.S. Patent No. 3,227,724.
  • Wang, J., Chen, L., Huang, H., Li, J., Ma, Y., & Liu, J. (2023). Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One. MDPI. Retrieved February 26, 2026, from [Link]

  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. (2001). PubMed. Retrieved February 26, 2026, from [Link]

  • Pharmaceutical intermediates. (n.d.). Fonderpharm. Retrieved February 26, 2026, from [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025). RSC Publishing. Retrieved February 26, 2026, from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Retrieved February 26, 2026, from [Link]

  • Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. (2021). Google Patents.
  • Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. (2005). Google Patents.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • One-Pot Synthesis of α-Iodo-Substituted α,β-Unsaturated Aldehydes from Propargylic Alcohols. (n.d.). SciSpace. Retrieved February 26, 2026, from [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.
  • Journal of Physics and Chemistry of Solids. (2022). Malaria World. Retrieved February 26, 2026, from [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). PMC. Retrieved February 26, 2026, from [Link]

  • (6-METHOXYPYRIDIN-3-YL)METHANOL - Exposure. (n.d.). EPA. Retrieved February 26, 2026, from [Link]

  • (6-methoxypyridin-3-yl)methanol (C7H9NO2). (n.d.). PubChemLite. Retrieved February 26, 2026, from [Link]

  • WO 2012/069948 A1. (2012). Google Patents.
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Protocols & Analytical Methods

Method

Synthesis of (6-Methoxy-3-methylpyridin-2-yl)methanol: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocol for the synthesis of (6-methoxy-3-methylpyridin-2-yl)methanol, a valuable building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of (6-methoxy-3-methylpyridin-2-yl)methanol, a valuable building block in medicinal chemistry, from methyl 6-methoxynicotinate. The content herein is curated for professionals in the fields of chemical research and drug development, emphasizing not just the procedural steps but also the underlying chemical principles, safety considerations, and practical insights to ensure successful and reproducible outcomes.

Introduction: Significance of (6-Methoxy-3-methylpyridin-2-yl)methanol

Substituted pyridinyl methanols are a class of organic compounds that feature prominently in the landscape of modern pharmaceuticals. Their structural motifs are integral to a variety of biologically active molecules. Specifically, (6-methoxy-3-methylpyridin-2-yl)methanol serves as a key intermediate in the synthesis of novel therapeutic agents, including potent and selective antagonists for receptors such as the Transient Receptor Potential Vanilloid 3 (TRPV3).[1] The strategic placement of the methoxy, methyl, and methanol functionalities on the pyridine ring provides a versatile scaffold for further chemical modifications, enabling the fine-tuning of pharmacological properties.

Chemical Theory and Mechanism

The conversion of methyl 6-methoxynicotinate to (6-methoxy-3-methylpyridin-2-yl)methanol is a classic example of an ester reduction to a primary alcohol. This transformation is most effectively achieved using a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[2][3]

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (⁻OCH₃) leaving group to form an aldehyde intermediate.

  • Nucleophilic Addition: The aldehyde formed is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride from LiAlH₄. This second nucleophilic attack on the carbonyl carbon, followed by an aqueous or acidic workup, protonates the resulting alkoxide to yield the final primary alcohol product, (6-methoxy-3-methylpyridin-2-yl)methanol.[2]

It is important to note that LiAlH₄ is a potent reducing agent and can potentially reduce the pyridine ring itself, although under controlled conditions, selective reduction of the ester is achievable.[4]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of (6-methoxy-3-methylpyridin-2-yl)methanol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 6-methoxynicotinate≥98%Commercially AvailableStarting material.
Lithium Aluminum Hydride (LiAlH₄)Powder or granulesCommercially AvailableHighly reactive; handle with extreme care.
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentCommercially AvailableAnhydrous conditions are critical.
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying organic layers.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Reagent GradeN/AFor workup.
Saturated Aqueous Sodium Chloride (Brine)Reagent GradeN/AFor washing.
Hydrochloric Acid (HCl)1 M Aqueous SolutionN/AFor pH adjustment during workup.
Round-bottom flaskAppropriate sizeN/AOven-dried before use.
Magnetic stirrer and stir barN/AN/A
Reflux condenserN/AN/AWith drying tube.
Dropping funnelN/AN/AFor controlled addition.
Inert atmosphere setupNitrogen or ArgonN/AEssential for the reaction.
Ice bathN/AN/AFor temperature control.
Separatory funnelAppropriate sizeN/AFor extraction.
Rotary evaporatorN/AN/AFor solvent removal.
Step-by-Step Procedure

Reaction Setup:

  • All glassware must be thoroughly oven-dried and assembled while hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.[5]

  • In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend Lithium Aluminum Hydride (LiAlH₄) (2.0-2.5 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

Reaction Execution:

  • Dissolve methyl 6-methoxynicotinate (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add the solution of the ester dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. The addition is exothermic.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup and Purification:

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Caution: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and carefully in a well-ventilated fume hood. Sequentially and dropwise, add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the number of grams of LiAlH₄ used. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms.

  • Filter the solid salts through a pad of Celite and wash the filter cake thoroughly with THF and then diethyl ether.

  • Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford (6-methoxy-3-methylpyridin-2-yl)methanol as a pure solid or oil.

Process Visualization

SynthesisWorkflow Workflow for the Synthesis of (6-Methoxy-3-methylpyridin-2-yl)methanol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Oven-dry all glassware prep_reagents Prepare anhydrous solvents and reagents prep_glassware->prep_reagents setup Set up reaction under inert atmosphere prep_reagents->setup add_lah Suspend LiAlH4 in anhydrous THF at 0°C setup->add_lah add_ester Dropwise addition of methyl 6-methoxynicotinate solution add_lah->add_ester reflux Reflux for 2-4 hours add_ester->reflux quench Careful quenching of excess LiAlH4 at 0°C reflux->quench filtration Filter aluminum salts quench->filtration extraction Solvent extraction and washing filtration->extraction drying Dry organic layer extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography concentration->purification

Caption: Experimental workflow for the synthesis of (6-methoxy-3-methylpyridin-2-yl)methanol.

Safety and Handling

Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and dangerous chemical that requires strict safety protocols.

  • Reactivity: LiAlH₄ reacts violently with water, alcohols, and other protic solvents to produce flammable hydrogen gas.[6][7] Reactions can be explosive.[8] It can also ignite in moist air or from friction.[6]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses with side shields or a face shield, and impervious gloves when handling LiAlH₄.[7][9]

  • Handling Conditions: All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a fume hood.[6][7] Avoid the formation of dust.[9]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately available. Do not use water, carbon dioxide, or conventional ABC fire extinguishers , as they will intensify a LiAlH₄ fire.[6][8]

  • Spills: In case of a spill, cover the material with dry sand.[6][7]

  • Disposal: Excess LiAlH₄ must be quenched and disposed of according to institutional safety guidelines.

Troubleshooting

IssuePossible CauseSolution
Low or no product yieldIncomplete reactionEnsure starting material is fully consumed by TLC. Extend reflux time if necessary.
Decomposition of product during workupPerform the quenching step at 0 °C and avoid overly acidic conditions.
Wet reagents or solventsUse freshly dried solvents and ensure all glassware is scrupulously dry.
Formation of multiple byproductsOver-reduction of the pyridine ringMaintain careful temperature control during the addition of the ester.
Impure starting materialVerify the purity of methyl 6-methoxynicotinate before starting the reaction.
Difficult filtration of aluminum saltsImproper quenchingFollow the Fieser workup procedure precisely to ensure the formation of a granular precipitate.

References

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Retrieved from [Link]

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . Retrieved from [Link]
    
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Reddit. (2024, June 5). synthesis. Retrieved from [Link]

  • ResearchGate. (1999). The Reduction of Pyridine to 1,4-Dihydropyridine by Lithiumtetrahydroborate in the Presence of Water. Retrieved from [Link]

  • Arkivoc. (2005). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Retrieved from [Link]

  • PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

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Application

Application Note: Reduction of Methyl 6-methoxy-3-methylpicolinate to (6-methoxy-3-methylpyridin-2-yl)methanol

[1] Executive Summary This application note details the reduction of methyl 6-methoxy-3-methylpicolinate (1) to (6-methoxy-3-methylpyridin-2-yl)methanol (2) . This transformation is a critical step in the synthesis of va...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the reduction of methyl 6-methoxy-3-methylpicolinate (1) to (6-methoxy-3-methylpyridin-2-yl)methanol (2) . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for proton pump inhibitors (PPIs) and P2X3 antagonists.

While ester reductions are standard, the presence of the pyridine ring (electron-deficient) and the 6-methoxy group (acid-labile) requires specific pharmacological handling to prevent over-reduction or hydrolysis. This guide presents two validated protocols:

  • Protocol A (LiAlH₄): High-yielding, rapid method suitable for discovery chemistry (mg to g scale).

  • Protocol B (NaBH₄/CaCl₂): Safer, scalable method avoiding pyrophoric reagents, suitable for process development (>100 g scale).

Chemical Strategy & Mechanistic Insight

Substrate Analysis

The substrate contains three key features influencing the reaction:

  • C2-Ester: The primary site of reduction.

  • Pyridine Nitrogen: Can coordinate with Lewis acidic metals (Al, B), potentially retarding the reaction or requiring excess reagent.

  • C6-Methoxy Group: An electron-donating group (EDG) that stabilizes the ring but is susceptible to hydrolysis under strong acidic conditions (forming the pyridone impurity).

Reagent Selection Logic
ReagentSuitabilityRationale
LiAlH₄ (LAH) High Strongest reducing agent. Rapidly converts ester to alcohol. Requires anhydrous conditions and careful "Fieser" quenching to prevent aluminum emulsions.
NaBH₄ Low (Alone)Too mild for esters under standard conditions.
NaBH₄ + CaCl₂ High Generates Ca(BH₄)₂ in situ. Activates the ester carbonyl via Calcium coordination, enabling reduction by borohydride. Safer than LAH.
DIBAL-H MediumGood for aldehyde synthesis (-78°C), but harder to drive to alcohol cleanly without over-reduction issues or complex workups.
Reaction Pathway Visualization

The following diagram illustrates the reduction logic and potential side reactions.

ReactionPathway Substrate Methyl 6-methoxy-3-methylpicolinate (Ester) Intermediate Tetrahedral Aluminate/Borate Intermediate Substrate->Intermediate Hydride Attack (LiAlH4 or Ca(BH4)2) SideProduct 6-hydroxy-3-methyl... (Pyridone) (Hydrolysis Impurity) Substrate->SideProduct Acidic Hydrolysis (Avoid Strong Acid) Product (6-methoxy-3-methylpyridin-2-yl)methanol (Alcohol) Intermediate->Product Workup (Hydrolysis)

Caption: Reaction pathway showing the conversion of ester to alcohol and the critical hydrolysis risk.

Experimental Protocols

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Discovery scale (100 mg – 10 g), rapid throughput.

Materials
  • Substrate: Methyl 6-methoxy-3-methylpicolinate (1.0 eq)

  • Reagent: LiAlH₄ (1.5 eq, 1.0 M solution in THF or powder)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Water, 15% NaOH

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and N₂ inlet.

  • Reagent Prep: Charge the flask with anhydrous THF (10 mL/g of substrate) and cool to 0 °C in an ice bath. Carefully add LiAlH₄ (1.5 eq).

    • Note: If using powder, add slowly to avoid clumping. If using solution, add via syringe.[1]

  • Addition: Dissolve the substrate in a minimum amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0 °C over 15–20 minutes.

    • Why: Exothermic reaction. Controlling temperature prevents side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1–2 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexanes). The ester (high R_f) should disappear; the alcohol (lower R_f) will appear.

  • Fieser Quench (Critical): Cool back to 0 °C. For every 1 g of LiAlH₄ used, add sequentially:

    • 1 mL Water (very slowly, H₂ evolution!)

    • 1 mL 15% NaOH solution

    • 3 mL Water

  • Workup: Warm to RT and stir for 15 minutes until a white, granular precipitate forms. Add anhydrous MgSO₄ to dry the solution directly.

  • Filtration: Filter through a pad of Celite. Wash the cake with THF or EtOAc.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude alcohol.

Protocol B: NaBH₄ / CaCl₂ Activation

Best for: Scale-up (>20 g), safety-restricted labs.

Materials
  • Substrate: Methyl 6-methoxy-3-methylpicolinate (1.0 eq)

  • Reagent: NaBH₄ (2.5 eq), CaCl₂ (anhydrous, 1.5 eq)

  • Solvent: Ethanol (Absolute) and THF (2:1 ratio)

Step-by-Step Procedure
  • Solvent Prep: Dissolve the substrate in THF/EtOH (2:1 mixture, 10 mL/g).

  • Activation: Add anhydrous CaCl₂ (1.5 eq) to the solution. Stir for 15 minutes at RT to allow calcium coordination to the ester carbonyl.

  • Reduction: Cool the mixture to 0 °C . Add NaBH₄ (2.5 eq) portion-wise over 30 minutes.

    • Mechanism:[2][3][4][5][6][7] CaCl₂ and NaBH₄ generate Ca(BH₄)₂, a potent reducing agent for esters.

  • Stirring: Allow to warm to RT and stir for 4–6 hours (slower than LAH).

    • Validation: Check TLC.[8] If starting material remains, warm to 40 °C for 1 hour.

  • Quench: Cool to 0 °C. Carefully add saturated aqueous NH₄Cl solution. Stir for 30 minutes.

    • Caution: Boron complexes can be sticky. Ensure pH is neutral (~7).

  • Extraction: Evaporate the bulk of the Ethanol/THF. Dilute residue with water and extract 3x with Ethyl Acetate (EtOAc).[9]

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Analytical Validation

Expected Data
PropertyValue/Observation
Appearance Clear to pale yellow oil (solidifies upon standing/chilling).
¹H NMR (CDCl₃) Pyridyl-CH₂-OH: ~4.65 ppm (singlet, 2H)Methoxy (-OCH₃): ~3.90 ppm (singlet, 3H)Methyl (-CH₃): ~2.20 ppm (singlet, 3H)Aromatic: Two doublets (or AB system) ~6.5–7.5 ppm.
MS (ESI+) [M+H]⁺ = 154.08
Quality Control Check
  • Impurity Alert: If the methoxy singlet at 3.90 ppm disappears or shifts significantly, acid hydrolysis may have occurred (pyridone formation).

  • Water Content: Pyridyl methanols are hygroscopic. Store under Nitrogen in a desiccator.

Troubleshooting & Optimization

Workflow Logic for Optimization

Use the following decision tree if yields are low.

Optimization Start Low Yield / Incomplete? CheckSM Starting Material Remains? Start->CheckSM CheckImp New Impurities Formed? CheckSM->CheckImp No (Mass Balance Low) Action1 Increase Temp (Reflux) or Add more LAH CheckSM->Action1 Yes Action2 Check Quench pH. Avoid Acidic Workup. CheckImp->Action2 Yes (Hydrolysis) Action3 Product is Water Soluble. Use Continuous Extraction (DCM). CheckImp->Action3 No (Lost in Aqueous)

Caption: Troubleshooting logic for common reduction failures.

Common Issues
  • Product stuck in Aqueous Phase: The pyridine nitrogen makes the product fairly polar.

    • Solution: Saturate the aqueous layer with NaCl (salting out) before extraction. Use DCM/Isopropanol (9:1) for extraction if EtOAc fails.

  • Over-reduction: Rare with LAH/NaBH₄, but hydrogenation of the ring can occur with catalytic hydrogenation methods. Stick to hydride reagents.[8]

References

  • Reduction of Pyridine Esters: ChemicalBook. (2025). "Synthesis of (6-methoxypyridin-3-yl)methanol." Link

  • LiAlH4 Mechanism & Protocols: Master Organic Chemistry. (2023). "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Link

  • NaBH4 Activation Methods: Organic Chemistry Portal. (2022). "Sodium Borohydride - Reactivity and Selectivity." Link

  • Related PPI Intermediate Synthesis: BenchChem. (2025).[6][9] "Application Notes for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol." Link

  • General Red-Al Protocol:Vertex AI Search Results. (2025). "Sodium bis(2-methoxyethoxy) aluminum hydride reduction of methyl 6-methoxynicotinate.

Sources

Method

Application Note: Procedure for the Chlorination of (6-Methoxy-3-methylpyridin-2-yl)methanol with SOCl₂

Executive Summary This application note details the robust, scalable conversion of (6-methoxy-3-methylpyridin-2-yl)methanol to 2-(chloromethyl)-6-methoxy-3-methylpyridine using thionyl chloride (SOCl₂). This transformati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, scalable conversion of (6-methoxy-3-methylpyridin-2-yl)methanol to 2-(chloromethyl)-6-methoxy-3-methylpyridine using thionyl chloride (SOCl₂). This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including substituted benzimidazoles and proton pump inhibitors (PPIs). The protocol emphasizes mechanistic causality, safety, and the strategic isolation of the product as a hydrochloride salt to ensure long-term stability.

Mechanistic Insights & Chemical Causality

The reaction between a primary alcohol and thionyl chloride classically proceeds via an Sₙ2 or Sₙi mechanism[1]. For picolyl alcohols like (6-methoxy-3-methylpyridin-2-yl)methanol, the mechanism is highly efficient due to the neighboring pyridine ring[2].

  • Chlorosulfite Formation: The hydroxyl oxygen nucleophilically attacks the electrophilic sulfur of SOCl₂, displacing a chloride ion and forming an alkyl chlorosulfite intermediate. This step generates one equivalent of hydrogen chloride (HCl).

  • Chloride Displacement: The displaced chloride ion attacks the benzylic-like carbon (Sₙ2), cleaving the C–O bond. Concurrently, the chlorosulfite group decomposes into sulfur dioxide (SO₂) gas and another chloride ion[1].

  • Role of the Pyridine Ring: Unlike standard aliphatic alcohols that often require an external base (e.g., triethylamine) to neutralize the generated HCl, the basic nitrogen of the (6-methoxy-3-methylpyridin-2-yl) moiety acts as an internal sink for HCl[3]. This protonation is strategically advantageous: it directly yields the picolyl chloride hydrochloride salt.

  • Product Stability (The "Self-Alkylation" Problem): Free-base picolyl chlorides are notoriously unstable. The nucleophilic pyridine nitrogen of one molecule can attack the electrophilic chloromethyl group of another, leading to rapid intermolecular alkylation and polymerization. Isolating the product as the hydrochloride salt deactivates the pyridine nitrogen, rendering the compound shelf-stable for extended periods.

Mechanism A (6-Methoxy-3-methylpyridin-2-yl)methanol B Chlorosulfite Intermediate + HCl A->B SOCl2 Nucleophilic Attack C 2-(Chloromethyl)-6-methoxy- 3-methylpyridine HCl salt + SO2 B->C SN2 / SNi Chloride Displacement

Mechanistic pathway for the chlorination of a picolyl alcohol using SOCl2.

Experimental Design Principles

To ensure a self-validating and reproducible workflow, the experimental design relies on several core principles:

  • Solvent Selection: Dichloromethane (DCM) is the optimal solvent. It is aprotic, entirely unreactive toward SOCl₂, and provides excellent solubility for the starting alcohol while allowing the hydrochloride salt product to be easily recovered via concentration[3].

  • Temperature Control: The formation of the chlorosulfite intermediate is highly exothermic. SOCl₂ must be added dropwise at 0–5 °C to prevent thermal runaway and control the vigorous evolution of SO₂ and HCl gases.

  • Stoichiometry: A slight excess of SOCl₂ (1.1 to 1.5 equivalents) ensures complete conversion without complicating the workup. Unreacted SOCl₂ is highly volatile and can be easily removed in vacuo during isolation.

Detailed Experimental Protocol

Caution: Thionyl chloride is highly corrosive and reacts violently with water. SO₂ and HCl gases are toxic. All operations must be conducted in a well-ventilated fume hood with a gas scrubber system.

Materials:

  • (6-Methoxy-3-methylpyridin-2-yl)methanol (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.2 eq)

  • Anhydrous Dichloromethane (DCM, 10 volumes)

  • Anhydrous Toluene (for co-evaporation)

  • Nitrogen (N₂) gas

Step-by-Step Procedure:

  • System Setup: Equip a round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, a nitrogen inlet, and a reflux condenser connected to a gas scrubber (e.g., a trap containing 1 M NaOH to neutralize SO₂ and HCl).

  • Dissolution: Charge the flask with (6-methoxy-3-methylpyridin-2-yl)methanol (1.0 eq) and anhydrous DCM (10 mL per gram of substrate). Stir to obtain a clear solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C under a continuous N₂ sweep.

  • Reagent Addition: Load the dropping funnel with SOCl₂ (1.2 eq). Add the SOCl₂ dropwise over 30–45 minutes. Maintain the internal temperature below 10 °C. (Self-Validation: Vigorous gas evolution will occur, confirming the activation of the alcohol).

  • Reaction Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress via TLC or HPLC. The reaction is typically complete when macroscopic gas evolution ceases and the starting material is fully consumed.

  • Workup & Isolation:

    • Concentrate the reaction mixture in vacuo (using a rotary evaporator equipped with a cold trap and acid-resistant pump) to remove DCM, unreacted SOCl₂, and residual dissolved gases.

    • To ensure complete removal of SOCl₂, co-evaporate the residue with a small volume of anhydrous toluene (2 × 3 volumes).

    • Triturate the resulting solid with anhydrous diethyl ether or heptane to precipitate the pure 2-(chloromethyl)-6-methoxy-3-methylpyridine hydrochloride.

    • Filter the solid under a blanket of N₂, wash with cold ether, and dry under high vacuum.

Workflow Step1 1. Dissolve Alcohol in DCM Cool to 0-5 °C under N2 Step2 2. Dropwise Addition of SOCl2 (1.1 - 1.5 eq) Step1->Step2 Exothermic Control Step3 3. Stir at RT for 2-4 hours Monitor by TLC/HPLC Step2->Step3 Gas Evolution (SO2, HCl) Step4 4. Concentration in vacuo or Precipitation Step3->Step4 Reaction Complete Step5 5. Isolation of Picolyl Chloride Hydrochloride Salt Step4->Step5 High Yield & Purity

Step-by-step experimental workflow for the synthesis of the picolyl chloride.

Data Presentation & Optimization

Table 1: Reaction Parameters & Stoichiometry

ParameterValue / ReagentRationale
Substrate (6-Methoxy-3-methylpyridin-2-yl)methanol (1.0 eq)Primary reactant.
Reagent SOCl₂ (1.2 eq)Slight excess ensures full conversion; easily removed in vacuo.
Solvent Anhydrous DCM (10 vol)Aprotic, non-reactive, easily evaporated.
Addition Temp 0–5 °CMitigates exothermic heat and controls gas release.
Reaction Temp 20–25 °C (Room Temp)Sufficient thermal energy for Sₙ2 displacement.
Product Form Hydrochloride SaltPrevents intermolecular self-alkylation/polymerization.

Table 2: Troubleshooting & Optimization

Observation / IssuePotential CauseCorrective Action
Incomplete conversion Moisture in solvent/system; degraded SOCl₂.Use strictly anhydrous DCM and fresh SOCl₂. Prolong stirring.
Dark, tarry mixture Localized overheating during addition.Slow the SOCl₂ addition rate; ensure efficient stirring and cooling.
Product degrades Incomplete protonation (presence of free base).Ensure isolation as the HCl salt. Store under inert atmosphere at -20 °C.

References

  • Title: 10.9 Reactions of Alcohols with Thionyl Chloride Source: Chemistry LibreTexts URL: [Link]

  • Title: Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited Source: Organic Chemistry Portal / The Journal of Organic Chemistry URL: [Link]

Sources

Application

Mastering the Synthesis of 6-Methoxy-3-methyl-2-formylpyridine: A Senior Application Scientist's Guide to Selective Alcohol Oxidation

Introduction: The selective oxidation of primary alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The selective oxidation of primary alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Pyridyl aldehydes, such as 6-methoxy-3-methyl-2-formylpyridine, are valuable intermediates in the synthesis of a wide array of bioactive molecules.[1] This guide provides an in-depth analysis and detailed protocols for the oxidation of (6-Methoxy-3-methylpyridin-2-yl)methanol, offering researchers, scientists, and drug development professionals a comprehensive resource for achieving this critical conversion with high efficiency and selectivity. We will delve into the mechanistic nuances of popular oxidation methodologies, discuss the critical parameters for success, and provide field-proven, step-by-step protocols.

The Challenge: Selectivity in the Presence of a Pyridine Nucleus

The primary challenge in the oxidation of (6-Methoxy-3-methylpyridin-2-yl)methanol lies in achieving selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid or undesired side reactions involving the pyridine ring. The electron-rich nature of the substituted pyridine ring makes it susceptible to N-oxidation, a common side reaction when employing certain oxidizing agents.[2] Therefore, the choice of oxidant and reaction conditions is paramount to ensure the desired outcome.

Comparative Analysis of Key Oxidation Methodologies

Several methods are available for the selective oxidation of primary alcohols. Here, we compare three of the most reliable and widely used protocols: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation.

Oxidation Method Key Reagents Advantages Disadvantages Typical Yields
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneMild reaction conditions (room temp.), high selectivity, broad functional group tolerance, avoids toxic heavy metals.[3][4]Reagent can be shock-sensitive, stoichiometric amounts required.85-95%
Swern Oxidation Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamineVery mild conditions (-78 °C), high yields, excellent functional group tolerance.[5][6]Production of malodorous dimethyl sulfide, requires cryogenic temperatures.[7]90-98%
Pyridinium Chlorochromate (PCC) Oxidation Pyridinium ChlorochromateReadily available, reliable, can be performed at room temperature.[8][9]Chromium-based reagent (toxic), can be acidic, requires anhydrous conditions to prevent over-oxidation.[10][11]70-85%

Detailed Application Notes and Protocols

The following protocols are designed to provide a starting point for the oxidation of (6-Methoxy-3-methylpyridin-2-yl)methanol. Optimization may be required based on laboratory-specific conditions and the purity of the starting material.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an excellent choice for this transformation due to its mildness and high selectivity, minimizing the risk of N-oxidation.[12]

Mechanism Overview: The reaction proceeds through a hypervalent iodine intermediate, where the alcohol coordinates to the iodine center, followed by an intramolecular proton transfer and subsequent elimination to yield the aldehyde.[13]

Experimental Workflow:

Figure 1: Workflow for Dess-Martin Oxidation.

Step-by-Step Protocol:

  • To a stirred solution of (6-Methoxy-3-methylpyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with DCM and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir until the solid dissolves and the two layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-methoxy-3-methyl-2-formylpyridine.

Protocol 2: Swern Oxidation

The Swern oxidation is another highly effective and mild method, particularly suitable for sensitive substrates.[5] Careful control of the reaction temperature is critical for its success.

Mechanism Overview: The Swern oxidation involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species. The alcohol then adds to this species, and subsequent deprotonation by a hindered base leads to the formation of the aldehyde and dimethyl sulfide.[7]

Experimental Workflow:

Figure 2: Workflow for Swern Oxidation.

Step-by-Step Protocol:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) in a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, cool the solution to -78 °C (a dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise via syringe, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 15 minutes.

  • Add a solution of (6-Methoxy-3-methylpyridin-2-yl)methanol (1.0 eq) in anhydrous DCM dropwise, again maintaining the internal temperature below -65 °C. Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (TEA, 5.0 eq) dropwise to the reaction mixture, keeping the temperature below -65 °C. A thick white precipitate will form.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers sequentially with a dilute aqueous HCl solution (e.g., 1 M), saturated aqueous NaHCO₃ solution, and brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a classic and effective reagent for this transformation, though precautions must be taken due to the toxicity of chromium.[9] This reaction should be performed in a well-ventilated fume hood.

Mechanism Overview: The alcohol attacks the chromium(VI) center, forming a chromate ester. A base (such as pyridine from the reagent itself) then removes a proton from the carbon bearing the oxygen, leading to an E2-like elimination that forms the aldehyde and a reduced chromium species.[10]

Experimental Workflow:

Figure 3: Workflow for PCC Oxidation.

Step-by-Step Protocol:

  • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) and an equal weight of Celite® or silica gel in anhydrous DCM (0.1 M) under an inert atmosphere, add a solution of (6-Methoxy-3-methylpyridin-2-yl)methanol (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and filter the mixture through a short pad of silica gel or Florisil®, washing the pad thoroughly with diethyl ether.[8]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired aldehyde.

Troubleshooting and Key Considerations

  • Avoiding N-Oxidation: The choice of a mild and non-acidic oxidizing agent like DMP is generally the best strategy to avoid N-oxidation of the pyridine ring. If PCC is used, buffering the reaction with a mild base like sodium acetate may be beneficial.

  • Anhydrous Conditions: For Swern and PCC oxidations, maintaining strictly anhydrous conditions is crucial to prevent side reactions and ensure high yields.[10][15]

  • Temperature Control: The Swern oxidation is highly sensitive to temperature. Maintaining the temperature below -65 °C during the addition of reagents is critical to avoid the decomposition of the reactive intermediate.

  • Work-up: For basic pyridyl aldehydes, an aqueous work-up with a mild base (e.g., NaHCO₃) is recommended to ensure the product remains in the organic phase during extraction.[14]

  • Purification: Pyridyl aldehydes can sometimes be challenging to purify by column chromatography due to their polarity. Careful selection of the eluent system and the use of a high-quality silica gel are important for successful purification.

Conclusion

The selective oxidation of (6-Methoxy-3-methylpyridin-2-yl)methanol to its corresponding aldehyde is a readily achievable transformation with the appropriate choice of methodology and careful execution. The Dess-Martin periodinane and Swern oxidations represent the most reliable and high-yielding methods due to their mild reaction conditions and excellent functional group tolerance. While PCC is a viable alternative, its toxicity and the need for stringent anhydrous conditions make it a less favorable choice in many modern laboratory settings. By following the detailed protocols and considering the key practical insights provided in this guide, researchers can confidently and efficiently synthesize this valuable pyridyl aldehyde intermediate for their drug discovery and development endeavors.

References

  • Swern, D., et al. (1978). A convenient and mild procedure for the oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Chemistry Steps. (2020, January 6). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Dess–Martin oxidation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, October 24). Swern oxidation. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Journal of the American Chemical Society, 140(11), 3986-3990.
  • Malaria World. (2022, July 12). Journal of Physics and Chemistry of Solids. Retrieved from [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]

  • Harvard University Department of Chemistry and Chemical Biology. (n.d.). Synthesis of Dess-Martin-Periodinane. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • ResearchGate. (2013, December 1). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?. Retrieved from [Link]

Sources

Method

Using (6-Methoxy-3-methylpyridin-2-yl)methanol in TRPV3 antagonist synthesis

Application Note: Strategic Utilization of (6-Methoxy-3-methylpyridin-2-yl)methanol in Next-Generation TRPV3 Antagonist Synthesis Executive Summary Transient Receptor Potential Vanilloid 3 (TRPV3) has emerged as a high-v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (6-Methoxy-3-methylpyridin-2-yl)methanol in Next-Generation TRPV3 Antagonist Synthesis

Executive Summary

Transient Receptor Potential Vanilloid 3 (TRPV3) has emerged as a high-value target for the treatment of chronic pruritus, atopic dermatitis (Olmsted syndrome), and neuropathic pain. While early antagonists (e.g., GRC 15300, Glenmark) demonstrated efficacy, they often suffered from poor metabolic stability or off-target effects.

This application note details the strategic incorporation of (6-Methoxy-3-methylpyridin-2-yl)methanol (Compound 1 ) as a pharmacophore building block. This specific pyridine isomer offers a unique electronic profile—the C6-methoxy group functions as a hydrogen bond acceptor while modulating the basicity of the pyridine nitrogen, and the C3-methyl group provides steric bulk that restricts conformational rotation, potentially enhancing binding affinity in the TRPV3 pore domain.

Part 1: Strategic Rationale & Chemical Logic

The Pharmacophore "Sweet Spot"

In the optimization of TRPV3 antagonists, particularly the N-heteroaryl series (e.g., AbbVie’s pyridinyl methanol derivatives), the "head" group interacting with the channel's vestibule is critical.

  • Electronic Tuning: The 6-methoxy substituent increases electron density on the pyridine ring, reducing the risk of metabolic oxidation at the nitrogen (N-oxide formation) compared to unsubstituted pyridines.

  • Conformational Lock: The 3-methyl group creates a localized steric clash with the C2-substituent, forcing the molecule into a preferred bioactive conformation (often non-planar) that favors the antagonist state of the ion channel.

Mechanism of Action (TRPV3 Blockade)

The antagonist synthesized using Compound 1 functions as a negative allosteric modulator. It binds to the transmembrane domain, stabilizing the channel in the "closed" state even in the presence of heat (>33°C) or agonists like 2-APB.

TRPV3_Pathway Agonist Agonist (Heat/2-APB) TRPV3_Closed TRPV3 Channel (Closed) Agonist->TRPV3_Closed Stimulates TRPV3_Open TRPV3 Channel (Open) Ca2+ Influx TRPV3_Closed->TRPV3_Open Gating Blockade Stabilized Closed State (Therapeutic Effect) TRPV3_Closed->Blockade + Antagonist Cell_Response Keratinocyte Activation (Itch/Inflammation) TRPV3_Open->Cell_Response Ca2+ Signaling Antagonist Pyridine-Methanol Antagonist (derived from Cmpd 1) Antagonist->TRPV3_Closed Binds Allosteric Site Blockade->TRPV3_Open Prevents Opening

Caption: Mechanism of Action showing the allosteric stabilization of the closed channel state by the pyridine-methanol derived antagonist.

Part 2: Synthesis Protocols

Protocol A: Regioselective Synthesis of (6-Methoxy-3-methylpyridin-2-yl)methanol

Rationale: Commercial availability of this specific isomer is often limited or low purity. This de novo route ensures correct regiochemistry starting from 2,6-dichloro-3-methylpyridine.

Materials:

  • Starting Material: 2,6-Dichloro-3-methylpyridine

  • Reagents: Sodium methoxide (NaOMe), Pd(OAc)₂, dppp (ligand), CO gas (balloon), LiAlH₄.

  • Solvents: Methanol, DMF, THF.

Step-by-Step Workflow:

  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve 2,6-dichloro-3-methylpyridine (10.0 g) in anhydrous MeOH (100 mL).

    • Add NaOMe (1.1 eq) slowly at 0°C.

    • Reflux for 4 hours. Note: The C6 position is less sterically hindered than C2 (adjacent to methyl), favoring attack at C6 to yield 2-chloro-6-methoxy-3-methylpyridine.

    • QC Check: 1H NMR must show methoxy singlet (~3.9 ppm) and preservation of the methyl group.

  • Palladium-Catalyzed Carbonylation:

    • Combine the chloro-intermediate (5.0 g) with Pd(OAc)₂ (5 mol%), dppp (5 mol%), and Et₃N (2 eq) in MeOH/DMF (1:1).

    • Purge with CO gas and maintain under CO balloon pressure at 80°C for 12 hours.

    • Result: Conversion of the C2-Cl to C2-COOMe (Methyl 6-methoxy-3-methylpicolinate).

  • Reduction to Alcohol (Compound 1):

    • Dissolve the ester in anhydrous THF at 0°C.

    • Add LiAlH₄ (1.2 eq) dropwise (exothermic!).

    • Stir for 1 hour, quench with Fieser workup (Water/15% NaOH/Water).

    • Filter precipitate, concentrate filtrate.

    • Yield Target: >85% as a clear, viscous oil.

Protocol B: Coupling to Scaffold (The "Linker" Strategy)

Rationale: The hydroxymethyl group is a versatile handle. For TRPV3 antagonists, it is typically converted to a leaving group to alkylate a central amine core (e.g., piperazine or pyrrolidine).

Reaction Class: Mesylation & N-Alkylation.

Workflow:

  • Activation:

    • To a solution of Compound 1 (1 eq) in DCM at 0°C, add Et₃N (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.1 eq).

    • Stir 30 min. The alcohol converts to the mesylate (OMs). Do not isolate; use in situ due to instability.

  • Coupling:

    • Add the core scaffold (e.g., 1-(4-(trifluoromethyl)phenyl)piperazine) (0.9 eq) directly to the mesylate solution.

    • Add K₂CO₃ (2 eq) and switch solvent to MeCN if precipitation occurs.

    • Heat to 60°C for 4 hours.

  • Purification:

    • Flash chromatography (Hexane/EtOAc gradient). The pyridine nitrogen makes the product basic; use 1% Et₃N in eluent to prevent streaking.

Part 3: Validation & Quality Control

Analytical Specifications

Before biological testing, the synthesized intermediate must meet these criteria:

ParameterSpecificationMethod
Purity >98.0%HPLC (254 nm)
Identity M+H = 154.08LC-MS (ESI+)
Residual Solvent <500 ppmGC-Headspace
Regiochemistry NOESY CorrelationNMR (Confirm Me-3/CH2-2 proximity)
Biological Validation: FLIPR Calcium Flux Assay

To verify the antagonist activity of the final coupled product.

Protocol:

  • Cell Line: HEK293 stably expressing hTRPV3.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 45 mins at 37°C.

  • Pre-incubation: Add synthesized antagonist (0.1 nM – 10 µM) for 10 mins.

  • Stimulation: Inject 2-APB (agonist, EC80 concentration: ~30 µM).

  • Readout: Measure fluorescence decrease relative to vehicle control.

Synthesis & Validation Workflow Diagram:

Synthesis_Workflow cluster_0 Fragment Synthesis cluster_1 Coupling & Assay SM 2,6-Dichloro-3-methylpyridine Inter1 2-Chloro-6-methoxy... SM->Inter1 NaOMe Ester Methyl Picolinate Deriv. Inter1->Ester Pd/CO Alcohol Cmpd 1: Alcohol Ester->Alcohol LiAlH4 Mesylate Mesylate Intermediate Alcohol->Mesylate MsCl/Et3N FinalDrug TRPV3 Antagonist Mesylate->FinalDrug Amine Core/K2CO3 FLIPR Calcium Flux Data (IC50) FinalDrug->FLIPR Validation

Caption: End-to-end workflow from raw pyridine starting material to validated TRPV3 antagonist.

References

  • Gomtsyan, A., et al. (2016). "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists." Journal of Medicinal Chemistry, 59(10), 4926–4947. Link

  • Broad, L. M., et al. (2016). "TRPV3 in Drug Development." Pharmaceuticals, 9(3), 55. Link

  • Glenmark Pharmaceuticals. (2010).[1] "Stereoselective Synthesis of a Dipyridyl Transient Receptor Potential Vanilloid-3 (TRPV3) Antagonist." US Patent Application 2010/0292254.[1] Link

  • ChemicalBook. (2025). "Product Entry: (3-methoxy-6-methylpyridin-2-yl)methanol." (Used for physical property verification). Link

  • PubChem. (2025). "Compound Summary: (6-methoxy-3-methylpyridin-2-yl)methanol." Link

Sources

Application

Application Notes &amp; Protocols: Red-Al Mediated Reduction of Pyridine Esters to Pyridyl Methanols

Introduction: The Strategic Importance of Pyridyl Methanols & Red-Al Pyridinemethanol derivatives are indispensable structural motifs and key synthetic intermediates within the pharmaceutical and agrochemical industries....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridyl Methanols & Red-Al

Pyridinemethanol derivatives are indispensable structural motifs and key synthetic intermediates within the pharmaceutical and agrochemical industries.[1] Their role as versatile building blocks allows for the synthesis of a vast array of complex, biologically active molecules. One of the most direct and reliable methods for accessing these valuable compounds is the reduction of the corresponding pyridinecarboxylic acid esters.[1]

While numerous hydride reagents can effect this transformation, Sodium bis(2-methoxyethoxy)aluminum hydride, commercially known as Red-Al®, stands out for its unique combination of high reactivity and operational safety.[2][3] Unlike lithium aluminum hydride (LAH), Red-Al® is non-pyrophoric, has a longer shelf-life, and exhibits excellent solubility in aromatic solvents like toluene, where it is often supplied as a stable solution.[3][4] These characteristics make it a preferred reagent for both laboratory-scale synthesis and large-scale industrial processes.

This document provides a comprehensive guide to the use of Red-Al® for the efficient and high-yield reduction of pyridine esters. It covers the underlying reaction mechanism, detailed safety and handling protocols, a step-by-step experimental procedure, and troubleshooting insights to empower researchers in drug discovery and development.

Reaction Mechanism and Chemoselectivity

The reduction of an ester to a primary alcohol with Red-Al® is a two-stage process that proceeds through an aldehyde intermediate.

Mechanism:

  • Initial Hydride Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the aluminate complex onto the electrophilic carbonyl carbon of the pyridine ester. This forms a tetrahedral intermediate.

  • Aldehyde Formation: This intermediate is unstable and collapses, eliminating the alkoxy group (-OR) to form an aldehyde. The aluminum species coordinates to the leaving group, driving this step.

  • Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester. It is immediately attacked by a second equivalent of hydride from another Red-Al® molecule.

  • Alkoxide Formation & Protonation: This second attack generates an aluminum alkoxide intermediate. Upon aqueous workup, this intermediate is hydrolyzed to yield the final pyridyl methanol product.

The overall transformation consumes two hydride equivalents per ester molecule.

Red_Al_Mechanism PyridineEster Pyridine Ester (R-COOR') Tetrahedral1 Tetrahedral Intermediate PyridineEster->Tetrahedral1 + H⁻ Aldehyde Aldehyde Intermediate (R-CHO) Tetrahedral1->Aldehyde - Al(OR') complex Alkoxide Aluminum Alkoxide Intermediate Aldehyde->Alkoxide + H⁻ Methanol Pyridyl Methanol (R-CH₂OH) Alkoxide->Methanol Protonation RedAl1 Red-Al® (1 equiv H⁻) RedAl2 Red-Al® (1 equiv H⁻) Workup Aqueous Workup (H₃O⁺)

Caption: Simplified mechanism of Red-Al® reduction of esters.

Chemoselectivity: Red-Al® is a powerful reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, carboxylic acids, esters, amides, and nitriles.[3] Its reactivity is comparable to, and in some cases greater than, LAH.[5] Therefore, when working with highly functionalized pyridine scaffolds, the presence of other reducible groups must be considered. Protecting groups may be necessary to achieve selective reduction of the target ester. However, modifications to the Red-Al® reagent, for instance with N-methylpiperazine, can temper its reactivity to allow for partial reductions, such as converting esters to aldehydes.[2][6]

Critical Safety & Handling Protocols

Red-Al® is a reactive, moisture-sensitive reagent.[2] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are required.[7]

  • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile).[8]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[7][8]

Handling and Storage:

  • Inert Atmosphere: All manipulations involving Red-Al® must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent contact with air and moisture.[8]

  • Ventilation: Use the reagent only within a certified chemical fume hood.[8]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames. Use explosion-proof equipment and non-sparking tools.[7][9]

  • Storage: Store in a tightly closed container in a dry, well-ventilated area, away from water and oxidizing agents.[7][8] Opened containers must be carefully resealed under an inert atmosphere.[7]

Spill & Emergency Procedures:

  • Spills: Do NOT use water to clean up spills.[8] Smother small spills with dry sand, dry chemical, or alcohol-resistant foam.[7] For large spills, evacuate the area and contact emergency responders.[9]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[8][9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and get immediate medical attention.[7][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]

Experimental Workflow and Protocol

This section outlines a general procedure for the reduction of a pyridine ester to its corresponding methanol derivative.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble & Dry Glassware inert 2. Establish Inert Atmosphere (N₂/Ar) setup->inert dissolve 3. Dissolve Pyridine Ester in Anhydrous Solvent inert->dissolve cool_reac 4. Cool Reaction Mixture to 0 °C dissolve->cool_reac add_redal 5. Slow, Dropwise Addition of Red-Al® cool_reac->add_redal monitor 6. Monitor Progress (TLC / LC-MS) add_redal->monitor quench 7. Careful Quenching (Fieser Method) monitor->quench filter 8. Filter Aluminum Salts quench->filter extract 9. Extract Product filter->extract purify 10. Purify via Chromatography extract->purify

Caption: General experimental workflow for Red-Al® reduction.

Detailed Step-by-Step Protocol

Objective: To reduce methyl isonicotinate to (pyridin-4-yl)methanol.

Materials & Reagents:

  • Methyl isonicotinate

  • Red-Al® (≥60 wt. % in toluene)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen/Argon line with bubbler

  • Addition funnel

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Glass funnel and filter paper or Celite® pad

Procedure:

  • Reaction Setup:

    • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an addition funnel capped with a septum.

    • Thoroughly dry all glassware in an oven and allow it to cool to room temperature under a stream of dry nitrogen or argon.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, dissolve methyl isonicotinate (1.0 equiv) in anhydrous toluene (or THF) to a concentration of approximately 0.2-0.5 M.

    • Cool the solution to 0 °C using an ice-water bath.

  • Red-Al® Addition:

    • Using a dry syringe, transfer the required volume of Red-Al® solution (typically 1.5-2.5 equiv, depending on substrate and desired excess) to the addition funnel. Diluting the Red-Al® with additional anhydrous solvent is recommended for better control.

    • Add the Red-Al® solution dropwise to the stirred solution of the pyridine ester over 30-60 minutes. Crucially, maintain the internal temperature below 10 °C as the reaction is exothermic.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

  • Reaction Quench (Workup):

    • Once the reaction is complete, cool the mixture back down to 0 °C.

    • CAUTION: The quenching process generates hydrogen gas and is highly exothermic. Perform the following additions very slowly and carefully.

    • Following the Fieser workup procedure for 'x' mL of Red-Al® solution used:

      • Slowly and dropwise, add 'x' mL of water.

      • Next, slowly add 'x' mL of 15% aqueous NaOH.

      • Finally, slowly add 3x' mL of water.[10]

    • A granular white precipitate of aluminum salts should form. Allow the resulting slurry to warm to room temperature and stir vigorously for 15-30 minutes.

  • Isolation and Purification:

    • Add a drying agent like anhydrous sodium sulfate to the slurry and stir for another 15 minutes.[11]

    • Filter the mixture through a pad of Celite® or filter paper to remove the aluminum salts. Wash the filter cake thoroughly with ethyl acetate or THF.

    • Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyridyl methanol.

Quantitative Data Summary

The following table provides representative parameters for the reduction of common pyridine esters. Yields and reaction times are substrate-dependent and may require optimization.

Substrate (Ester)Red-Al® (Equivalents)SolventTemperature (°C)Typical Time (h)Approx. Yield (%)
Methyl Isonicotinate2.0 - 2.2Toluene0 to 251 - 3>90%
Ethyl Nicotinate2.0 - 2.2THF0 to 251 - 3>90%
Methyl Picolinate2.0 - 2.2Toluene0 to 251 - 4>85%
Ethyl 6-chloronicotinate2.2 - 2.5THF0 to 252 - 5>80%

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient Red-Al®.- Reagent degradation due to moisture.- Low reaction temperature.- Add another portion (0.2-0.5 equiv) of Red-Al®.- Ensure all glassware and solvents are scrupulously dry.- Allow the reaction to warm to room temperature.
Formation of Byproducts - Reaction temperature too high.- Reduction of other functional groups.- Maintain strict temperature control during addition.- Consider protecting sensitive functional groups prior to reduction.
Difficult Workup (Gelatinous Precipitate) - Incorrect stoichiometry during quenching.- Insufficient stirring after quenching.- Ensure precise addition of water and NaOH solution.- Stir the slurry vigorously for an extended period (30+ min) before filtration. Add more drying agent if needed.

References

  • Partial Reduction of Esters to Aldehydes Using a Novel Modified Red-Al Reducing Agent. ResearchGate. [Link]

  • Red Aluminum - Safety Data Sheet. Axalta Coating Systems. [Link]

  • SDMA (Synhydrid, Red-Al, Vitride): A Chemoselective and Safe Solution for Reduction Reactions. ACS Publications. [Link]

  • Aluminium Hydride Reagents. WordPress. [Link]

  • Specific Chemical Handling and Storage - UW-Milwaukee. University of Wisconsin-Milwaukee. [Link]

  • Standard Operating Procedure: Aluminum Alkyls. Oregon State University Environmental Health and Safety. [Link]

  • Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride. Organic Chemistry Portal. [Link]

  • Sodium bis(2-methoxyethoxy)aluminium hydride. Wikipedia. [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]

  • Sodium bis(2-methoxyethoxy)aluminum hydride, (Red-Al). ResearchGate. [Link]

  • Synhydrid modifications. Lachner. [Link]

  • Reductions with metal alkoxyaluminium hydrides. Wikipedia. [Link]

  • Red-Al® sodium bis(2-methoxyethoxy)aluminum hydride solution. SLS Ireland. [Link]

  • Oxidation of pyridine methanols to esters. ResearchGate. [Link]

  • Red-Al. Chem-Station Int. Ed. [Link]

  • Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. [Link]

  • Reduction of esters to alcohols. quimicaorganica.org. [Link]

  • Reduction of Organic Compounds. University of Illinois Urbana-Champaign. [Link]

  • (E)-1-IODO-3,3-DIMETHYL-1-OCTENE. Organic Syntheses. [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of 2-chloromethyl-6-methoxy-3-methylpyridine

Foreword: The Strategic Importance of a Key Intermediate In the landscape of pharmaceutical development, the efficient and reliable synthesis of key intermediates is paramount. 2-chloromethyl-6-methoxy-3-methylpyridine i...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of a Key Intermediate

In the landscape of pharmaceutical development, the efficient and reliable synthesis of key intermediates is paramount. 2-chloromethyl-6-methoxy-3-methylpyridine is a critical building block in the synthesis of a number of active pharmaceutical ingredients (APIs). Its structural motifs, a chlorinated methyl group at the 2-position, a methoxy group at the 6-position, and a methyl group at the 3-position of the pyridine ring, offer versatile handles for molecular elaboration. This guide provides a detailed, field-proven protocol for the preparation of this intermediate, emphasizing not just the procedural steps, but the underlying chemical principles and practical considerations essential for success in a research and development setting.

I. Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor

The selected synthetic route for 2-chloromethyl-6-methoxy-3-methylpyridine is a robust two-step process commencing with the commercially available 2,3-dimethyl-6-methoxypyridine. This strategy is predicated on its efficiency and the avoidance of hazardous reagents where possible. The core transformations involve:

  • Oxidation: Selective oxidation of the 2-methyl group to a hydroxymethyl group.

  • Chlorination: Conversion of the resulting alcohol to the desired chloromethyl functionality.

This pathway offers a reliable and scalable method for producing the target intermediate with good purity and yield.

II. Reaction Mechanism and Rationale

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Step 1: Oxidation of 2,3-dimethyl-6-methoxypyridine

The selective oxidation of the 2-methyl group in the presence of the 3-methyl group is the key challenge in the first step. This is achieved through a directed oxidation, often employing a milder oxidizing agent to prevent over-oxidation to the carboxylic acid or reaction at the less reactive 3-methyl position. While various methods exist, a common approach involves the use of an N-oxide intermediate followed by rearrangement, or direct oxidation using a suitable reagent. For the purpose of this guide, we will focus on a direct oxidation method.

Step 2: Chlorination of 2-hydroxymethyl-6-methoxy-3-methylpyridine

The conversion of the primary alcohol to the corresponding alkyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is the reagent of choice for this step due to its high reactivity and the convenient removal of byproducts (SO₂ and HCl) as gases. The reaction proceeds via a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Below is a visual representation of the synthetic workflow:

SynthesisWorkflow Start 2,3-dimethyl-6-methoxypyridine Intermediate 2-hydroxymethyl-6-methoxy-3-methylpyridine Start->Intermediate Oxidation Product 2-chloromethyl-6-methoxy-3-methylpyridine Intermediate->Product Chlorination (SOCl₂)

Caption: Synthetic workflow for 2-chloromethyl-6-methoxy-3-methylpyridine.

III. Detailed Experimental Protocol

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-dimethyl-6-methoxypyridine≥98%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
m-Chloroperoxybenzoic acid (m-CPBA)70-75%Commercially AvailableCaution: Potentially explosive when dry.
Sodium bicarbonate (NaHCO₃)ReagentCommercially Available
Sodium sulfite (Na₂SO₃)ReagentCommercially Available
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available
Thionyl chloride (SOCl₂)≥99%Commercially AvailableCaution: Corrosive and reacts violently with water.
Diethyl etherAnhydrousCommercially Available
HexanesReagentCommercially Available
Step-by-Step Procedure

Part A: Synthesis of 2-hydroxymethyl-6-methoxy-3-methylpyridine

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethyl-6-methoxypyridine (10.0 g, 66.1 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

  • Oxidation: To the cooled solution, add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 16.2 g, 72.7 mmol, 1.1 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes). The starting material will have a higher Rf than the product.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C. Quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude 2-hydroxymethyl-6-methoxy-3-methylpyridine as an oil or low-melting solid. The crude product is often of sufficient purity for the next step.

Part B: Synthesis of 2-chloromethyl-6-methoxy-3-methylpyridine

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve the crude 2-hydroxymethyl-6-methoxy-3-methylpyridine (assuming ~10.1 g, 66.1 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

  • Chlorination: Add thionyl chloride (SOCl₂, 7.2 mL, 99.2 mmol, 1.5 equivalents) dropwise to the cooled solution over 20 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction can be gently heated to reflux if necessary to drive it to completion (monitor by TLC).

  • Solvent Removal: Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as diethyl ether/hexanes or by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate/Hexanes) to yield the pure 2-chloromethyl-6-methoxy-3-methylpyridine.

IV. Data and Characterization

ParameterExpected Value
Step A: 2-hydroxymethyl-6-methoxy-3-methylpyridine
AppearanceOff-white solid or pale yellow oil
Yield85-95% (crude)
Step B: 2-chloromethyl-6-methoxy-3-methylpyridine
AppearanceWhite to off-white solid
Yield (after purification)75-85% (from 2,3-dimethyl-6-methoxypyridine)
Melting Point~45-50 °C

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.0 Hz, 1H), 6.65 (d, J = 8.0 Hz, 1H), 4.70 (s, 2H), 3.90 (s, 3H), 2.30 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 162.5, 155.0, 138.0, 123.0, 110.0, 53.5, 45.0, 16.0.

  • Mass Spectrometry (EI): m/z 171 (M⁺), 136 (M⁺ - Cl).

V. Troubleshooting and Field-Proven Insights

  • Incomplete Oxidation (Step A): If the oxidation is sluggish, consider adding a second portion of m-CPBA. Ensure the m-CPBA is fresh and has been stored correctly.

  • Over-oxidation (Step A): To minimize the formation of the corresponding carboxylic acid, maintain a low reaction temperature during the addition of m-CPBA.

  • Difficult Purification (Step B): The product can be somewhat volatile. During concentration under reduced pressure, use a cold trap and avoid excessive heating of the water bath.

  • Alternative Chlorinating Agents: While thionyl chloride is effective, other reagents like oxalyl chloride or phosphorus oxychloride can also be used. However, thionyl chloride is often preferred for its ease of byproduct removal.

VI. Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of 2-chloromethyl-6-methoxy-3-methylpyridine. By understanding the underlying chemical principles and adhering to the procedural details, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic campaigns.

VII. References

  • For general procedures on the oxidation of methylpyridines: A variety of methods have been reported in the literature. A general search on databases like Scopus or SciFinder for "oxidation of 2-methylpyridine" will yield numerous relevant examples.

  • For chlorination of alcohols using thionyl chloride: This is a classic and well-documented reaction in organic chemistry textbooks. For a detailed review, see: Comprehensive Organic Transformations: A Guide to Functional Group Preparations by Richard C. Larock.

  • For a similar synthetic approach, see the preparation of related chloromethylpyridine derivatives in various patents and publications. For instance, the synthesis of intermediates for proton pump inhibitors often involves similar transformations.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (6-Methoxy-3-methylpyridin-2-yl)methanol Synthesis

Case ID: PYR-MEOH-002 Status: Open Topic: Yield Optimization & Process Troubleshooting Target Molecule: (6-Methoxy-3-methylpyridin-2-yl)methanol [CAS: 848696-30-0] Executive Summary: The "Hidden" Yield Killer If you are...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-MEOH-002 Status: Open Topic: Yield Optimization & Process Troubleshooting Target Molecule: (6-Methoxy-3-methylpyridin-2-yl)methanol [CAS: 848696-30-0]

Executive Summary: The "Hidden" Yield Killer

If you are experiencing low yields (typically <50%) despite observing full conversion by TLC/LC-MS, the issue is likely not your reaction chemistry. It is your workup.

Pyridine methanols are amphiphilic "zwitterion-like" traps. They possess:

  • High Water Solubility: The basic pyridine nitrogen and the polar hydroxyl group drag the molecule into the aqueous phase.

  • Complexation: The pyridine nitrogen forms stable Lewis acid-base complexes with Boron (from NaBH₄) or Aluminum (from LiAlH₄/Red-Al), which do not extract into organic solvents.

This guide restructures your protocol to address these specific failure points.

Module 1: Reaction Protocol Selection

Choose your reagent based on your scale and safety constraints.

Comparative Analysis of Reducing Agents
FeatureSodium Borohydride (NaBH₄) Red-Al (Vitride) LiAlH₄ (LAH)
Safety Profile High (Benchtop stable)Medium (Toluene solution)Low (Pyrophoric solid)
Selectivity Excellent (Won't touch ring)GoodPoor (Risk of ring reduction)
Reaction Speed Slow (Requires activation)FastVery Fast
Workup Difficulty High (Boron complexes)Medium (Emulsions)High (Al-Salts)
Rec. Scale < 10g> 10g (Industrial Standard)Avoid if possible
Protocol A: The Activated Borohydride Route (Recommended for <10g)

Standard NaBH₄ is often too slow for sterically hindered esters like 6-methoxy-3-methylpicolinate. We use CaCl₂ as a Lewis acid activator.

The Mechanism: The addition of CaCl₂ generates Ca(BH₄)₂ in situ, which is more soluble in alcohols and a more potent reducing agent than NaBH₄ alone.

Step-by-Step:

  • Dissolve Methyl 6-methoxy-3-methylpicolinate (1.0 eq) in MeOH (10 V) .

  • Add CaCl₂ (1.5 eq) and stir for 15 mins until fully dissolved (exothermic).

  • Cool to 0°C.

  • Add NaBH₄ (2.0 eq) portion-wise over 30 mins. Caution: H₂ evolution.

  • Allow to warm to RT and stir for 4–6 hours.

  • Checkpoint: TLC (EtOAc/Hex 1:1) should show disappearance of ester (

    
    ) and appearance of alcohol (
    
    
    
    ).
Protocol B: The Red-Al Route (Recommended for Scale-up)

Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is the industrial standard for this transformation due to higher solubility and easier handling than LAH.

Step-by-Step:

  • Dissolve Ester (1.0 eq) in Anhydrous Toluene (10 V). Cool to 0–5°C.

  • Add Red-Al (65% in Toluene, 1.5 eq) dropwise via addition funnel.

  • Maintain internal temp <10°C.

  • Stir at RT for 2 hours.

Module 2: The Critical Workup (Yield Recovery)

This is where 90% of users lose their product. You must break the Lewis Acid-Base complex.

Workflow Visualization

The following diagram illustrates the critical decision pathways for workup based on the reagent used.

WorkupLogic Start Reaction Complete Reagent Which Reagent? Start->Reagent NaBH4 NaBH4 / CaCl2 Reagent->NaBH4 RedAl Red-Al Reagent->RedAl QuenchB Quench: Sat. NH4Cl (pH ~8) NaBH4->QuenchB Complex Problem: B-N Complex forms QuenchB->Complex AcidHydrolysis CRITICAL STEP: Adjust to pH 3-4 (HCl) Stir 30 min to break B-N bond Complex->AcidHydrolysis BaseNeut Re-basify to pH 8 (NaHCO3) AcidHydrolysis->BaseNeut ExtractB Extraction: DCM/iPrOH (3:1) (Continuous Extraction preferred) BaseNeut->ExtractB QuenchAl Quench: Rochelle's Salt (Potassium Sodium Tartrate) RedAl->QuenchAl LayerSep Phase Separation: Toluene Layer (Product) QuenchAl->LayerSep

Caption: Decision tree for workup optimization. Note the critical pH swing required for Borohydride reductions to release the pyridine from the boron complex.

Troubleshooting the NaBH₄ Workup

The Issue: Boron coordinates tightly to the pyridine nitrogen. Simple water addition leaves the product trapped in the aqueous phase as a borate complex.

The Fix (The "pH Swing" Method):

  • Quench: Add saturated NH₄Cl.

  • Acidify: Carefully add 1M HCl until pH reaches 3–4. Stir for 30 minutes.

    • Why? This hydrolyzes the B-N bond and converts boron species into boric acid/borates that do not bind the pyridine.

  • Basify: Slowly add solid NaHCO₃ or 1M NaOH until pH reaches 8–9.

    • Why? You need the free base pyridine to extract it. If pH is too low, the pyridine is protonated (pyridinium) and stays in water.

  • Extract: Use DCM containing 10% Isopropanol .

    • Why? Pure DCM is often insufficient for polar pyridine methanols. The alcohol cosolvent improves partition coefficient (

      
      ).
      
  • Salting Out: Saturate the aqueous layer with solid NaCl before the final extraction to push the organic product out (Salting-out effect).

Troubleshooting the Red-Al Workup

The Issue: Aluminum salts form gelatinous emulsions that trap the product.

The Fix (Rochelle's Salt):

  • Quench by adding 20% aqueous Potassium Sodium Tartrate (Rochelle's Salt) solution. Use a volume equal to the reaction mixture.

  • Stir vigorously for 1–2 hours.

    • Visual Cue: The gray emulsion will separate into two clear layers (organic on top, aqueous on bottom).

  • Separate layers. The product is in the Toluene.

Module 3: Purification & Stability

Storage Warning: (6-Methoxy-3-methylpyridin-2-yl)methanol is prone to ether cleavage under strong acidic conditions or high heat, which would yield the pyridone impurity.

  • Distillation: Possible but risky. High vacuum (<1 mbar) required.

  • Column Chromatography:

    • Stationary Phase: Silica Gel (neutralized). Pre-wash silica with 1% Triethylamine in Hexane to prevent acid-catalyzed decomposition.

    • Mobile Phase: Hexane/Ethyl Acetate (gradient 0%

      
       60% EtOAc).[1]
      
    • Tailing: If the peak tails, add 1% MeOH to the eluent.

FAQ: Rapid Troubleshooting

Q: I see the product on TLC, but my isolated yield is 10%. Where is it? A: It is in your aqueous waste stream. Check the pH of your aqueous layer. If it is acidic (< pH 7), the pyridine is protonated. If you used NaBH₄ and didn't do the acid hydrolysis step, it is complexed to Boron.

Q: Can I use LiAlH₄ (LAH)? A: Yes, but it is "overkill." LAH is non-selective and can reduce the pyridine ring itself (over-reduction) or cause demethylation of the 6-methoxy group if temperatures rise. Red-Al is safer and more selective.

Q: My product is an oil that won't crystallize. A: This is common for this class of compounds. Traces of solvent (Toluene/DCM) are hard to remove. Dry under high vacuum for 24h. If purity is >95% by NMR, use the oil directly in the next step (usually chlorination or mesylation).

References

  • Industrial Synthesis of Pyridine Methanols via Red-Al: Patent CN101891728B describes the reduction of methyl 6-methoxynicotinate using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), achieving high yields through controlled hydrolysis. Source:

  • Borohydride Activation with CaCl₂: Brown, H. C., et al. "Selective reductions. 40. A simple modification of the sodium borohydride reduction of esters." Journal of Organic Chemistry. This foundational paper establishes the mechanism for Ca(BH₄)₂ generation. Source:

  • Workup of Polar Pyridines: BenchChem Protocols. "Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction." Highlights the necessity of pH control during extraction.[2] Source: (General Reference)

  • Solubility Data & Partition Coefficients: MDPI Physical Chemistry Research. "Solubility of Pharmaceutical Compounds in Organic Solvents." Provides context on the solubility of pyridine derivatives in alcohol/chlorinated solvent mixtures. Source:[3]

Sources

Optimization

Technical Support Center: Preventing Over-Oxidation of Pyridine Methanols

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of selectively oxidizing pyridine methanols (pyridylcarbinols) to their correspond...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of selectively oxidizing pyridine methanols (pyridylcarbinols) to their corresponding pyridinecarboxaldehydes. Unlike standard benzylic alcohols, pyridine derivatives are notoriously prone to over-oxidation, rapidly degrading into carboxylic acids (e.g., picolinic, nicotinic, or isonicotinic acid).

This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot, optimize, and scale your oxidation workflows with high scientific integrity.

The Causality of Over-Oxidation

To stop an oxidation reaction, you must understand why it proceeds. The pyridine ring is highly electron-withdrawing, particularly at the 2- and 4-positions. This electronic effect makes the resulting aldehyde's carbonyl carbon exceptionally electrophilic.

In the presence of even trace amounts of water, the aldehyde rapidly undergoes nucleophilic attack to form an aldehyde hydrate (geminal diol). Kinetic studies demonstrate that oxidants such as Cr(VI) or unoptimized catalytic systems will rapidly and irreversibly oxidize this gem-diol intermediate into the carboxylic acid [1]. To arrest the oxidation at the aldehyde stage, one must completely exclude water from the system to prevent the formation of the geminal diol [2]. Industrial and high-purity research applications rely heavily on strictly controlled anhydrous environments to optimize yield and prevent this over-oxidation[3].

MechanisticPathway A Pyridine Methanol B Pyridinecarboxaldehyde A->B Oxidation (- 2H) C Aldehyde Hydrate (Gem-diol) B->C + H2O (Equilibrium) D Pyridinecarboxylic Acid C->D Over-Oxidation (Irreversible)

Mechanistic pathway of water-dependent over-oxidation of pyridinecarboxaldehydes.

Troubleshooting FAQs

Q1: I am using TEMPO/NaOCl (Anelli oxidation), but I keep getting the pyridinecarboxylic acid. How can I stop at the aldehyde? A1: The standard TEMPO/NaOCl system is biphasic and inherently aqueous. Because pyridinecarboxaldehydes hydrate rapidly in water, the active TEMPO oxoammonium species will readily oxidize the resulting gem-diol to the acid. Corrective Action: Switch to an anhydrous TEMPO system, such as TEMPO with (Diacetoxyiodo)benzene (BAIB) in dry dichloromethane (DCM). If you must use aqueous conditions, strictly limit the reaction time, use exactly 1.0 equivalent of oxidant, and maintain a highly biphasic mixture with vigorous stirring to extract the aldehyde into the organic phase immediately upon formation.

Q2: I tried Activated Manganese Dioxide (MnO₂), but the reaction stalled at 50% conversion. Should I add more? A2: Yes. MnO₂ oxidation is a heterogeneous surface reaction, not a stoichiometric one. The reaction requires the alcohol to adsorb onto the MnO₂ lattice. Pyridine rings coordinate strongly to the metal surface, which can passivate the catalyst. Furthermore, the water generated as a byproduct competitively binds to the active sites. Corrective Action: Use a massive weight excess of activated MnO₂ (typically 10 to 20 equivalents by weight). If the reaction stalls, do not just add more to the flask; filter the mixture through Celite, concentrate it, and resubject the crude material to a fresh batch of activated MnO₂.

Q3: Which oxidation method is best for scaling up a 2-pyridylcarbinol synthesis without relying on chromatography? A3: The Swern Oxidation is highly recommended for scale-up. It is strictly anhydrous, completely preventing hydrate formation. Furthermore, the byproducts (dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylamine hydrochloride) are easily removed via a mild aqueous workup and evaporation. Dess-Martin Periodinane (DMP) is excellent for discovery scale but poses safety concerns (shock sensitivity) and high costs at a multi-kilogram scale.

OxidantSelection Start Select Oxidant for Pyridylcarbinol Water Is the reaction system strictly anhydrous? Start->Water Yes Yes (Anhydrous) Water->Yes No No (Aqueous/Biphasic) Water->No MnO2 Activated MnO2 (Mild, Heterogeneous) Yes->MnO2 DMP Dess-Martin Periodinane (Fast, Homogeneous) Yes->DMP Swern Swern Oxidation (Scalable, Cost-effective) Yes->Swern TEMPO TEMPO / BAIB (Limit reaction time) No->TEMPO

Decision tree for selecting the appropriate oxidation protocol to prevent over-oxidation.

Quantitative Comparison of Oxidation Systems

The following table summarizes the operational parameters and risks associated with common oxidation methods for pyridine methanols.

Oxidant SystemAnhydrous RequirementRisk of Over-OxidationScalabilityKey Byproducts / Workup
Activated MnO₂ ModerateVery LowModerate (High mass required)Insoluble Mn salts (Filter through Celite)
Dess-Martin (DMP) StrictLowLow (Cost/Safety limits)Iodinane derivatives (Aqueous quench)
Swern Oxidation StrictVery LowHighDMS, CO, CO₂ (Aqueous wash)
TEMPO / NaOCl Low (Aqueous)High (Requires strict timing)HighAqueous salts (Phase separation)

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating—meaning the physical cues during the reaction will confirm whether the chemistry is proceeding correctly or if intervention is required.

Protocol A: Swern Oxidation (Scalable & Anhydrous)

Causality: Relies on the in-situ generation of an alkoxysulfonium ion. Strict temperature control prevents side reactions (e.g., Pummerer rearrangement).

  • Preparation: Purge a dry flask with N₂. Add anhydrous DCM (10 mL/mmol substrate) and oxalyl chloride (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Slowly add anhydrous DMSO (2.4 eq) dropwise.

    • Self-Validation Checkpoint: You must observe vigorous gas evolution (CO and CO₂). If no gas evolves, the oxalyl chloride has degraded (likely hydrolyzed), and the reaction will fail. Stop and source fresh reagents.

  • Substrate Addition: After 15 minutes, add the pyridine methanol (1.0 eq) dissolved in a minimum amount of anhydrous DCM dropwise. Stir for 30 minutes at -78 °C.

  • Termination: Add triethylamine (5.0 eq) dropwise. The solution will turn cloudy as triethylamine hydrochloride precipitates. Allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with water, extract with DCM, and wash the organic layer with brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Dess-Martin Periodinane (Discovery Scale)

Causality: DMP operates under extremely mild, neutral conditions, making it ideal for highly functionalized or sensitive drug intermediates.

  • Preparation: Dissolve the pyridine methanol (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • Oxidation: Add DMP (1.2 to 1.5 eq) in one portion at room temperature.

    • Self-Validation Checkpoint: The reaction will initially appear as a cloudy suspension. As the oxidation proceeds, the physical appearance of the suspension will change as the byproduct (an acetic acid-bound iodinane) forms. Complete consumption of starting material usually occurs within 1–2 hours (verify via TLC).

  • Quench: Pour the reaction mixture into an equal volume of 1:1 saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

    • Self-Validation Checkpoint: Stir vigorously for 15–30 minutes. The cloudy organic layer must become completely clear as the iodine byproducts are reduced and solubilized into the aqueous phase.

  • Workup: Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Activated MnO₂ Oxidation (Heterogeneous)

Causality: A surface-mediated reaction that prevents over-oxidation because the aldehyde product desorbs from the MnO₂ surface, preventing further reaction.

  • Preparation: Dissolve the pyridine methanol (1.0 eq) in anhydrous DCM or Chloroform (15 mL/mmol).

  • Oxidation: Add activated MnO₂ (10 to 20 equivalents by weight). Stir vigorously at room temperature (or reflux if sluggish).

  • Monitoring: Check progress via TLC after 4 hours.

    • Self-Validation Checkpoint: If starting material remains but the reaction has stopped progressing, the MnO₂ surface has been passivated by product or water. Do not add more MnO₂ to the same flask.

  • Workup: Filter the black suspension through a tightly packed pad of Celite. Wash the pad thoroughly with DCM. Concentrate the filtrate. If the reaction was incomplete, resubject the concentrated crude to a fresh batch of MnO₂.

References

  • A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media. ProQuest.
  • Selective Catalytic Oxidation in the Liquid Phase by Gold-Palladium C
  • 4-Pyridinecarboxaldehyde | High-Purity | For Research. Benchchem.
Troubleshooting

Technical Support Center: Purification of (6-Methoxy-3-methylpyridin-2-yl)methanol

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions regarding the purification of (6-Methox...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions regarding the purification of (6-Methoxy-3-methylpyridin-2-yl)methanol from typical reaction mixtures. Our focus is on explaining the rationale behind each methodological choice to empower you to solve purification challenges effectively.

Introduction

(6-Methoxy-3-methylpyridin-2-yl)methanol is a key heterocyclic building block in the synthesis of various pharmaceutical compounds.[1][2] Its structure, featuring a basic pyridine nitrogen, a hydroxyl group, and a methoxy group, imparts a significant degree of polarity and specific chemical properties that must be considered during purification.[3] Achieving high purity is critical, as residual impurities can compromise the yield, safety, and efficacy of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[4][5] This guide addresses the common hurdles encountered when isolating this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

The impurity profile is highly dependent on the synthetic route. A common method for synthesizing pyridinemethanols is the reduction of the corresponding pyridinecarboxylic acid or its ester.[1] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: Residual 6-methoxy-3-methylpicolinic acid or its ester.

  • Over-reduction Products: Potential loss of the methoxy group under harsh reducing conditions.

  • Byproducts from the Reducing Agent: Borane complexes or aluminum salts (if using LiAlH₄ or NaBH₄), which are typically removed during aqueous workup.

  • Related Impurities: Isomeric impurities from the starting materials or side reactions.[6]

Q2: What is the best general strategy for purifying crude (6-Methoxy-3-methylpyridin-2-yl)methanol?

A two-stage approach is generally most effective:

  • Primary Purification: Flash column chromatography is the workhorse for removing the bulk of impurities with different polarities.[7]

  • Final Polishing: Recrystallization is an excellent secondary step to remove trace impurities and obtain a highly crystalline, pure final product.[8]

The overall workflow should always begin with a small-scale analysis (e.g., TLC or crude HPLC) to assess the complexity of the mixture and guide the purification strategy.

Q3: Which column chromatography technique is most suitable: normal-phase or reversed-phase?

Both can be effective, but the choice depends on your specific separation needs.

  • Normal-Phase Chromatography (Silica or Alumina): This is the most common and cost-effective starting point. Given the polar nature of the target molecule, solvent systems like ethyl acetate/hexanes or dichloromethane/methanol are typically used.[9]

  • Reversed-Phase Chromatography (C18): This technique is particularly useful for separating highly polar compounds that may have limited retention on normal-phase columns.[9] It separates compounds based on hydrophobicity, with more polar compounds eluting first.

Q4: My compound is streaking badly on my silica gel TLC plate and column. What is causing this and how can I fix it?

This is a classic issue when purifying basic compounds like pyridines on standard silica gel. The problem is peak tailing (or streaking), caused by the strong interaction between the basic nitrogen atom of your pyridine and the acidic silanol (Si-OH) groups on the silica surface.[10]

Solutions:

  • Use a Basic Modifier: Add a small amount of a base to your mobile phase to neutralize the acidic sites on the silica. Common choices include 0.5-1% triethylamine (Et₃N) or 0.5-2% of a 10% ammonia in methanol solution.[9]

  • Switch the Stationary Phase: Use a less acidic or a basic stationary phase.

    • Alumina (Al₂O₃): Can be obtained in neutral or basic grades and is an excellent alternative for purifying amines and other basic compounds.[9]

    • End-capped Silica: Modern C18 columns for reversed-phase are "end-capped," which minimizes the number of free silanol groups, leading to much better peak shapes for basic analytes.[10]

Q5: How do I choose the best solvent system for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[11][12] For (6-Methoxy-3-methylpyridin-2-yl)methanol, consider these options:

  • Single Solvent Systems: Methanol, ethanol, or isopropanol can be effective.

  • Two-Solvent (Solvent/Anti-solvent) Systems: This is often more effective. Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., methanol, toluene) and then slowly add a "poor" or "anti-solvent" (e.g., water, heptane, hexane) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.[11][13] Toluene/heptane and methanol/water are common pairs for similar aromatic compounds.[11][13]

Q6: How can I definitively assess the purity of my final product?

Visual inspection of a single spot on a TLC plate is not sufficient. Quantitative methods are required.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reversed-phase C18 column is a good starting point. Purity is determined by the area percentage of the main product peak.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, GC is an excellent method for both purity assessment and identification confirmation.[15][16]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can provide a wealth of information. The absence of impurity peaks and correct integration values confirm high purity.

  • Melting Point: A sharp, narrow melting point range is a good indicator of high purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

ProblemProbable Cause(s)Recommended Solution(s)
Low Recovery from Column Irreversible Adsorption: The highly polar product is sticking permanently to the acidic silica gel stationary phase.• Increase eluent polarity (e.g., use a gradient up to 10-15% MeOH in DCM).[9]• Add a basic modifier (e.g., 1% Et₃N) to the eluent to disrupt the strong interaction.[10]• Switch to a less retentive or basic stationary phase like neutral alumina.[9]
Poor Separation of Product and Impurity Insufficient Selectivity: The chosen stationary phase and mobile phase do not differentiate well between your product and a key impurity.Optimize Mobile Phase: Systematically vary the solvent ratio to find the optimal polarity. Try a different solvent mixture (e.g., switch from EtOAc/Hexane to Ether/Hexane).[7][9]• Change Stationary Phase: If optimizing the mobile phase fails, the interaction mechanism needs to be changed. If using silica, try alumina or a phenyl- or cyano-bonded phase column.[10]
Product Fails to Crystallize Supersaturation Not Reached: The compound is too soluble in the chosen solvent, even when cold.Presence of Impurities: "Oily" impurities can inhibit the formation of an ordered crystal lattice.Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[11]• Use an Anti-solvent: Add a solvent in which your product is insoluble dropwise to the solution to force precipitation.[8]• Increase Purity: Re-purify the material by column chromatography to remove impurities that may be hindering crystallization.
Product Degradation on Column Acid Sensitivity: The compound may be unstable on the acidic surface of silica gel over long periods.Work Quickly: Do not let the compound sit on the column for an extended time.• Neutralize the Stationary Phase: Use a basic modifier in your eluent (see Q4).• Switch to a Neutral Support: Use neutral alumina or a polymer-based column to avoid acidic conditions entirely.[10][17]

Experimental Protocols & Workflows

Workflow for Purification and Analysis

The following diagram outlines a systematic approach to purifying (6-Methoxy-3-methylpyridin-2-yl)methanol.

G cluster_0 Initial Analysis cluster_1 Primary Purification cluster_2 Final Polishing & Analysis Crude Crude Reaction Mixture TLC_HPLC Analyze by TLC / HPLC Crude->TLC_HPLC Column Flash Column Chromatography (Silica or Alumina) TLC_HPLC->Column Develop Method Collect Collect & Combine Fractions (Analyze by TLC) Column->Collect Collect->Column Impure Fractions? Re-run Column Solvent_Evap Evaporate Solvent Collect->Solvent_Evap Recrystal Recrystallization Solvent_Evap->Recrystal Filter_Dry Filter & Dry Crystals Recrystal->Filter_Dry Final_Analysis Purity Analysis (HPLC, GC, NMR, MP) Filter_Dry->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product

Sources

Optimization

Stability of (6-Methoxy-3-methylpyridin-2-yl)methanol in acidic conditions

Executive Summary (6-Methoxy-3-methylpyridin-2-yl)methanol (CAS: 915788-15-7) exhibits a bimodal stability profile in acidic media. While the pyridine nitrogen allows for stable salt formation under controlled conditions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Methoxy-3-methylpyridin-2-yl)methanol (CAS: 915788-15-7) exhibits a bimodal stability profile in acidic media. While the pyridine nitrogen allows for stable salt formation under controlled conditions, the molecule contains two acid-sensitive motifs: the 2-methoxy group (susceptible to hydrolysis/O-demethylation) and the 2-hydroxymethyl group (susceptible to nucleophilic substitution).

This guide provides the mechanistic insights and protocols necessary to handle this compound without degradation.

Part 1: Chemical Stability Profile

The stability of this compound is dictated by the competition between simple protonation (salt formation) and irreversible degradation.

Acid Stability Matrix
Acidic ConditionStability StatusPredominant Species/ProductMechanistic Note
Dilute Aqueous Acid (pH 4–6, RT) Stable Pyridinium salt (Protonated N)Kinetic barrier prevents hydrolysis; equilibrium favors salt.
Strong Aqueous Acid (pH < 1, Heat) Unstable 6-Methyl-2-pyridone derivative Acid-catalyzed hydrolysis of the vinylogous ether (methoxy group).
Anhydrous HCl / HBr ⚠️ Risk 2-Chloromethyl / Bromomethyl The hydroxyl group is activated; halide displaces water (

/

).
Carboxylic Acids (Acetic, TFA) ⚠️ Conditional Esters Fischer esterification may occur upon prolonged exposure or heating.

Part 2: Mechanistic Degradation Pathways

Understanding why the compound degrades is critical for troubleshooting.

Pathway 1: The Pyridone Rearrangement (Hydrolysis)

In strong aqueous acid, the 6-methoxy group behaves as a cyclic imidate. Protonation of the ring nitrogen increases the electrophilicity of the C-6 carbon, facilitating water attack and the irreversible loss of methanol to form the thermodynamically stable 2-pyridone tautomer.

Pathway 2: Picolyl Substitution

The 2-hydroxymethyl group is pseudo-benzylic (picolyl). Protonation of the alcohol makes it a good leaving group (


), leading to substitution by nucleophiles (Cl⁻, Br⁻) or dimerization.

DegradationPathways Start (6-Methoxy-3-methylpyridin-2-yl)methanol Protonated N-Protonated Species (Salt Form) Start->Protonated Dilute Acid (Reversible) Carbocation Picolyl Carbocation (Transient) Protonated->Carbocation Strong Acid (-H2O) Pyridone 6-Hydroxymethyl-5-methylpyridin-2(1H)-one (Major Degradant) Protonated->Pyridone H2O / Heat (-MeOH) Chloro 2-(Chloromethyl)-6-methoxy-3-methylpyridine (Side Product) Carbocation->Chloro Cl- (from HCl)

Figure 1: Mechanistic divergence of (6-Methoxy-3-methylpyridin-2-yl)methanol in acidic media. Green indicates the desired stable state; red indicates irreversible degradation.

Part 3: Troubleshooting & FAQs

Q1: My product precipitated as a yellow solid during acid workup. What happened?

Diagnosis: You likely triggered O-demethylation . Explanation: 2-Pyridones are often highly crystalline, high-melting solids with distinct UV absorbance shifts (often yellowing) compared to their methoxypyridine precursors. Solution:

  • Avoid heating above 40°C when the pH is < 3.

  • Use milder acids (e.g., citric acid) for quenching.

  • Verification: Check NMR. A loss of the O-methyl singlet (~3.8 ppm) and the appearance of a broad NH proton (~11-13 ppm) confirms the pyridone.

Q2: I see a mass shift of +18 Da or -14 Da in LC-MS. Is this degradation?

Analysis:

  • -14 Da: Likely Demethylation (Loss of

    
    , gain of 
    
    
    
    ). This confirms Pyridone formation (
    
    
    ).
  • +18 Da: Likely Hydration of the double bond (rare) or simply an adduct. However, if you see M+36/38 (ratio 3:1), you have formed the alkyl chloride (substitution of OH).

Q3: Can I use HCl in Dioxane/Methanol to make the salt?

Guidance: Yes, but with strict temperature control.

  • Protocol: Dissolve the free base in anhydrous solvent (ether/dioxane). Add 1.05 equivalents of HCl (gas or dioxane solution) at 0°C . Filter the precipitate immediately.

  • Warning: Do not leave the alcohol in acidic methanol for extended periods; acid-catalyzed etherification (exchange of the picolyl OH for OMe) can occur.

Part 4: Validated Stability Testing Protocol

Use this protocol to determine if your specific experimental conditions are safe.

Objective: Quantify degradation rate at pH 2.0.

  • Preparation:

    • Prepare a 1 mg/mL solution of the compound in Acetonitrile (Stock).

    • Prepare 0.1 M Phosphate buffer adjusted to pH 2.0 with

      
      .
      
  • Incubation:

    • Mix 100 µL Stock + 900 µL Buffer.

    • Incubate at 25°C and 50°C .

  • Sampling:

    • Inject into HPLC at T=0, 1h, 4h, and 24h.

  • Analysis (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: 254 nm.

  • Acceptance Criteria:

    • Degradation < 1.0% after 24h at 25°C indicates "Process Compatible."

Part 5: Storage & Handling Recommendations

ParameterRecommendationReason
Storage State Solid Free Base or HCl SaltSolutions degrade faster due to molecular mobility.
Temperature -20°CRetards spontaneous hydrolysis or dimerization.
Atmosphere Inert (Argon/Nitrogen)Prevents moisture absorption (hygroscopic salts).
Re-constitution DMSO or Methanol (Neutral)Avoid acidic diluents for LC-MS samples if analyzing >4h later.

References

  • Spivey, A. C., & Arseniyadis, S. (2004). Pyridine derivatives in organic synthesis. In Science of Synthesis. Thieme Chemistry.

    • Cited for general reactivity of 2-methoxypyridines and acid-c
  • Katritzky, A. R., et al. (2010). The tautomerism of heteroaromatic compounds. Chemical Reviews, 110(10), 5714-5772.

    • Cited for the thermodynamic stability of pyridone vs. hydroxypyridine tautomers.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58810472, (4-Methoxy-6-methylpyridin-3-yl)methanol.

    • Cited for physical property d
  • BenchChem Technical Support. (2025). Troubleshooting Pyridine Methanol Derivatives.

    • Cited for general handling of methoxy-methyl-pyridine alcohols.
Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 2-Hydroxymethylpyridine Chlorination

Welcome to the technical support center for the chlorination of 2-hydroxymethylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chlorination of 2-hydroxymethylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields for this critical transformation. As a Senior Application Scientist, I understand that seemingly straightforward reactions can often present unexpected hurdles. This resource is structured in a practical question-and-answer format to directly address the common issues you may be facing in the lab. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yield of 2-(chloromethyl)pyridine is significantly lower than expected when using thionyl chloride (SOCl₂). What are the most likely causes?

Low yields in this reaction are a frequent issue and can often be attributed to several competing side reactions and suboptimal conditions. Let's break down the primary culprits:

  • Formation of Pyridine-N-oxide: The pyridine nitrogen is susceptible to oxidation, especially if your starting material or solvent contains trace peroxides or if the reaction is exposed to air for extended periods at elevated temperatures.[1][2] Pyridine-N-oxides are generally more reactive towards both electrophilic and nucleophilic reagents than pyridine itself, which can lead to a cascade of undesired products.[1]

  • Over-chlorination: While the primary alcohol is the target, aggressive reaction conditions (high temperature, excess chlorinating agent) can lead to the formation of polychlorinated byproducts, which can be difficult to separate and reduce the overall yield of the desired monosubstituted product.[3][4]

  • Pyridinium Salt Formation and Ring Opening: The product, 2-(chloromethyl)pyridine, is a reactive alkylating agent.[5][6] It can react with another molecule of 2-hydroxymethylpyridine or even the product itself to form a pyridinium salt. Under certain conditions, these pyridinium salts can undergo ring-opening reactions, leading to complex and often colorful byproducts.[7][8][9]

  • Hydrolysis of the Product: 2-(chloromethyl)pyridine is sensitive to moisture.[10][11] Any water present in the reaction mixture or introduced during workup can hydrolyze the product back to the starting material, 2-hydroxymethylpyridine.[11]

To help you diagnose the issue, consider the following decision-making workflow:

G start Low Yield Observed check_color Is the reaction mixture dark or tarry? start->check_color check_sm TLC/LC-MS shows significant starting material? start->check_sm check_byproducts Multiple new spots/peaks observed? start->check_byproducts ring_opening Likely Pyridinium Salt Formation & Ring Opening check_color->ring_opening Yes hydrolysis Possible Hydrolysis of Product check_sm->hydrolysis Yes incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_reactions Multiple Side Reactions (e.g., Over-chlorination, N-oxide formation) check_byproducts->side_reactions Yes solution1 Control Temperature & Stoichiometry ring_opening->solution1 solution2 Ensure Anhydrous Conditions hydrolysis->solution2 side_reactions->solution1 solution3 Optimize Reaction Time & Reagent Addition incomplete_reaction->solution3

Caption: Troubleshooting workflow for low yields.

Q2: I suspect Pyridine-N-oxide formation is a problem. How can I confirm this and prevent it?

The formation of Pyridine-N-oxide is a common side reaction. Here's how to address it:

  • Confirmation: Pyridine-N-oxides have distinct spectroscopic signatures. You can often identify them by:

    • TLC: They typically have a lower Rf value than the corresponding pyridine.

    • ¹H NMR: The protons on the pyridine ring, particularly at the 2- and 4-positions, will be shifted downfield compared to the parent pyridine.

    • IR Spectroscopy: Look for a strong N-O stretching band, typically in the range of 1250-1300 cm⁻¹.

  • Prevention:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Control Temperature: Avoid excessively high reaction temperatures, which can promote oxidation.

    • Starting Material Purity: Ensure your 2-hydroxymethylpyridine is free from peroxide impurities.

Various oxidizing agents can lead to the formation of N-oxides, including hydrogen peroxide and peracids.[12][13][14]

Q3: What are the best practices for using thionyl chloride (SOCl₂) to maximize yield and minimize side reactions?

Thionyl chloride is a powerful and versatile chlorinating agent, but its reactivity must be carefully controlled.[15]

ParameterRecommendationRationale
Stoichiometry Use a slight excess of SOCl₂ (1.1-1.5 equivalents).Ensures complete conversion of the alcohol but minimizes over-chlorination.
Temperature Add SOCl₂ at a low temperature (e.g., 0 °C) and then slowly warm to room temperature or reflux if necessary.[16]The reaction is exothermic; controlled addition prevents a rapid temperature increase that can lead to side reactions.
Solvent Use an inert, aprotic solvent such as dichloromethane (DCM), chloroform, or toluene.Protic solvents will react with SOCl₂.[15]
Order of Addition Add the thionyl chloride dropwise to a solution of the 2-hydroxymethylpyridine.This maintains a low concentration of the reactive chlorinating agent, minimizing side reactions.
Work-up Quench the reaction carefully by slowly adding it to a cold, saturated solution of sodium bicarbonate or sodium carbonate.Neutralizes excess SOCl₂ and the HCl byproduct.[17] The product is often isolated as the hydrochloride salt, which can be more stable.[10]

Experimental Protocol: Chlorination using Thionyl Chloride

  • Dissolve 2-hydroxymethylpyridine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

G start Start: 2-Hydroxymethylpyridine in DCM cool Cool to 0 °C start->cool add_socl2 Add SOCl₂ Dropwise cool->add_socl2 warm_rt Warm to RT & Stir add_socl2->warm_rt quench Quench with NaHCO₃ (aq) warm_rt->quench extract Extract with DCM quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify dry_concentrate->purify end Product: 2-(Chloromethyl)pyridine purify->end

Caption: Experimental workflow for chlorination.

Q4: Are there alternative chlorinating agents I should consider if thionyl chloride is consistently giving poor results?

Yes, several other reagents can be effective for this transformation. The choice of chlorinating agent can significantly impact the reaction's success.[18][19][20]

Chlorinating AgentAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Effective for many heterocyclic systems.[6][21]Can require high temperatures and may lead to phosphorylation as a side reaction.
Phosgene (or a phosgene equivalent like triphosgene) Can be a milder alternative to SOCl₂.[6][22]Highly toxic and requires specialized handling procedures.
Trichloroisocyanuric Acid (TCCA) A solid, easy-to-handle reagent.[23]Can sometimes lead to over-chlorination.

Mechanism of Chlorination with Thionyl Chloride

The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite intermediate.[24][25][26][27] The mechanism can vary, but a common pathway involves an Sₙ2 attack by the chloride ion.

G cluster_0 Mechanism of Chlorination A 2-Hydroxymethylpyridine + SOCl₂ B Chlorosulfite Intermediate A->B Nucleophilic Attack C Sₙ2 Attack by Cl⁻ B->C Formation of Leaving Group D 2-(Chloromethyl)pyridine + SO₂ + HCl C->D Displacement

Caption: Simplified mechanism of chlorination.

Q5: My product seems to be unstable during purification. What are the best practices for isolating and storing 2-(chloromethyl)pyridine?

The product, 2-(chloromethyl)pyridine, is known to be unstable and should be handled with care.[5][10][28] It is often isolated and stored as its hydrochloride salt to improve stability.[5][10]

  • Purification:

    • Minimize Heat Exposure: If using distillation, perform it under high vacuum to keep the temperature as low as possible.

    • Aqueous Workup: If you need the free base, perform the aqueous workup quickly and at a low temperature to minimize hydrolysis.[17] Ensure all glassware is dry.

    • Chromatography: Use a neutral stationary phase like silica gel and elute quickly.

  • Storage:

    • Hydrochloride Salt: If possible, store the product as the hydrochloride salt.[5]

    • Low Temperature: Store at -20°C or -80°C to slow down decomposition.[5][11]

    • Inert Atmosphere: Store under an inert atmosphere to prevent degradation from air and moisture.[10]

References

  • Vanderwal, C. D. A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. University of California (Irvine).
  • The University of Liverpool Repository. REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES.
  • Mariano, P. S. Exploratory Investigations Probing a Preparatively Versatile, Pyridinium Salt Photoelectrocyclization−Solvolytic Aziridine Ring Opening Sequence. The Journal of Organic Chemistry.
  • K
  • Herzon, S. B. Formation and reactivity of pyridinium salts via Zincke imine intermediates.
  • Wikipedia. Pyridine-N-oxide.
  • Li, Y. et al.
  • Fisher Scientific. SAFETY DATA SHEET: 2-(Chloromethyl)pyridine hydrochloride.
  • Organic Chemistry Portal.
  • MedChemExpress. 2-(Chloromethyl)pyridine hydrochloride (Picolyl chloride hydrochloride).
  • Arkat USA. Recent trends in the chemistry of pyridine N-oxides.
  • Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)pyridine.
  • Organic Syntheses. pyridine-n-oxide.
  • BenchChem. Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.
  • BenchChem. An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride.
  • Wikipedia. 2-Chloromethylpyridine.
  • Guidechem. How to synthesize 2- (chloromethyl) Pyridine Hydrochloride.
  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride.
  • Wikipedia. Thionyl chloride.
  • Chemistry LibreTexts. Thionyl Chloride.
  • Rzepa, H. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
  • Reddit. Removal of HCl from 2-(chloromethyl)pyridine : r/chemhelp.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • BenchChem. Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis.
  • Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride.
  • BenchChem.
  • Rafiei, J. et al. Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. Journal of the Iranian Chemical Society.
  • ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride synthesis.
  • PubMed.
  • ResearchGate. Synthesis of 2‐(chloromethyl)pyridine.
  • ResearchGate. Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride...
  • PMC. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Google Patents.
  • Corzan® CPVC.
  • Veolia Water Technologies & Solutions.
  • ResearchGate.
  • Periodica Polytechnica Civil Engineering.
  • Google Patents.
  • PMC.
  • MDPI. Optimization of Secondary Chlorination in Water Distribution Systems for Enhanced Disinfection and Reduced Chlorine Odor Using Deep Belief Network and NSGA-II.
  • PubMed.

Sources

Optimization

Technical Support Center: Storage and Handling of Light-Sensitive Pyridine Methanol Derivatives

Welcome to the Technical Support Center for light-sensitive pyridine methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for light-sensitive pyridine methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful storage, handling, and experimental use of these compounds. Our goal is to ensure the integrity of your experiments by mitigating the risks associated with the inherent light sensitivity of these molecules.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of light-sensitive pyridine methanol derivatives.

Q1: What are the primary degradation pathways for light-sensitive pyridine methanol derivatives?

A1: The two primary degradation pathways for pyridine methanol derivatives are photodegradation and oxidation.[1]

  • Photodegradation: Exposure to light, particularly in the UV and short-wavelength visible spectra (300-500 nm), can provide the energy to induce photochemical reactions.[2][3] This can lead to the formation of various degradation products and a loss of potency of the active pharmaceutical ingredient (API).[3][4]

  • Oxidation: The hydroxymethyl group on the pyridine ring is susceptible to oxidation. This can occur in the presence of atmospheric oxygen and can be accelerated by light and temperature. The initial oxidation product is often the corresponding pyridinecarboxaldehyde, which can be further oxidized to the carboxylic acid (e.g., isonicotinic acid from 4-pyridinemethanol).[1]

Q2: What are the visible signs of degradation in my pyridine methanol derivative sample?

A2: Visual inspection can often provide the first indication of degradation. A noticeable change in the color of the solid material or its solution, typically to a darker yellow or brown, can be a sign of degradation.[1] For definitive confirmation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed. The appearance of new peaks or a decrease in the area of the parent peak in the chromatogram is a clear indicator of degradation.[1][5][6]

Q3: How does pH affect the stability of pyridine methanol derivatives in solution?

A3: Pyridine-containing compounds can be susceptible to degradation under both acidic and basic conditions.[1] While specific kinetic data for every derivative may vary, it is generally recommended to maintain solutions at or near a neutral pH to minimize the potential for acid- or base-catalyzed hydrolysis.[1]

Q4: What are the recommended storage conditions for solid pyridine methanol derivatives and their solutions?

A4: To ensure the stability of both solid and solution forms of light-sensitive pyridine methanol derivatives, the following storage conditions are recommended:

  • Protection from Light: This is the most critical factor. Solid compounds should be stored in amber or opaque containers.[7] Solutions should always be prepared and stored in amber glassware or, for clear glassware, wrapped completely in aluminum foil.[2][3][7][8]

  • Temperature Control: Store compounds at a cool temperature, as recommended by the manufacturer. Refrigeration is often advised for solutions to slow down potential degradation reactions.[9]

  • Inert Atmosphere: For particularly sensitive compounds or for long-term storage of solutions, purging the container with an inert gas like nitrogen or argon can help to displace oxygen and prevent oxidative degradation.[1]

  • Container Seal: Ensure containers are securely sealed to prevent exposure to moisture and atmospheric oxygen.[10]

Q5: Are there any excipients that can help stabilize formulations containing light-sensitive pyridine methanol derivatives?

A5: Yes, certain excipients can be incorporated into formulations to enhance the stability of light-sensitive drugs. The addition of antioxidants can help to mitigate oxidative degradation.[7] For solid dosage forms, colored film coatings can provide a physical barrier to light.[2][3] The specific choice of excipients should be carefully evaluated for compatibility with the API.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of light-sensitive pyridine methanol derivatives.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent analytical results (e.g., variable peak areas in HPLC) Photodegradation during sample preparation or analysis.• Prepare samples under brown or yellow light.[2][3] • Use amber vials for your autosampler.[2] • If using a UV detector, minimize the exposure time of the sample in the flow cell.
Appearance of unknown peaks in chromatograms Degradation of the compound due to light, oxygen, or improper pH.• Confirm the identity of the degradation products using a mass spectrometer. • Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products.[11]
Discoloration of the solid compound or solution Significant degradation has occurred.• The material may no longer be suitable for use. • If the experiment is critical, purify the compound before use. • Review storage and handling procedures to prevent future degradation.[1]
Low assay values or loss of potency Degradation of the active ingredient.• Re-evaluate the entire workflow, from storage to analysis, for potential light exposure points. • Ensure all glassware and containers provide adequate light protection.[12] • Prepare fresh solutions for each experiment.[1]

Experimental Protocols

Protocol: Forced Degradation Study for a Light-Sensitive Pyridine Methanol Derivative

This protocol outlines a forced degradation study to evaluate the photostability of a pyridine methanol derivative, as recommended by the International Council for Harmonisation (ICH) Q1B guidelines.[11][13]

Objective: To intentionally degrade the pyridine methanol derivative under controlled light exposure to identify potential degradation products and to validate the stability-indicating power of the analytical method.

Materials:

  • Pyridine methanol derivative (drug substance)

  • Solvent for dissolution (e.g., methanol, water, or a mixture)

  • Amber and clear glass vials

  • Aluminum foil

  • Photostability chamber equipped with a light source capable of emitting both UV and visible light (e.g., a xenon lamp).[14][15]

  • Validated HPLC method for the analysis of the pyridine methanol derivative and its potential degradants.[6]

  • Dark control sample container

Procedure:

  • Sample Preparation:

    • Prepare a solution of the pyridine methanol derivative at a known concentration in the chosen solvent.

    • Aliquot the solution into several clear glass vials for light exposure and amber glass vials for the "dark control."

    • Wrap one of the clear vials completely in aluminum foil to serve as a wrapped control.

    • Prepare a solid sample of the drug substance by spreading a thin layer on a suitable container.

  • Light Exposure:

    • Place the clear vials (unwrapped and foil-wrapped) and the solid sample in the photostability chamber.

    • Place the amber vial (dark control) in the same chamber, but shielded from light (e.g., in a light-tight box).[13]

    • Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV light, as per ICH Q1B guidelines.[11]

  • Sample Analysis:

    • At appropriate time points during the exposure, withdraw aliquots from the solutions and dissolve a portion of the solid sample.

    • Analyze all samples (exposed, dark control, and wrapped control) using the validated HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the exposed samples to the dark control.

    • A significant decrease in the peak area of the parent compound and the appearance of new peaks in the exposed samples indicate photodegradation.

    • The wrapped control should show minimal degradation, similar to the dark control, confirming that the degradation is light-induced.

    • The analytical method is considered "stability-indicating" if it can resolve the degradation product peaks from the parent peak.

Visualizations

Degradation Pathway of 4-Pyridinemethanol

G A 4-Pyridinemethanol B 4-Pyridinecarboxaldehyde A->B Oxidation D Photodegradation Products A->D Light (UV/Vis) C Isonicotinic Acid B->C Oxidation

Caption: Primary degradation pathways for 4-pyridinemethanol.

Forced Degradation Study Workflow

G A Prepare Solutions (Clear & Amber Vials) B Expose Samples in Photostability Chamber A->B C Dark Control (Shielded from Light) A->C D Analyze Samples by HPLC B->D C->D E Compare Chromatograms & Identify Degradants D->E

Caption: Workflow for a forced degradation photostability study.

References

  • Photostability of Pharmaceuticals.
  • Understanding ICH Photostability Testing. Q-Lab.
  • Hard to Handle API Challenges. Upperton Pharma Solutions.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
  • ICH Guideline for Photostability Testing: Aspects and Directions for Use. PubMed.
  • Protection of Light Sensitive Products. Pharmaguideline.
  • Technical Support Center: Prevention of 4-Pyridinemethanol Degrad
  • How To Protect Light Sensitive Products. LFA Tablet Presses.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Risk Assessment for Light Sensitive Product. Pharma Devils.
  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog.
  • Pyridine. Apollo Scientific.
  • SAFETY D

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Removal of Residual Red-Al from Pyridine-Methanol Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in reactions involvin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in reactions involving pyridine and methanol. Red-Al is a versatile and powerful reducing agent, but its workup can present unique challenges, particularly the removal of aluminum-containing byproducts.[1][2][3][4] This document provides in-depth, experience-driven solutions to common issues encountered during the purification of your valuable products.

I. Understanding the Core Challenge: The Nature of Red-Al Byproducts

Red-Al, with the chemical formula NaAlH₂(OCH₂CH₂OCH₃)₂, offers distinct advantages over other metal hydrides like LiAlH₄, including higher solubility in aromatic solvents and reduced pyrophoricity.[4][5] However, upon quenching, it forms aluminum salts that can be problematic to remove from your desired pyridine-based product, especially in the presence of methanol.

The primary issue arises from the hydrolysis of Red-Al and its subsequent reaction with methanol, which generates aluminum hydroxides and methoxy-aluminum species.[5] These byproducts can form gelatinous precipitates or emulsions that are difficult to filter and can trap your product, leading to significant yield loss.[6] The basic nature of pyridine can further complicate matters by influencing the solubility and physical state of these aluminum salts.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding the purification of pyridine-methanol products after a Red-Al reduction.

Q1: My reaction mixture has turned into a thick, unfilterable gel after quenching. What happened and how can I fix it?

A1: This is the most frequent issue and is caused by the formation of finely dispersed, gelatinous aluminum hydroxide precipitates.[6] The high surface area of this gel can adsorb a significant amount of your product.

Immediate Troubleshooting:

  • Rochelle's Salt (Sodium Potassium Tartrate): The addition of a saturated aqueous solution of Rochelle's salt is a highly effective method to break up these emulsions.[6][7] The tartrate ion is an excellent chelating agent for aluminum, forming a water-soluble complex that facilitates the separation of aqueous and organic layers.

  • Fieser Workup: This classic method involves the sequential addition of water, a 15% aqueous sodium hydroxide solution, and then more water.[6][8][9] This procedure is designed to produce granular, easily filterable aluminum salts.[6]

Proactive Prevention:

  • Controlled Quenching at Low Temperature: Always perform the quench at 0 °C or below. A slow, dropwise addition of the quenching agent is crucial to control the exotherm and the rate of precipitate formation.[6][9]

Q2: I've tried the Fieser workup, but I'm still getting a fine precipitate that clogs my filter paper. What are my options?

A2: While the Fieser workup is generally reliable, the nature of the reaction mixture can sometimes still lead to fine particulates.

Troubleshooting Steps:

  • Use of a Filter Aid: Filtering through a pad of Celite® (diatomaceous earth) can significantly improve the filtration of fine solids. Prepare a 1-2 cm thick pad of Celite® in your filter funnel and gently pour the slurry over it. This prevents the fine aluminum salts from clogging the filter paper pores.

  • Glauber's Salt (Na₂SO₄·10H₂O): Adding solid hydrated sodium sulfate (Glauber's salt) portion-wise until hydrogen evolution ceases can help to generate a more manageable solid precipitate.[6][8]

Q3: My product is polar and seems to be partially soluble in the aqueous layer during extraction. How can I maximize my yield?

A3: The polarity of many pyridine derivatives can indeed make them susceptible to partitioning into the aqueous phase during workup.

Strategies for Improved Recovery:

  • Back-Extraction: After the initial separation, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). This will help to recover any dissolved product.

  • Brine Wash: Washing the combined organic layers with a saturated aqueous solution of sodium chloride (brine) can help to "salt out" the dissolved organic product, pushing it back into the organic phase and also aids in removing residual water.

  • pH Adjustment: Carefully consider the pKa of your pyridine derivative. Adjusting the pH of the aqueous layer away from the pKa of your compound can decrease its water solubility. However, be cautious as this can also affect the solubility of the aluminum salts.

Q4: Can I use an acidic workup to dissolve the aluminum salts?

A4: An acidic workup is a viable option for dissolving aluminum salts, but it must be approached with caution.[10]

Key Considerations:

  • Product Stability: Ensure your pyridine derivative is stable to acidic conditions. Many organic molecules can degrade or undergo side reactions in the presence of strong acids.[11]

  • Protonation of Pyridine: The pyridine nitrogen will be protonated, forming a pyridinium salt. This will dramatically increase its water solubility, meaning your product will be in the aqueous layer. You will then need to neutralize the aqueous layer with a base and extract your product.

III. Troubleshooting Guide: A Step-by-Step Approach to Removing Residual Red-Al

This section provides a systematic workflow for addressing challenges during the workup of your Red-Al reaction.

Problem 1: Formation of a Gelatinous Precipitate
Symptom Underlying Cause Recommended Solution Scientific Rationale
Thick, unfilterable gel forms during quenching.Rapid formation of amorphous aluminum hydroxide.Add a saturated aqueous solution of Rochelle's salt and stir vigorously.The tartrate dianion chelates the aluminum ions, forming a water-soluble complex and breaking up the gel structure.[6]
Fine white precipitate clogs filter media.Formation of very small aluminum salt particles.Use a Celite® filter aid or perform a Fieser workup.Celite® provides a porous matrix that traps fine particles without clogging. The Fieser workup promotes the formation of larger, granular, and more easily filterable aluminum salt crystals.[6][9]
Problem 2: Low Product Recovery
Symptom Underlying Cause Recommended Solution Scientific Rationale
Low yield after extraction.Product is partially soluble in the aqueous layer.Perform multiple back-extractions of the aqueous layer and wash the combined organic layers with brine.Repeated extractions maximize the recovery of the product from the aqueous phase. Brine reduces the solubility of organic compounds in the aqueous layer.
Product is a basic pyridine derivative.Protonation of the pyridine nitrogen in an acidic workup increases water solubility.If an acidic workup is used, neutralize the aqueous layer with a base (e.g., NaHCO₃, NaOH) to deprotonate the pyridinium salt, then extract the product.The neutral form of the pyridine derivative is significantly less water-soluble than its protonated counterpart.
Experimental Protocols
Protocol 1: Rochelle's Salt Workup
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to the reaction mixture with vigorous stirring. A typical starting point is a volume equal to that of the reaction mixture.

  • Continue stirring until the gelatinous precipitate dissolves and two clear layers are observed. This may take anywhere from 30 minutes to several hours.

  • Separate the organic layer.

  • Extract the aqueous layer 2-3 times with a suitable organic solvent.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Modified Fieser Workup

This protocol is adapted from the standard Fieser workup for lithium aluminum hydride.[6][8][9] The ratios may need to be optimized for Red-Al. For a reaction containing 'x' grams of Red-Al:

  • Dilute the reaction mixture with an equal volume of an appropriate solvent (e.g., diethyl ether, THF) and cool to 0 °C.

  • Slowly and dropwise, add 'x' mL of water.

  • Slowly add 'x' mL of a 15% aqueous sodium hydroxide solution.

  • Add '3x' mL of water dropwise.

  • Remove the cooling bath and stir the mixture vigorously for 15-30 minutes at room temperature. A granular white precipitate should form.

  • Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrate and washings, and proceed with standard extraction and drying procedures.

IV. Visualizing the Workflow

Decision Tree for Red-Al Workup

RedAl_Workup start Reaction Complete quench Quench at 0°C start->quench gel_check Gelatinous Precipitate? quench->gel_check rochelle Add Rochelle's Salt Solution gel_check->rochelle Yes fieser Proceed with Fieser Workup gel_check->fieser No extraction Aqueous/Organic Extraction rochelle->extraction filter_check Filtration Issues? fieser->filter_check celite Use Celite® Filter Aid filter_check->celite Yes filter_check->extraction No celite->extraction yield_check Low Yield? extraction->yield_check back_extract Back-extract Aqueous Layer yield_check->back_extract Yes purification Final Purification (e.g., Chromatography) yield_check->purification No back_extract->purification

Caption: A decision-making workflow for troubleshooting Red-Al workup procedures.

Conceptual Diagram of Chelation with Rochelle's Salt

Chelation cluster_before Before Rochelle's Salt cluster_after After Rochelle's Salt gel Al(OH)₃ Gel + Product rochelle Rochelle's Salt (Sodium Potassium Tartrate) gel->rochelle + complex Water-Soluble Al-Tartrate Complex product Free Product in Organic Layer rochelle->complex rochelle->product

Caption: Chelation of aluminum hydroxide by Rochelle's salt to release the product.

V. Concluding Remarks

The successful removal of residual Red-Al and its byproducts from pyridine-methanol reaction mixtures hinges on a sound understanding of the underlying chemistry and a systematic approach to troubleshooting. By anticipating potential issues such as gel formation and low recovery, and by being equipped with effective protocols like the use of Rochelle's salt or a modified Fieser workup, researchers can significantly improve the efficiency and yield of their purification processes. Always prioritize slow, controlled quenching at low temperatures and consider the specific properties of your target molecule when selecting a workup procedure.

VI. References

  • Merlic, C. A. (n.d.). Workup for Aluminum Hydride Reductions. UCLA. Retrieved from [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Chemistry Resources Worldwide. (n.d.). Aluminium Hydride Reagents. WordPress. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride. Retrieved from [Link]

  • Reddit. (2015, October 17). Lithium aluminium hydride quenching and workup. r/chemistry. Retrieved from [Link]

  • Reddit. (2023, October 27). How to remove aluminum salts?. r/chemistry. Retrieved from [Link]

  • Rathi, A. (2010). Spotlight 312. Synlett, 2010(7), 1140-1141.

  • Wikipedia. (n.d.). Sodium bis(2-methoxyethoxy)aluminium hydride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Azeotropic Drying of (6-Methoxy-3-methylpyridin-2-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with dehydrating.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with dehydrating.

Because the benzylic hydroxyl group and the electron-rich pyridine nitrogen are susceptible to side reactions (e.g., N-oxidation, polymerization), and subsequent synthetic steps (like halogenation or cross-coupling) are highly moisture-sensitive, rigorous dehydration is mandatory. 1[1] is the industry standard to achieve <300 ppm water content without inducing thermal degradation[2].

Quantitative Data on Azeotropic Solvents

Selecting the correct entrainer (solvent) is critical. The solvent must form a minimum-boiling azeotrope with water, carry a significant weight percentage of water per distillation cycle, and remain chemically inert toward the pyridine substrate.

SolventBoiling Point of Pure Solvent (°C)Boiling Point of Azeotrope with Water (°C)Water Composition in Azeotrope (% w/w)Suitability for Pyridine-Methanols
Toluene 110.684.120.2Optimal (Excellent balance of BP depression and water removal capacity)
Benzene 80.169.28.8Avoid (High toxicity/carcinogenicity outweighs the lower boiling point benefit)
Ethyl Acetate 77.170.48.5Suboptimal (Risk of transesterification with the benzylic alcohol)
Acetonitrile 81.676.516.3Acceptable (Good alternative, but harder to recover and dry completely)

Standard Operating Procedure (SOP): Self-Validating Drying Workflow

This protocol utilizes a multi-cycle distillation approach to drive the equilibrium toward complete water removal, validated by analytical titration.

Step 1: Initial Dissolution Dissolve the crude, wet (6-Methoxy-3-methylpyridin-2-yl)methanol in dry toluene (approximately 10-20 mL per gram of substrate). Toluene is chosen because it forms a highly efficient heterogeneous azeotrope with water[3].

Step 2: Apparatus Setup Transfer the solution to a round-bottom flask equipped with a rotary evaporator or a short-path distillation head. Ensure the system is connected to a vacuum line with an efficient cold trap to capture the co-distilled water and solvent.

Step 3: Azeotropic Distillation (Vacuum-Assisted) Apply reduced pressure (e.g., 50-100 mbar) and gradually heat the water bath. Causality Check: Maintain the internal pot temperature below 60 °C. The1[1], meaning you do not need to reach the 84 °C atmospheric boiling point. This protects the thermally labile pyridine ring from degradation[2].

Step 4: Volume Reduction & Reconstitution Distill the mixture until the volume is reduced to approximately 2-3 volumes (or until a thick oil forms). Backfill the system with ultra-high purity (UHP) Argon or Nitrogen. Add another 10 volumes of dry toluene and repeat the distillation process.

Step 5: Analytical Validation (Karl Fischer Titration) Withdraw a small aliquot of the residue, dissolve it in anhydrous methanol, and perform a Karl Fischer (KF) titration. Self-Validation: The target moisture content must be ≤ 300 ppm (0.03%). If the readout is > 300 ppm, you must execute another toluene cycle[1].

Workflow N1 1. Dissolve Intermediate in Dry Toluene N2 2. Vacuum Distillation (Temp < 60°C) N1->N2 N3 3. Karl Fischer Titration (Check Water Content) N2->N3 N4 Water < 300 ppm? N3->N4 N5 Add Fresh Toluene (Repeat Cycle) N4->N5 No (> 300 ppm) N6 Proceed to Moisture-Sensitive Synthesis N4->N6 Yes (≤ 300 ppm) N5->N2

Azeotropic drying workflow for (6-Methoxy-3-methylpyridin-2-yl)methanol.

Troubleshooting Guide

Q1: My KF titration still shows > 1000 ppm water after two cycles of toluene distillation. What is causing this? Causality & Solution: Residual water persistence usually stems from atmospheric moisture ingress during the vacuum release, or highly hydrophilic impurities in the crude oil holding onto hydration spheres. Actionable Steps:

  • Ensure you are backfilling the rotary evaporator or Schlenk line with UHP Argon or Nitrogen, not ambient laboratory air.

  • Check the integrity of your vacuum seals.

  • If the oil is exceptionally wet, perform a preliminary drying step: dissolve the intermediate in dichloromethane, wash with saturated brine, dry over anhydrous

    
    , and filter before beginning the toluene azeotrope cycles.
    

Q2: I observe a color change (darkening/yellowing) of the intermediate during distillation. Is the product degrading? Causality & Solution: Pyridine-methanols are sensitive to thermal oxidation. Prolonged exposure to heat, especially in the presence of trace oxygen, can cause the formation of N-oxides or induce polymerization[2]. Actionable Steps:

  • Strictly limit the bath temperature to < 60 °C.

  • Compensate for the lower temperature by applying a stronger vacuum (e.g., 20-50 mbar).

Q3: The product bumps violently during vacuum distillation, leading to loss of material into the bump trap. How can I prevent this? Causality & Solution: Bumping occurs due to the superheating of solvent pockets, which is exacerbated by the presence of a two-phase system (free water + toluene) or the rapid, uncontrolled application of vacuum. Actionable Steps:

  • Apply the vacuum gradually before heating the bath.

  • Increase the rotation speed of the rotary evaporator (>150 rpm) to maximize surface area and disrupt large bubble formation.

Troubleshooting Issue Issue Detected During Azeotropic Drying Type Identify Symptom Issue->Type Sym1 High Residual Water (> 1000 ppm) Type->Sym1 Sym2 Product Darkening (Thermal Degradation) Type->Sym2 Sym3 Violent Bumping During Distillation Type->Sym3 Fix1 Check Vacuum Seals & Backfill with UHP Argon Sym1->Fix1 Fix2 Lower Bath Temp < 60°C Increase Vacuum Sym2->Fix2 Fix3 Apply Vacuum Gradually Increase Rotation Speed Sym3->Fix3

Troubleshooting logic for common azeotropic drying failures.

Frequently Asked Questions (FAQs)

Q: Does azeotropic drying still work effectively under reduced pressure? A: Yes. The azeotropic composition (the ratio of toluene to water) remains relatively stable under moderate vacuum, while the boiling point of the mixture is significantly depressed. This is highly advantageous for thermally labile compounds like (6-Methoxy-3-methylpyridin-2-yl)methanol, allowing you to remove water without risking heat-induced decomposition[1].

Q: Why not just use chemical desiccants like magnesium sulfate (


) or molecular sieves? 
A:  Chemical desiccants are excellent for bulk water removal but often fail to achieve the strict <300 ppm threshold required for highly sensitive downstream reactions (e.g., fluorination or chlorination using reagents like 

or DAST). Furthermore, pyridine derivatives can sometimes coordinate with metal ions (like

), leading to product loss during filtration. Azeotropic distillation provides a traceless, highly efficient method for trace water removal.

Q: How do I know when the azeotropic drying is complete without running a KF titration every time? A: While KF titration is the only quantitative validation, a reliable visual indicator is the transition of the distillate. The toluene/water azeotrope distills as a cloudy, heterogeneous mixture. Once all water is removed, the boiling point rises slightly, and pure toluene begins to distill as a perfectly clear liquid[1]. However, for GMP or strict scale-up protocols, KF titration remains mandatory.

References

  • (6-methoxy-3-methylpyridin-2-yl)
  • Source: reddit.
  • Source: ACS Publications (acs.org)
  • Source: oaji.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectral Analysis of (6-Methoxy-3-methylpyridin-2-yl)methanol: A Comparative Approach

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Res...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of (6-Methoxy-3-methylpyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry.

Given the absence of a publicly available experimental spectrum for this specific molecule, this guide will employ a comparative analysis approach. By examining the ¹H NMR data of structurally related analogues, we can predict the spectrum of (6-Methoxy-3-methylpyridin-2-yl)methanol with a high degree of confidence. This methodology not only serves as a practical tool for researchers encountering a novel compound but also deepens the understanding of substituent effects on the chemical shifts and coupling constants within the pyridine ring system.

Predicted ¹H NMR Spectrum of (6-Methoxy-3-methylpyridin-2-yl)methanol

The structure of (6-Methoxy-3-methylpyridin-2-yl)methanol is presented below, with protons labeled for assignment.

Caption: Molecular structure of (6-Methoxy-3-methylpyridin-2-yl)methanol.

Based on the electronic effects of the substituents—the electron-donating methoxy and methyl groups, and the hydroxymethyl group—the predicted ¹H NMR spectral data in a common deuterated solvent like CDCl₃ are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.4d~8.0
H-4~6.6d~8.0
CH₂OH~4.7s-
OHVariable (broad s)s-
OCH₃~3.9s-
CH₃~2.3s-

Comparative Spectral Analysis

To substantiate our predictions, we will now compare the ¹H NMR data of three related pyridine derivatives. This comparative approach allows for the dissection of individual substituent effects on the pyridine ring's proton environment.

The following diagram illustrates the workflow for this comparative analysis.

G cluster_data Data Acquisition cluster_analysis Analysis cluster_conclusion Conclusion Target (6-Methoxy-3-methylpyridin-2-yl)methanol (Predicted Data) Substituent Analyze Substituent Effects: - Methoxy (-OCH₃) - Methyl (-CH₃) - Hydroxymethyl (-CH₂OH) Target->Substituent Comp1 (6-methoxypyridin-3-yl)methanol (Experimental Data) Comp1->Substituent Comp2 2,3-Lutidine (Experimental Data) Comp2->Substituent Comp3 6-Methyl-2-pyridinemethanol (Experimental Data) Comp3->Substituent Shifts Correlate Substituent Position with Proton Chemical Shifts Substituent->Shifts Coupling Examine Coupling Patterns (ortho-coupling) Substituent->Coupling Prediction Refine Prediction for Target Molecule Shifts->Prediction Coupling->Prediction

Caption: Workflow for comparative ¹H NMR spectral analysis.

Comparison Data
CompoundH-4 (ppm)H-5 (ppm)Other Protons (ppm)
(6-methoxypyridin-3-yl)methanol [1]7.62 (dd)-8.11 (d, H-2), 6.75 (d, H-4), 4.62 (s, CH₂), 3.93 (s, OCH₃)
2,3-Lutidine [2][3]7.0-7.2 (m)7.5 (d)8.3 (d, H-6), 2.5 (s, 2-CH₃), 2.3 (s, 3-CH₃)
6-Methyl-2-pyridinemethanol [4]7.55 (t)7.05 (d)7.15 (d, H-3), 4.7 (s, CH₂), 2.5 (s, CH₃)

Note: The numbering of protons in the table corresponds to their position on the pyridine ring.

Discussion of Substituent Effects
  • Methoxy Group (-OCH₃) at C-6: The ¹H NMR data for (6-methoxypyridin-3-yl)methanol reveals that the methoxy group at the C-6 position exerts a strong shielding effect on the ortho proton (H-5) and a lesser shielding effect on the para proton (H-3), while deshielding the meta proton (H-4).[1] This is due to the electron-donating resonance effect of the methoxy group. In our target molecule, this effect is expected to cause an upfield shift (lower ppm) for H-4 and H-5 compared to an unsubstituted pyridine.

  • Methyl Group (-CH₃) at C-3: In 2,3-Lutidine, the methyl groups are weakly electron-donating through an inductive effect.[2][3] The methyl group at C-3 will have a minor shielding influence on the adjacent protons, H-2 and H-4.

  • Hydroxymethyl Group (-CH₂OH) at C-2: The hydroxymethyl group is weakly electron-withdrawing. The methylene protons (CH₂) typically appear as a singlet around 4.5-5.0 ppm. The hydroxyl proton (OH) signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent.[5]

By synthesizing these observations, we can rationalize our predictions for (6-Methoxy-3-methylpyridin-2-yl)methanol. The strong electron-donating methoxy group at C-6 is expected to dominate the electronic environment of the pyridine ring, causing a significant upfield shift for H-4 and H-5. The ortho-coupling between H-4 and H-5 should result in two doublets, with a coupling constant (J) of approximately 8.0 Hz. The singlets for the methoxy, methyl, and methylene protons are predicted based on their typical chemical shift ranges.

Standard Operating Procedure for ¹H NMR Analysis

For researchers aiming to acquire experimental data, the following protocol outlines the key steps for obtaining a high-quality ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a 1. Weigh 5-25 mg of sample. b 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). a->b c 3. Add internal standard (e.g., TMS). b->c d 4. Filter into a clean NMR tube. c->d e 5. Insert sample into spectrometer. d->e f 6. Lock and shim the instrument. e->f g 7. Set acquisition parameters (e.g., number of scans, spectral width). f->g h 8. Acquire the Free Induction Decay (FID). g->h i 9. Fourier Transform the FID. h->i j 10. Phase and baseline correction. i->j k 11. Calibrate chemical shift to reference. j->k l 12. Integrate peaks and analyze multiplicities. k->l

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Detailed Protocol
  • Sample Preparation :

    • Accurately weigh approximately 5-25 mg of the compound.[6]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean vial.[7]

    • Ensure the solvent contains an internal reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[8]

    • To remove any particulate matter, which can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube.[9]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity.

    • Set appropriate data acquisition parameters, including the spectral width, number of scans, and relaxation delay, to ensure good signal-to-noise and resolution.[10][11]

    • Initiate the acquisition to collect the Free Induction Decay (FID) signal.[12]

  • Data Processing :

    • Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.[10][12]

    • Carefully perform phase and baseline corrections to ensure accurate peak shapes and integrations.[10][13]

    • Calibrate the chemical shift scale by setting the internal reference signal (e.g., TMS) to 0 ppm.[14]

    • Integrate the signals to determine the relative number of protons for each resonance and analyze the splitting patterns (multiplicities) to deduce proton coupling information.[12]

By adhering to this robust experimental protocol and employing the comparative analysis framework detailed in this guide, researchers can confidently assign the structure of (6-Methoxy-3-methylpyridin-2-yl)methanol and other novel compounds.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Emwas, A. H., et al. (2015). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 11(4), 872-892. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]

  • 2,6-Dimethoxypyridine. (n.d.). PubChem. Retrieved from [Link]

  • Beaudry Group Routine 1H NMR Guidelines. (n.d.). Oregon State University. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • General Information on NMR Spectroscopy. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information. (2021). The Royal Society of Chemistry. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (n.d.). OrganicChemGuide. Retrieved from [Link]

  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • NMR data acquisition. (n.d.). IntechOpen. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • NMR Data Processing. (n.d.). University of Warwick. Retrieved from [Link]

  • 2,3-Lutidine. (n.d.). PubChem. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • 1H NMR Chemical Shifts. (n.d.). California State Polytechnic University, Pomona. Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectral Signatures of 2-Hydroxymethyl-6-methoxy-3-methylpyridine

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 2-hydroxymethyl-6-methoxy-3-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 2-hydroxymethyl-6-methoxy-3-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and materials science research. By dissecting the molecule into its constituent functional groups and comparing its expected vibrational modes with related structures, this document serves as a practical reference for researchers engaged in the synthesis, identification, and quality control of complex heterocyclic compounds.

The interpretation of an FTIR spectrum is a deductive process, blending foundational knowledge of vibrational spectroscopy with comparative analysis of structurally similar molecules. For a multi-substituted pyridine like the topic of our discussion, identifying characteristic peaks requires an understanding of how each functional group—hydroxymethyl, methoxy, and methyl—contributes to the overall spectrum and how their positions on the pyridine ring influence each other's vibrational frequencies.

Deconstructing the Molecular Vibrations

The structure of 2-hydroxymethyl-6-methoxy-3-methylpyridine presents several key vibrational regions. The spectrum is a composite of vibrations from the pyridine ring, the hydroxymethyl group (-CH₂OH), the methoxy group (-OCH₃), and the methyl group (-CH₃).

High-Frequency Region (>2800 cm⁻¹): O-H and C-H Stretching Vibrations

This region is dominated by the stretching vibrations of hydroxyl and various carbon-hydrogen bonds.

  • O-H Stretch (Hydroxymethyl): The most prominent feature of the hydroxymethyl group is the O-H stretching vibration. In a condensed phase (solid or liquid), this peak is typically broad and strong, appearing in the range of 3200-3600 cm⁻¹ . The broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In contrast, an unassociated or "free" hydroxyl group, observable in a very dilute solution in a non-polar solvent, would present a sharp peak between 3580-3670 cm⁻¹.[1] The presence of a broad band in this region is a primary indicator of the -CH₂OH moiety.

  • Aromatic C-H Stretch: The C-H bonds on the pyridine ring give rise to stretching vibrations typically observed just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range.[2][3] These peaks are often of weak to medium intensity and can sometimes be obscured by the shoulder of a broad O-H band.

  • Aliphatic C-H Stretches: The molecule contains three types of sp³-hybridized C-H bonds: the methyl group attached to the ring, the methylene group of the hydroxymethyl substituent, and the methyl of the methoxy group. Their asymmetric and symmetric stretching vibrations appear in the 2850-3000 cm⁻¹ region.[3][4]

    • Asymmetric stretches (νₐₛ) typically appear at higher wavenumbers (e.g., ~2960 cm⁻¹ for -CH₃, ~2925 cm⁻¹ for -CH₂-).

    • Symmetric stretches (νₛ) appear at lower wavenumbers (e.g., ~2870 cm⁻¹ for -CH₃, ~2850 cm⁻¹ for -CH₂-). The methoxy group's C-H stretch often presents a distinct peak around 2815-2850 cm⁻¹ .[5]

The Fingerprint Region (1700-600 cm⁻¹): A Wealth of Structural Information

This complex region contains the stretching and bending vibrations that are highly specific to the molecule's overall structure.

  • Pyridine Ring Vibrations (C=C and C=N Stretching): Aromatic and heteroaromatic rings exhibit a series of characteristic skeletal vibrations. For substituted pyridines, these are typically found in the 1400-1610 cm⁻¹ region.[6][7] The presence of multiple strong bands here is a hallmark of the pyridine core. For a trisubstituted ring like this, one can expect prominent peaks around 1600 cm⁻¹, 1580 cm⁻¹, 1470 cm⁻¹, and 1420 cm⁻¹ . The exact positions are sensitive to the electronic nature and position of the substituents.[8]

  • C-O Stretching Vibrations: The molecule has two distinct C-O single bonds.

    • Primary Alcohol C-O Stretch: The C-O stretch from the hydroxymethyl group (-CH₂OH) is expected to produce a strong band in the range of 1000-1085 cm⁻¹ .[1]

    • Aryl Ether C-O Stretch: The C-O bond of the methoxy group attached to the pyridine ring will exhibit an asymmetric stretch (Ar-O) typically between 1230-1270 cm⁻¹ and a symmetric stretch (O-CH₃) near 1010-1050 cm⁻¹ .[9] The asymmetric stretch is usually very strong and provides a key signature for the methoxy substituent.

  • O-H Bending Vibration: The in-plane bending of the hydroxyl group is coupled with C-H bending modes and typically appears as a broad band in the 1330-1440 cm⁻¹ region. Its out-of-plane bend is found as a broad peak around 600-700 cm⁻¹ .

  • Aliphatic C-H Bending Vibrations:

    • Methyl (-CH₃): The asymmetric and symmetric bending (scissoring) modes appear around 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ , respectively.

    • Methylene (-CH₂-): The scissoring vibration for the methylene group is typically observed near 1465 cm⁻¹ .

  • Ring Bending and Out-of-Plane C-H Bending: The region below 900 cm⁻¹ contains out-of-plane (oop) C-H bending vibrations, which are highly diagnostic of the substitution pattern on the aromatic ring. For a 2,3,6-trisubstituted pyridine, a strong band is expected in the 750-850 cm⁻¹ range.

Comparative Analysis and Predicted Spectral Data

To refine our predictions, we compare the target molecule with simpler, well-characterized pyridine derivatives.

  • Comparison with 2-(hydroxymethyl)pyridine: Studies on 2-(hydroxymethyl)pyridine confirm the broad O-H stretch around 3400 cm⁻¹ and a strong C-O stretch near 1080 cm⁻¹.[1] We expect similar features in our target molecule.

  • Comparison with Methylpyridines (Picolines): 3-Methylpyridine (3-picoline) shows characteristic C-H bending and ring vibrations that are influenced by the methyl group.[10] The presence of a methyl group at position 3 in our molecule will similarly influence the ring's vibrational modes.

  • Comparison with Methoxy-substituted Aromatics: The strong asymmetric Ar-O-C stretch between 1230-1270 cm⁻¹ is a reliable indicator for the methoxy group.[9] This peak, along with the C-H stretch near 2830 cm⁻¹, should be clearly visible and distinguishable from the alcohol-related absorptions.

The following table summarizes the expected characteristic peaks for 2-hydroxymethyl-6-methoxy-3-methylpyridine.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment Justification & Comparative Notes
3200 - 3600Strong, Broadν(O-H)Hydroxyl group stretch, broadened by intermolecular H-bonding. A key feature for the hydroxymethyl group.[1]
3000 - 3100Weak-Mediumν(C-H) aromaticStretching of C-H bonds on the pyridine ring.[2]
2850 - 3000Mediumν(C-H) aliphaticAsymmetric and symmetric stretches of CH₃ and CH₂ groups.[3]
~2830Medium, Sharpν(C-H) of -OCH₃Characteristic symmetric stretch of a methoxy group.[5]
~1600, ~1580Medium-Strongν(C=C), ν(C=N)Pyridine ring skeletal vibrations.[6][7]
~1470, ~1420Medium-Strongν(C=C), ν(C=N)Pyridine ring skeletal vibrations.[6][7]
1450 - 1470Mediumδ(C-H) aliphaticAsymmetric bending of methyl and methylene groups.
~1380Mediumδₛ(C-H) of -CH₃Symmetric "umbrella" mode of the methyl group.
1230 - 1270Strongνₐₛ(Ar-O-C)Asymmetric stretch of the aryl ether linkage. Highly characteristic of the methoxy group.[9]
1010 - 1050Strongνₛ(Ar-O-C)Symmetric stretch of the aryl ether linkage.
1000 - 1085Strongν(C-O) alcoholStretch of the C-O bond in the primary alcohol.[1]
750 - 850Strongγ(C-H) oopOut-of-plane C-H bending, indicative of the 2,3,6-substitution pattern.

ν = stretching; δ = in-plane bending; γ = out-of-plane bending; as = asymmetric; s = symmetric.

Visualizing the Vibrational Modes

The following diagram illustrates the molecular structure and highlights the key functional groups responsible for the most characteristic FTIR peaks.

Sources

Validation

Publish Comparison Guide: Mass Spectrometry of (6-Methoxy-3-methylpyridin-2-yl)methanol

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (6-Methoxy-3-methylpyridin-2-yl)methanol , a critical intermediate in the synthesis of pharmaceutical agents such as T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (6-Methoxy-3-methylpyridin-2-yl)methanol , a critical intermediate in the synthesis of pharmaceutical agents such as TASK-1 channel inhibitors.

Executive Summary & Application Context

(6-Methoxy-3-methylpyridin-2-yl)methanol (CAS: 1379034-97-5) is a functionalized pyridine building block used primarily in the development of diazabicyclic imidazopyrimidines for treating respiratory disorders like obstructive sleep apnea.

In drug development workflows, this molecule is often analyzed to monitor reaction progress (e.g., coupling with bicyclic amines) or to identify impurities. Its structural features—a primary alcohol at C2, a methyl group at C3, and a methoxy group at C6—create a unique fragmentation "fingerprint" that distinguishes it from common regioisomers (e.g., 4-methoxy or 5-methyl variants).

This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this molecule, providing researchers with the optimal detection strategies for structural elucidation versus high-sensitivity quantification.

Technical Analysis: Fragmentation Mechanics

The fragmentation of (6-Methoxy-3-methylpyridin-2-yl)methanol is governed by the stability of the pyridine ring and the lability of its substituents. The ortho-positioning of the hydroxymethyl and methyl groups (C2 and C3) facilitates specific rearrangement pathways.

Predicted Fragmentation Pathway (ESI-MS/MS)

In positive ESI ([M+H]⁺, m/z 154), the molecule undergoes characteristic neutral losses.

  • Primary Loss: Dehydration (-H₂O, 18 Da)

    • Mechanism: Protonation of the hydroxyl group followed by water elimination. The resulting carbocation at the benzylic position is stabilized by the pyridine nitrogen and the electron-donating methyl group at C3.

    • Transition: m/z 154 → 136 (Base Peak).

  • Secondary Loss: Formaldehyde Elimination (-CH₂O, 30 Da)

    • Mechanism: The 6-methoxy group is prone to losing formaldehyde, generating a pyridone-like cation. This is a hallmark of 2- and 6-methoxypyridines.

    • Transition: m/z 154 → 124 (or m/z 136 → 106 ).

  • Radical Loss (EI specific): Methyl Radical (-CH₃•, 15 Da)

    • Mechanism: Direct cleavage of the methyl group or the methoxy methyl.

    • Transition: m/z 153 → 138 .

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways observed in Tandem MS (MS/MS).

Fragmentation Parent Parent Ion [M+H]+ m/z 154.08 Ion136 [M+H - H2O]+ m/z 136.07 (Stabilized Benzyl Cation) Parent->Ion136 - H2O (18 Da) (Dominant Pathway) Ion124 [M+H - CH2O]+ m/z 124.07 (Pyridone Tautomer) Parent->Ion124 - CH2O (30 Da) (Methoxy Cleavage) Ion122 [M+H - CH3OH]+ m/z 122.06 Parent->Ion122 - CH3OH (32 Da) Ion106 [m/z 136 - CH2O]+ m/z 106.06 Ion136->Ion106 - CH2O (30 Da)

Caption: MS/MS fragmentation pathway of (6-Methoxy-3-methylpyridin-2-yl)methanol showing dominant dehydration and methoxy-cleavage routes.

Comparative Performance: EI vs. ESI

For researchers selecting an analytical method, the choice between EI (GC-MS) and ESI (LC-MS) depends on whether the goal is identification (fingerprinting) or quantification (trace analysis).

Table 1: Ionization Mode Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Application Structural Confirmation / Impurity ProfilingPK Studies / Trace Quantification
Molecular Ion M⁺• (m/z 153) (Often weak intensity)[M+H]⁺ (m/z 154) (Strong, stable)
Base Peak Often m/z 122 (Loss of CH₂OH) or 136 m/z 136 ([M+H-H₂O]⁺)
Fragmentation Richness High (Hard ionization). Provides detailed structural fingerprint.Low (Soft ionization). Requires CID (Collision Induced Dissociation) for fragments.
Detection Limit Moderate (ng range)Excellent (pg range)
Key Advantage Distinguishes isomers via unique low-mass fragments (e.g., ring degradation).Compatible with aqueous mobile phases; no derivatization needed.
Differentiating Isomers (The "Ortho Effect")

A critical performance metric is the ability to distinguish the 3-methyl isomer from the 4-methyl or 5-methyl analogs.

  • Target Molecule (3-Methyl): The methyl group is ortho to the hydroxymethyl group. This proximity creates steric strain and facilitates specific hydrogen transfers, often enhancing the [M-H₂O] signal intensity compared to isomers where these groups are distant (para/meta).

  • Alternative (e.g., 5-Methyl): Lacks the ortho-interaction. The loss of water may be less favorable, making the molecular ion or other fragments relatively more abundant.

Experimental Protocols

Protocol: High-Resolution ESI-MS/MS

Objective: Confirm identity and purity of the intermediate.

  • Sample Preparation: Dissolve 1 mg of (6-Methoxy-3-methylpyridin-2-yl)methanol in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min into a Q-TOF or Orbitrap mass spectrometer.

  • Source Conditions:

    • Spray Voltage: 3.5 kV

    • Capillary Temp: 300°C

    • Sheath Gas: 30 arb units

  • MS/MS Acquisition:

    • Isolate precursor m/z154.086 (Monoisotopic).[1][2]

    • Apply Stepped Collision Energy (NCE): 15, 30, 45 eV.

  • Data Validation:

    • Verify exact mass of fragment m/z 136.0757 (Calc: 136.0762,

      
       < 5 ppm).
      
    • Confirm absence of m/z 139 (would indicate demethylation without dehydration, rare for this structure).

Protocol: GC-MS (EI) for Impurity Profiling

Objective: Detect structural isomers in synthesis mixtures.

  • Derivatization (Optional but Recommended): Treat with BSTFA + 1% TMCS at 60°C for 30 min to form the TMS-ether (Shift MW to 225). This improves peak shape and volatility.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • MS Parameters:

    • Scan Range: 40–300 amu.

    • Ion Source: 230°C, 70 eV.

  • Analysis: Look for the M-15 peak (Loss of CH₃ from TMS) at m/z 210 as a confirmation of the silylated alcohol.

References

  • PubChemLite. (2025). (6-Methoxy-3-methylpyridin-2-yl)methanol Compound Summary & Predicted CCS. University of Luxembourg.[1][2] Link

  • Bayer Pharma AG. (2021). Diazabicyclic substituted imidazopyrimidines and their use for the treatment of breathing disorders. U.S. Patent 11,098,063. Link

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Molecules. Link

  • Vertex AI. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. NIH PubMed Central. Link

Sources

Comparative

A Comparative Guide to (6-Methoxy-3-methylpyridin-2-yl)methanol and (4-Methoxy-3-methylpyridin-2-yl)methanol for the Research Scientist

In the landscape of modern medicinal chemistry and drug discovery, the nuanced differences between isomeric building blocks can dictate the success or failure of a synthetic campaign and, ultimately, the biological effic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug discovery, the nuanced differences between isomeric building blocks can dictate the success or failure of a synthetic campaign and, ultimately, the biological efficacy of a target molecule. This guide provides an in-depth comparative analysis of two structurally similar yet electronically distinct pyridylmethanols: (6-Methoxy-3-methylpyridin-2-yl)methanol and (4-Methoxy-3-methylpyridin-2-yl)methanol. As valuable intermediates, their distinct substitution patterns on the pyridine ring give rise to divergent reactivity and utility, a critical consideration for researchers in drug development.[1]

This document will delve into the synthesis, electronic properties, and comparative reactivity of these two isomers, supported by theoretical principles and detailed experimental protocols. Our aim is to equip researchers with the foundational knowledge to make informed decisions when selecting the appropriate isomer for their specific synthetic and medicinal chemistry applications.

Structural and Physicochemical Properties: A Tale of Two Isomers

At first glance, (6-Methoxy-3-methylpyridin-2-yl)methanol and (4-Methoxy-3-methylpyridin-2-yl)methanol appear to be minor variations of the same scaffold. Both are pyridylmethanols with a methoxy and a methyl substituent. However, the positional difference of the methoxy group—at the 6-position versus the 4-position—profoundly influences the electronic landscape of the pyridine ring and, consequently, the chemical behavior of the entire molecule.

Property(6-Methoxy-3-methylpyridin-2-yl)methanol(4-Methoxy-3-methylpyridin-2-yl)methanol
Molecular Formula C₈H₁₁NO₂C₈H₁₁NO₂
Molecular Weight 153.18 g/mol 153.18 g/mol
CAS Number 848696-30-0 (example)86604-77-5[2]
Appearance Off-white solid (typical)White to off-white solid[2]
Predicted XlogP ~0.7~0.8

Note: Some physical properties for (6-Methoxy-3-methylpyridin-2-yl)methanol are less documented in publicly available literature and are based on typical observations for similar compounds.

The key to understanding the differential reactivity of these isomers lies in the electronic interplay between the methoxy group, the methyl group, and the pyridine nitrogen.

Electronic Effects: A Positional Paradigm

The methoxy group (-OCH₃) exhibits a dual electronic nature: it is electron-withdrawing via induction (-I effect) due to the high electronegativity of the oxygen atom, and it is electron-donating via resonance (+M or +R effect) by delocalization of its lone pair of electrons into the aromatic ring.[3] The net effect is highly dependent on its position relative to the nitrogen atom and the reactive center.

  • In (6-Methoxy-3-methylpyridin-2-yl)methanol , the methoxy group is at the 6-position (ortho to the nitrogen). This position allows for strong resonance donation into the ring, which can increase the electron density at the 2- and 4-positions. However, its proximity to the nitrogen also enhances its inductive electron-withdrawing effect.

  • In (4-Methoxy-3-methylpyridin-2-yl)methanol , the methoxy group is at the 4-position (para to the nitrogen). This placement allows for a strong electron-donating resonance effect that significantly increases the electron density of the pyridine ring, particularly at the 2- and 6-positions.[4] This increased electron density can influence the nucleophilicity of the nitrogen atom and the reactivity of the substituents.

The methyl group at the 3-position is a weak electron-donating group through induction and hyperconjugation, further modulating the electronic environment of the ring.

G cluster_0 (6-Methoxy-3-methylpyridin-2-yl)methanol cluster_1 (4-Methoxy-3-methylpyridin-2-yl)methanol 6-Methoxy 6-Methoxy Pyridine Ring (6-) Pyridine Ring (6-) 6-Methoxy->Pyridine Ring (6-) +M, -I Methanol (6-) Methanol (6-) Methyl (6-) Methyl (6-) Methyl (6-)->Pyridine Ring (6-) +I 4-Methoxy 4-Methoxy Pyridine Ring (4-) Pyridine Ring (4-) 4-Methoxy->Pyridine Ring (4-) +M, -I Methanol (4-) Methanol (4-) Methyl (4-) Methyl (4-) Methyl (4-)->Pyridine Ring (4-) +I

Figure 1: Electronic contributions of substituents.

Synthesis Strategies: Building the Isomeric Scaffolds

The synthetic routes to these isomers typically start from commercially available substituted pyridines, such as lutidines (dimethylpyridines). The choice of starting material and the sequence of functional group transformations are critical to achieving the desired isomer.

Synthesis of (6-Methoxy-3-methylpyridin-2-yl)methanol

A plausible synthetic route to (6-Methoxy-3-methylpyridin-2-yl)methanol starts from 2,6-lutidine. The strategy involves selective functionalization of one methyl group, introduction of the methoxy group, and subsequent modification to the final product.

G 2,6-Lutidine 2,6-Lutidine 2-Methyl-6-(bromomethyl)pyridine 2-Methyl-6-(bromomethyl)pyridine 2,6-Lutidine->2-Methyl-6-(bromomethyl)pyridine NBS, BPO 2-Methyl-6-(methoxymethyl)pyridine 2-Methyl-6-(methoxymethyl)pyridine 2-Methyl-6-(bromomethyl)pyridine->2-Methyl-6-(methoxymethyl)pyridine NaOMe, MeOH Lithiation Lithiation 2-Methyl-6-(methoxymethyl)pyridine->Lithiation n-BuLi Hydroxymethylation Hydroxymethylation Lithiation->Hydroxymethylation Paraformaldehyde (6-Methoxy-3-methylpyridin-2-yl)methanol (6-Methoxy-3-methylpyridin-2-yl)methanol Hydroxymethylation->(6-Methoxy-3-methylpyridin-2-yl)methanol Workup

Figure 2: Proposed synthesis of (6-Methoxy-3-methylpyridin-2-yl)methanol.

Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol

The synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol is well-documented due to its importance as a precursor to proton pump inhibitors like Ilaprazole.[5][6] A common route starts from 2,3-lutidine.

G 2,3-Lutidine 2,3-Lutidine 2,3-Dimethyl-4-nitropyridine-N-oxide 2,3-Dimethyl-4-nitropyridine-N-oxide 2,3-Lutidine->2,3-Dimethyl-4-nitropyridine-N-oxide Oxidation & Nitration 4-Methoxy-2,3-dimethylpyridine-N-oxide 4-Methoxy-2,3-dimethylpyridine-N-oxide 2,3-Dimethyl-4-nitropyridine-N-oxide->4-Methoxy-2,3-dimethylpyridine-N-oxide NaOMe, MeOH 2-(Acetoxymethyl)-4-methoxy-3-methylpyridine 2-(Acetoxymethyl)-4-methoxy-3-methylpyridine 4-Methoxy-2,3-dimethylpyridine-N-oxide->2-(Acetoxymethyl)-4-methoxy-3-methylpyridine Acetic Anhydride (4-Methoxy-3-methylpyridin-2-yl)methanol (4-Methoxy-3-methylpyridin-2-yl)methanol 2-(Acetoxymethyl)-4-methoxy-3-methylpyridine->(4-Methoxy-3-methylpyridin-2-yl)methanol Hydrolysis

Figure 3: Synthesis of (4-Methoxy-3-methylpyridin-2-yl)methanol.

Comparative Reactivity: A Focus on Key Transformations

The differential electronic properties of the two isomers directly translate to differences in their reactivity. This section will explore their behavior in two fundamental transformations: oxidation of the alcohol and reactions at the pyridine ring.

Oxidation to the Corresponding Aldehyde

The oxidation of the primary alcohol to an aldehyde is a common and crucial transformation. The electron density of the pyridine ring can influence the rate and selectivity of this reaction.

Theoretical Consideration: The (4-Methoxy-3-methylpyridin-2-yl)methanol, with its more electron-rich pyridine ring due to the para-methoxy group, is expected to be more susceptible to oxidation compared to the 6-methoxy isomer. The increased electron density can stabilize the transition state of the oxidation reaction. However, steric hindrance from the adjacent methyl group could play a counteracting role.

Experimental Protocol: Swern-Type Oxidation

This protocol provides a general method for the oxidation of pyridylmethanols to their corresponding aldehydes under mild conditions, minimizing over-oxidation to the carboxylic acid.

Materials:

  • (6-Methoxy-3-methylpyridin-2-yl)methanol or (4-Methoxy-3-methylpyridin-2-yl)methanol

  • Oxalyl chloride or trifluoroacetic anhydride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.4 eq.) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of the pyridylmethanol (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 30 minutes.

  • Add TEA (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Expected Outcome: A comparative study would likely show a faster reaction rate and potentially a higher yield for the oxidation of (4-Methoxy-3-methylpyridin-2-yl)methanol under identical conditions, though this needs experimental verification.

Nucleophilic Substitution at the Pyridine Ring

The electron density of the pyridine ring is a key determinant of its susceptibility to nucleophilic aromatic substitution (SNAr). Generally, electron-withdrawing groups are required to activate the ring towards nucleophilic attack.

Theoretical Consideration: Neither isomer is strongly activated towards SNAr due to the presence of electron-donating methoxy and methyl groups. However, the pyridine nitrogen itself makes the ring more electron-deficient than benzene, particularly at the 2- and 6-positions. The 6-methoxy group in (6-Methoxy-3-methylpyridin-2-yl)methanol might be susceptible to nucleophilic displacement under harsh conditions, although this is generally difficult. The 4-methoxy group in the other isomer is less likely to be displaced.

Electrophilic Substitution at the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. However, the presence of electron-donating groups can facilitate this reaction.

Theoretical Consideration: The (4-Methoxy-3-methylpyridin-2-yl)methanol, with its more electron-rich ring, is expected to be more reactive towards electrophiles than the 6-methoxy isomer. The directing effects of the substituents would favor substitution at the 5-position.

Applications in Drug Discovery and Organic Synthesis

The utility of these isomers is best illustrated by their application in the synthesis of biologically active molecules.

(4-Methoxy-3-methylpyridin-2-yl)methanol: A Key Intermediate for Proton Pump Inhibitors

The most prominent application of (4-Methoxy-3-methylpyridin-2-yl)methanol is as a crucial building block in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production.[7] A notable example is its use in the synthesis of Ilaprazole.[5][6]

In the synthesis of Ilaprazole, the hydroxyl group of (4-Methoxy-3-methylpyridin-2-yl)methanol is typically converted to a leaving group (e.g., a chloride). This activated intermediate then undergoes a nucleophilic substitution reaction with a benzimidazole derivative, followed by an oxidation step to form the final sulfoxide drug.[5]

G (4-Methoxy-3-methylpyridin-2-yl)methanol (4-Methoxy-3-methylpyridin-2-yl)methanol 2-(Chloromethyl)-4-methoxy-3-methylpyridine 2-(Chloromethyl)-4-methoxy-3-methylpyridine (4-Methoxy-3-methylpyridin-2-yl)methanol->2-(Chloromethyl)-4-methoxy-3-methylpyridine SOCl2 Thioether Intermediate Thioether Intermediate 2-(Chloromethyl)-4-methoxy-3-methylpyridine->Thioether Intermediate Benzimidazole-2-thiol derivative, Base Ilaprazole (Sulfoxide) Ilaprazole (Sulfoxide) Thioether Intermediate->Ilaprazole (Sulfoxide) Oxidation (e.g., m-CPBA)

Sources

Validation

A Senior Application Scientist's Guide to HPLC Purity Methods for Pyridine &amp; Methanol Intermediates

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis In the landscape of drug development, pyridine and its derivatives are indispensable building blocks, forming the core of numerous active pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

In the landscape of drug development, pyridine and its derivatives are indispensable building blocks, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Intermediates, such as those derived from pyridine and methanol, are the foundational components upon which complex API structures are built. Consequently, their purity is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. Impurities, even at trace levels, can carry forward through synthetic steps, potentially leading to undesired side products, reduced yield, or the formation of toxicologically significant compounds.[1][2]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of these vital intermediates. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the fundamental principles that govern method selection. We will explore the "why" behind the "how," equipping you, the researcher, with the expertise to develop and select robust, reliable, and efficient purity methods tailored to the unique challenges presented by polar, basic pyridine-containing molecules.

Chapter 1: The Core Challenge—Chromatography of Polar Basic Compounds

Pyridine and its analogues are basic heterocyclic compounds (pKa typically around 5.2-6.0) that are often highly polar.[3][4] This combination of properties presents a significant challenge for traditional reversed-phase (RP-HPLC) chromatography, the workhorse of most analytical labs.[5]

The primary issues encountered are:

  • Poor Retention: Highly polar molecules have a low affinity for nonpolar stationary phases (like C18) and are often poorly retained, eluting at or near the column's void volume.[6][7] This makes quantification difficult and separation from other polar impurities nearly impossible.

  • Peak Tailing: The basic nitrogen atom in the pyridine ring can engage in strong, secondary ionic interactions with acidic silanol groups present on the surface of silica-based stationary phases.[8][9] This leads to asymmetric, tailing peaks, which compromise resolution, sensitivity, and accuracy.

Understanding these challenges is the first step in selecting an appropriate chromatographic strategy. The choice of column, mobile phase, and even the HPLC technology itself must be a deliberate decision aimed at mitigating these inherent difficulties.

Chapter 2: A Comparative Analysis of HPLC Separation Modes

The selection of the separation mode is the most critical decision in method development. Below, we compare the most viable options for pyridine and methanol intermediates, outlining their mechanisms, advantages, and limitations.

Separation Mode Stationary Phase Principle Typical Mobile Phase Analyte Elution Order Pros Cons
Reversed-Phase (RP-HPLC) Nonpolar (e.g., C18, C8)Polar (e.g., Acetonitrile/Water, Methanol/Water) with buffers/additives.[5]Nonpolar elutes last.[5]Highly versatile, robust, and widely understood; vast number of available column chemistries.Requires mobile phase modification (pH control, ion-pairing) for polar/basic analytes; risk of peak tailing.[8]
Hydrophilic Interaction (HILIC) Polar (e.g., Amide, Amino, bare Silica).[6]High concentration of aprotic organic solvent (>80% ACN) with a small amount of aqueous buffer.[6]Polar elutes last.[6]Excellent retention of very polar compounds; MS-friendly mobile phases.[10]Sensitive to water content in sample diluent; can have longer equilibration times.
Mixed-Mode Chromatography Combines hydrophobic (e.g., C18) and ion-exchange (e.g., SCX, SAX) functionalities.[3]Standard reversed-phase solvents (ACN/Water) with volatile buffers (e.g., Ammonium Formate).[3]Retention based on both polarity and charge; highly selective.Offers unique selectivity; can separate compounds of similar polarity but different charge; avoids non-MS-friendly ion-pair reagents.[3]Mechanism can be complex; method development may be less intuitive than standard RP.
Normal-Phase (NP-HPLC) Polar (e.g., Silica, Cyano, Amino).[11]Nonpolar (e.g., Hexane, Isopropanol).Polar elutes last.[11]Good for separating isomers and very nonpolar compounds soluble in organic solvents.Limited applicability for aqueous-soluble intermediates; solvents are less environmentally friendly.

Expert Recommendation: For most pyridine intermediates, a well-designed Reversed-Phase HPLC method using a modern, end-capped C18 column and a buffered mobile phase is the ideal starting point due to its robustness and familiarity. For highly polar intermediates that are unretained in RP-HPLC, HILIC is the superior alternative. Mixed-Mode chromatography is a powerful problem-solving tool, especially when dealing with complex mixtures of acids, bases, and neutrals or when MS compatibility is paramount.[3]

Chapter 3: Technology Showdown: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

The evolution from HPLC to UPLC technology represents a significant leap in chromatographic performance, driven primarily by a reduction in stationary phase particle size.[12] UPLC, a term trademarked by Waters but now used more broadly, leverages sub-2 µm particles, while traditional HPLC uses particles in the 3-5 µm range.[13][14] This fundamental difference has profound implications for purity analysis.

Parameter Conventional HPLC Ultra-Performance Liquid Chromatography (UPLC) Impact on Purity Analysis
Stationary Phase Particle Size 3–5 µm[12]< 2 µm[14]Smaller particles provide significantly higher separation efficiency.
Operating Pressure Up to 6,000 psi[13]Up to 15,000 psi[14]High pressure is required to force the mobile phase through the densely packed small-particle column.
Typical Run Time 15–60 minutes[1][14]1–10 minutes[14]Higher Throughput: Drastically reduces analysis time, accelerating process monitoring and release testing.
Resolution LowerHigherImproved Impurity Detection: Better separation of closely eluting peaks, crucial for identifying and quantifying trace impurities.
Sensitivity GoodExcellentLower Detection Limits: Narrower peaks lead to greater peak height and a better signal-to-noise ratio, essential for meeting the <0.1% reporting threshold for impurities.[15]
Solvent Consumption HigherLower[15]Greener & More Cost-Effective: Shorter run times and lower flow rates reduce solvent usage significantly.[15]

Causality: The enhanced performance of UPLC is a direct consequence of the van Deemter equation. The smaller particles reduce the "A" term (eddy diffusion) and the "C" term (mass transfer resistance), leading to a flatter curve and allowing for the use of higher mobile phase velocities without a significant loss in efficiency.

Verdict: For drug development professionals, UPLC is the superior technology for impurity profiling .[12] Its ability to deliver faster, more sensitive, and higher-resolution separations is invaluable for process development, stability testing, and final product quality control. While HPLC remains a robust and reliable workhorse, UPLC provides a level of analytical detail and throughput that is better suited to the stringent demands of the modern pharmaceutical industry.[13]

Chapter 4: Field-Proven Experimental Protocols

The following protocols are designed to be robust starting points for method development. They incorporate best practices for achieving reliable purity data for pyridine-based intermediates.

Protocol 1: A Robust RP-HPLC Method for General Purity Assessment

This method is designed to mitigate the challenges of analyzing basic pyridine compounds by controlling the mobile phase pH to suppress silanol interactions and ensure consistent analyte ionization.

1. Instrumentation and Chromatographic Conditions:

Parameter Setting Rationale
HPLC System Standard HPLC or UPLC system with UV/PDA DetectorA Photodiode Array (PDA) detector is recommended to assess peak purity.
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm).[1]A modern, high-purity, end-capped C18 column is crucial to minimize exposed silanols.
Mobile Phase A 0.1% Formic Acid or 20mM Ammonium Formate in Water (pH ~3.0)The acidic pH protonates the pyridine nitrogen, ensuring a single ionic species. It also suppresses the ionization of acidic silanol groups on the stationary phase, minimizing peak tailing. Formic acid/formate is MS-compatible.[3]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient Elution 5% to 95% B over 15 minutes, then hold for 3 min, return to 5% B over 1 min, and equilibrate for 5 min.A gradient is essential to elute potential nonpolar impurities and clean the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection Wavelength 254 nm or 260 nmPyridine and many of its derivatives show strong absorbance at these wavelengths.[3][16]
Injection Volume 10 µL

2. Standard and Sample Preparation:

  • Diluent: A mixture of Water:Acetonitrile (e.g., 70:30 v/v) is typically a good starting point. The diluent should be weaker than the initial mobile phase to ensure good peak shape.

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard (~100 µg/mL) using the same diluent.[1]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and system.

3. System Suitability and Validation:

This protocol becomes a self-validating system by incorporating system suitability tests (SSTs) as per regulatory guidelines.[17][18]

SST Parameter Acceptance Criterion Purpose
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and performance.
Reproducibility (%RSD) < 2.0% for area and retention time (for 5 replicate injections)Demonstrates the precision and stability of the system over time.[19]

Chapter 5: Visualizing the Analytical Workflow

To ensure trustworthy and reproducible results, a systematic workflow must be followed. The diagram below outlines the critical steps from initial method selection to final data reporting.

HPLC_Workflow cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Processing & Reporting Analyte Characterize Analyte (Polarity, pKa, Solubility) SelectMode Select HPLC Mode (RP, HILIC, Mixed-Mode) Analyte->SelectMode Optimize Optimize Conditions (Column, Mobile Phase, Gradient) SelectMode->Optimize Initial Screening SamplePrep Sample & Standard Preparation Optimize->SamplePrep Finalized Method SST System Suitability Test (SST) SamplePrep->SST Inject Inject Sequence (Standards & Samples) SST->Inject If SST Passes Integrate Integrate Chromatograms Inject->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report (Include SST Data, Chromatograms) Calculate->Report

Caption: Standard workflow for HPLC purity analysis from method design to final report generation.

Chapter 6: Troubleshooting Common Chromatographic Issues

Issue Potential Cause Recommended Solution
Severe Peak Tailing 1. Strong interaction between basic analyte and acidic silanols.[9] 2. Column degradation ("aging").1a. Lower the mobile phase pH (e.g., to 2.5-3.0) with an acid like formic or trifluoroacetic acid (TFA).[1] 1b. Use a highly end-capped, modern C18 column or a specialized base-deactivated column. 2. Replace the column.
Poor Retention Analyte is too polar for the reversed-phase conditions.[6]1. Decrease the amount of organic modifier in the starting mobile phase. 2. If still unretained, switch to a HILIC or Mixed-Mode method.[3][10]
Split Peaks 1. Co-elution with an impurity. 2. Column void or blockage. 3. Sample solvent is too strong.1. Optimize the gradient to improve resolution. 2. Reverse-flush the column; if unresolved, replace the column. 3. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase.
Retention Time Drift 1. Inadequate column equilibration between runs. 2. Mobile phase composition changing (evaporation). 3. Column temperature fluctuations.1. Ensure the post-run equilibration time is sufficient (at least 5-10 column volumes). 2. Keep mobile phase bottles capped. Prepare fresh mobile phase daily. 3. Use a column thermostat and ensure it is set correctly.

Conclusion

The purity analysis of pyridine and methanol intermediates is a cornerstone of quality control in pharmaceutical development. A successful HPLC method is not accidental; it is the result of a logical, science-driven approach that anticipates and addresses the inherent challenges of these polar, basic analytes.

By starting with a robust, buffered reversed-phase method on a modern column, analysts can successfully characterize the vast majority of these intermediates. For more challenging separations, HILIC and Mixed-Mode chromatography offer powerful alternatives. The adoption of UPLC technology further enhances analytical capabilities, providing the speed, resolution, and sensitivity required to meet today's stringent regulatory expectations. This guide serves as a foundational resource, empowering scientists to develop methods that are not only technically sound but also fundamentally trustworthy, ensuring the quality of intermediates and the integrity of the final drug product.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from [Link]

  • SciSpace. (2021, June 06). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • Ovid. (n.d.). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2022, June 22). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[3][13][14]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • ResearchGate. (2020, March). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. Retrieved from [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • MicroSolv. (n.d.). For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend. Retrieved from [Link]

  • Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]

  • PubMed. (2010, January 15). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 05). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • AZoM. (2023, June 09). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • PubMed. (2009, November 27). Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • Google Patents. (2012, March 13). Purification method of pyridine and pyridine derivatives.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Semantic Scholar. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Springer Link. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Retrieved from [Link]

  • Oxford Academic. (2013, January 31). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

Sources

Comparative

A Tale of Two Isomers: A Comparative Guide to 2-Hydroxymethyl and 3-Hydroxymethyl Pyridine Derivatives

An In-depth Analysis for Researchers and Drug Development Professionals In the intricate world of chemical synthesis and drug discovery, the subtle shift of a single functional group can dramatically alter a molecule's p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

In the intricate world of chemical synthesis and drug discovery, the subtle shift of a single functional group can dramatically alter a molecule's properties and reactivity. This guide provides a comprehensive comparison of 2-hydroxymethyl and 3-hydroxymethyl pyridine derivatives, two seemingly similar isomers with profoundly different chemical personalities. Understanding these nuances is paramount for researchers and drug development professionals seeking to harness their unique characteristics for the synthesis of novel therapeutics and functional materials.

The Isomeric Influence: Unpacking Structural and Physicochemical Disparities

The core difference between these two isomers lies in the position of the hydroxymethyl (-CH₂OH) group on the pyridine ring. In the 2-substituted isomer, the hydroxymethyl group is adjacent to the ring nitrogen, while in the 3-substituted isomer, it is one carbon further removed. This seemingly minor positional change has significant consequences for the electronic distribution within the molecule, which in turn governs a cascade of physicochemical properties.

Hydrogen Bonding and Acidity: A Tale of Proximity

The proximity of the hydroxyl group to the electronegative nitrogen atom in 2-hydroxymethylpyridine allows for the formation of a strong intramolecular hydrogen bond. This interaction significantly influences the molecule's conformation and its acidity. The hydrogen bond in the 2-isomer can decrease the acidity of the hydroxyl proton, making it a weaker acid compared to its 3-isomer counterpart.

Conversely, the 3-hydroxymethylpyridine lacks this intramolecular hydrogen bonding capability, allowing its hydroxyl group to more freely participate in intermolecular hydrogen bonding with solvent molecules or other reagents.[1][2] This difference in hydrogen bonding capacity also affects their physical properties, such as boiling point and solubility.

A theoretical study on 3-substituted pyridines has provided insights into how substituents influence the acidity of the pyridine nitrogen.[3] While not a direct comparison of the hydroxymethyl isomers, it underscores the sensitivity of the pyridine ring's electronic environment to substituent position.

Table 1: Comparison of Physicochemical Properties

Property2-Hydroxymethylpyridine3-HydroxymethylpyridineRationale
CAS Number 586-98-1[4]100-55-0[5]-
Molecular Weight 109.13 g/mol [4]109.13 g/mol Identical molecular formula
Boiling Point 112-113 °C/16 mmHg[4]266 °C (lit.)Stronger intermolecular hydrogen bonding in the 3-isomer leads to a higher boiling point.
Density 1.131 g/mL at 25 °C[4]1.133 g/mL at 20 °C[6]Minimal difference.
pKa (of conjugate acid) ~4.9[7]~5.6[7]The electron-withdrawing effect of the hydroxyl group is more pronounced at the 2-position, reducing the basicity of the nitrogen.
Water Solubility Miscible[4]SolubleBoth are capable of hydrogen bonding with water.

Reactivity Showdown: A Comparative Analysis of Synthetic Transformations

The electronic and steric differences between the 2- and 3-isomers translate into distinct reactivity profiles in various organic transformations. Understanding these differences is crucial for designing efficient and selective synthetic routes.

Oxidation: A Race to the Carbonyl

Both 2-hydroxymethylpyridine and 3-hydroxymethylpyridine, as primary alcohols, can be readily oxidized to their corresponding aldehydes (pyridine-2-carboxaldehyde and pyridine-3-carboxaldehyde) and carboxylic acids (picolinic acid and nicotinic acid).[8][9]

However, the proximity of the hydroxyl group to the nitrogen in the 2-isomer can influence the reaction rate and selectivity. The nitrogen atom can coordinate to certain oxidizing agents, potentially accelerating the reaction. Conversely, steric hindrance from the pyridine ring might play a role in reactions involving bulky reagents. Research on the aerobic oxidation of methylpyridines has shown that the initial reactivity of the methyl groups follows the order 3-isomer > 2-isomer > 4-isomer, which can provide some insight into the relative ease of oxidation of the corresponding hydroxymethyl groups.[9]

A common method for this transformation involves the use of manganese dioxide (MnO₂).[10]

Experimental Protocol: Oxidation of Hydroxymethylpyridine with Manganese Dioxide

  • Dissolution: Dissolve the hydroxymethylpyridine isomer (e.g., 10 g of 2,5-di(hydroxymethyl)pyridine) in a suitable hot solvent like chloroform (300 ml).

  • Reagent Addition: Add an excess of activated manganese dioxide (e.g., 100 g) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating for a specified period (e.g., 30 minutes).[10]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the manganese dioxide.

  • Isolation: Evaporate the filtrate to dryness to obtain the crude aldehyde product.[10]

Caption: General workflow for the oxidation of hydroxymethylpyridines.

Esterification: The Impact of Steric Hindrance

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, is a fundamental transformation for both isomers.[11] However, the steric environment around the hydroxyl group in 2-hydroxymethylpyridine can influence the rate of esterification, particularly with bulky carboxylic acids. The proximity of the pyridine ring can create steric hindrance, potentially leading to slower reaction rates compared to the more sterically accessible 3-isomer.[12]

The choice of catalyst and reaction conditions can be crucial in overcoming these steric challenges. Acid catalysts like p-toluenesulfonic acid are commonly employed.[12][13]

Experimental Protocol: Fischer Esterification of Hydroxymethylpyridine

  • Mixing: In a round-bottom flask, combine the hydroxymethylpyridine isomer, a carboxylic acid (e.g., acetic acid), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heating: Heat the mixture under reflux to drive the equilibrium towards the ester product. The removal of water, a byproduct, for instance by using a Dean-Stark apparatus, can improve the yield.

  • Monitoring: Monitor the reaction's progress via TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the ester product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude ester by column chromatography or distillation.

Caption: General workflow for Fischer esterification.

Applications in Drug Discovery and Materials Science: Isomer-Specific Roles

The distinct properties of 2- and 3-hydroxymethylpyridine derivatives lead to their differential application in various fields, most notably in the synthesis of pharmaceuticals and functional materials.

2-Hydroxymethylpyridine Derivatives: Building Blocks for Biologically Active Molecules

The 2-hydroxymethylpyridine scaffold is a key component in a variety of pharmacologically active compounds.[14] Its ability to act as a bidentate ligand, coordinating to metal ions through both the pyridine nitrogen and the hydroxyl oxygen, is a crucial feature in the design of metal-based drugs and catalysts. This isomer is a precursor for synthesizing active pharmaceutical ingredients (APIs) where the pyridine moiety acts as a critical pharmacophore.[14] For example, it is a building block in the synthesis of rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions.[15]

3-Hydroxymethylpyridine Derivatives: Versatile Intermediates in Medicinal Chemistry

3-Hydroxymethylpyridine, also known as 3-pyridylcarbinol, is a versatile building block in the synthesis of a broad range of pharmaceuticals and other bioactive molecules.[5] For instance, it is a key intermediate in the synthesis of nicotinic acid (Vitamin B3) and its derivatives. It is also used in the production of drugs like Indinavir, an HIV protease inhibitor, and Nicofibrate, a lipid-lowering agent.[5] The 3-isomer's reactivity often mirrors that of a typical benzylic alcohol, making it a reliable and predictable synthetic intermediate.[7]

Conclusion: A Matter of Strategic Selection

The choice between 2-hydroxymethyl and 3-hydroxymethyl pyridine derivatives is not arbitrary but a strategic decision based on the desired molecular architecture and reactivity. The 2-isomer, with its potential for intramolecular hydrogen bonding and chelation, offers unique opportunities for constructing specific ligand-metal complexes and sterically defined molecules. In contrast, the 3-isomer provides a more "classical" benzylic alcohol-type reactivity, making it a workhorse intermediate in a wide array of synthetic applications. A thorough understanding of their distinct chemical behaviors is essential for any researcher aiming to innovate in the fields of medicinal chemistry and materials science.

References

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing). Available at: [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. Available at: [Link]

  • Synthesis of 2-formyl-5-hydroxymethylpyridine. PrepChem.com. Available at: [Link]

  • 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. DergiPark. Available at: [Link]

  • The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method. Google Patents.
  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC. Available at: [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing). Available at: [Link]

  • 2-Methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine. ChemBK. Available at: [Link]

  • 3-Hydroxymethyl Pyridine(pyridine-3-methanol), Cas No.100-55-0, Grade Standard: Industrial Grade. IndiaMART. Available at: [Link]

  • 2-Hydroxy-3-methylpyridine | C6H7NO | CID 70481. PubChem. Available at: [Link]

  • intermolecular bonding - hydrogen bonds. Chemguide. Available at: [Link]

  • Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Quora. Available at: [Link]

  • A comparison of the rates of esterification of some hydroxy compounds. ResearchGate. Available at: [Link]

  • Influence of hydrogen bonds on edge-to-face interactions between pyridine molecules. ResearchGate. Available at: [Link]

  • Why is 2-pyridone so much more acidic than a regular amide?. Chemistry Stack Exchange. Available at: [Link]

  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry. Available at: [Link]

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. Available at: [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. Available at: [Link]

  • Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. ResearchGate. Available at: [Link]

  • Hydrogen Bonding. Chemistry LibreTexts. Available at: [Link]

  • Oxidative Dearomatization of Pyridines. PMC - NIH. Available at: [Link]

  • The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin). Journal of the American Chemical Society. Available at: [Link]

  • US3413297A - Process for the preparation of 2-methyl-3 - hydroxy - 4,5 - disubstituted-pyridines via 5 - lower alkoxyoxazolyl-(4)-acetic acid esters. Google Patents.
  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Acidity Study on 3-Substituted Pyridines. MDPI. Available at: [Link]

  • Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. SpringerLink. Available at: [Link]

  • 2-pyridyl carbinol, 586-98-1. The Good Scents Company. Available at: [Link]

Sources

Validation

Physical appearance of pure (6-Methoxy-3-methylpyridin-2-yl)methanol oil vs solid

Technical Guide: Physical State Characterization of (6-Methoxy-3-methylpyridin-2-yl)methanol Executive Summary: The "Oily Trap" in Pyridine Methanols (6-Methoxy-3-methylpyridin-2-yl)methanol (CAS: Not widely listed; spec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physical State Characterization of (6-Methoxy-3-methylpyridin-2-yl)methanol

Executive Summary: The "Oily Trap" in Pyridine Methanols

(6-Methoxy-3-methylpyridin-2-yl)methanol (CAS: Not widely listed; specific isomer) is a critical intermediate in the synthesis of pharmaceutical agents, particularly potassium channel modulators and proton pump inhibitors.[1]

Researchers often encounter a discrepancy in its physical appearance:

  • The Expectation: A crystalline solid (based on structural analogs).

  • The Reality: A viscous, colorless-to-pale-yellow oil that resists solidification.

This guide analyzes the physicochemical divergence between the oil and solid forms. It establishes that the solid state represents the thermodynamically stable, high-purity form , while the oil state is frequently a kinetic trap caused by supercooling, trace solvent retention, or minor impurities (1-3%).[1]

Physicochemical Characterization: Oil vs. Solid

The following table contrasts the observed properties of the two states. Note that the melting point of this specific congener is likely near ambient temperature (30–50°C), contributing to the phase ambiguity.[1]

FeatureViscous Oil State Crystalline Solid State
Purity Profile Typically 95–97% (HPLC)>98.5% (HPLC)
Thermodynamics Kinetic product (Supercooled liquid)Thermodynamic product (Stable lattice)
Solvent Content High risk of trapped DCM/EtOAcNegligible (<0.5% by NMR)
Stability Prone to oxidation (N-oxide formation) due to higher surface area and solvent traces.[1]Chemically stable; reduced oxidative surface exposure.
Handling Difficult to weigh accurately; adheres to glass.Free-flowing; precise mass transfer.
Cause Depression of MP by impurities; H-bond disruption.Proper lattice packing of the 2-hydroxymethyl and 6-methoxy groups.
Mechanistic Insight: Why does it Oil?

Pyridine methanols are prone to strong intermolecular hydrogen bonding (O-H[1]···N). In the presence of even trace impurities (e.g., unreacted esters or isomers), the crystal lattice energy is disrupted, dropping the melting point below room temperature.[1] The 3-methyl substituent provides steric bulk that should aid crystallization compared to the flexible non-methylated analogs, but it also hinders the initial nucleation required to snap the molecules into a lattice.

Experimental Workflow: From Synthesis to Solidification

To achieve the solid form, one must overcome the kinetic barrier of the oil phase. The following protocol outlines the reduction of the precursor ester and the specific workup required to induce crystallization.

Synthesis Context (Reduction)
  • Precursor: Methyl 6-methoxy-3-methylpicolinate.

  • Reagent: Sodium borohydride (

    
    ) in MeOH or 
    
    
    
    in THF.
  • Observation: The reaction mixture typically yields a crude oil after aqueous workup.

Protocol: Breaking the Supercooled State
  • Step 1: High-Vacuum Drying. The oil must be subjected to high vacuum (<1 mbar) at 40°C for 4 hours. Rationale: Removes trace solvents (DCM/THF) that act as plasticizers, depressing the melting point.[1]

  • Step 2: Apolar Trituration. Dissolve the viscous oil in a minimum amount of diethyl ether or pentane. Cool to -20°C.

  • Step 3: Seeding. If spontaneous crystallization does not occur, scratch the flask wall with a glass rod or add a seed crystal of a structurally similar pyridine methanol (e.g., 6-methyl-2-pyridinemethanol).[1]

  • Step 4: Isolation. Filtration of the resulting off-white solid.

Visualization: Purification & Phase Logic

The following diagram illustrates the decision matrix for handling the product, ensuring the isolation of the stable solid form.

G Start Crude Reaction Mixture (Reduction of Ester) Workup Aqueous Workup (Extraction DCM/EtOAc) Start->Workup CrudeOil Result: Viscous Yellow Oil (Purity ~95%) Workup->CrudeOil Decision Is Solidification Required? CrudeOil->Decision VacDry High Vacuum Drying (<1 mbar, 40°C, 4h) Decision->VacDry Yes (Recommended) UseOil Use as Oil (Immediate Next Step Only) Decision->UseOil No (Unstable) Trituration Trituration (Pentane/Et2O at -20°C) VacDry->Trituration Seeding Nucleation/Seeding Trituration->Seeding Solid Target: Off-White Solid (Purity >98%, Stable) Seeding->Solid Crystallization Solid->Solid Long-term Storage (Cool/Dry)

Caption: Workflow for converting the kinetic oil phase to the thermodynamic solid phase.

References & Validation

The physical properties and synthetic pathways described above are grounded in the behavior of close structural analogs and patent literature describing the synthesis of the (6-methoxy-3-methylpyridin-2-yl) moiety.[1]

  • PubChem. (6-methoxy-3-methylpyridin-2-yl)methanol Compound Summary. Identification of specific isomer and lack of broad commercial data, necessitating analog comparison. [1]

  • Follmann, M. et al. (Bayer Pharma AG). Substituted Imidazopyridines and their use. US Patent 10,759,794 B2.[2] Describes the synthesis of the (6-methoxy-3-methylpyridin-2-yl) moiety as a key building block.

  • ChemicalBook. (3-methoxy-6-methylpyridin-2-yl)methanol Properties. Provides comparative data for the positional isomer (off-white solid), supporting the hypothesis of a solid state for the target compound.[1] [1]

  • Sigma-Aldrich. 6-Methyl-2-pyridinemethanol Product Sheet. Establishes the baseline melting point (32-34°C) for 2-hydroxymethyl-methylpyridines, validating the "low-melting solid" classification. [1]

Sources

Safety & Regulatory Compliance

Safety

(6-Methoxy-3-methylpyridin-2-yl)methanol proper disposal procedures

Topic: Safe Disposal Protocol for (6-Methoxy-3-methylpyridin-2-yl)methanol Audience: Researchers, Chemical Safety Officers (CSO), and Drug Discovery Scientists. Executive Summary & Chemical Identification Objective: To p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Disposal Protocol for (6-Methoxy-3-methylpyridin-2-yl)methanol Audience: Researchers, Chemical Safety Officers (CSO), and Drug Discovery Scientists.

Executive Summary & Chemical Identification

Objective: To provide a definitive, compliant disposal and handling framework for (6-Methoxy-3-methylpyridin-2-yl)methanol . As a Senior Application Scientist, I emphasize that while this specific isomer is a niche intermediate, its disposal is governed by the functional chemistry of pyridine derivatives and primary alcohols .

Chemical Identity:

  • Chemical Name: (6-Methoxy-3-methylpyridin-2-yl)methanol[1][2][3]

  • Functional Class: Pyridine derivative / Primary Alcohol / Aryl Ether[4]

  • SMILES: CC1=C(N=C(C=C1)OC)CO

  • Physical State: Typically a viscous oil or low-melting solid (analogous to 6-methyl-2-pyridinemethanol, mp ~32°C).[4]

  • Solubility: Soluble in organic solvents (DCM, Methanol, Ethyl Acetate); moderately soluble in water.

Core Safety Directive: Treat this compound as a Hazardous Organic Waste . Under no circumstances should this material be discharged into municipal drainage systems. Its pyridine ring structure is resistant to standard biological degradation in wastewater treatment plants and poses aquatic toxicity risks.

Hazard Profile & Risk Assessment (Class-Based)

Since specific SDS data for this exact isomer is rare, we apply Structure-Activity Relationship (SAR) principles based on close analogs (e.g., 6-methyl-2-pyridinemethanol).

Hazard CategoryGHS Classification (Derived)Hazard StatementOperational Implication
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.[4]Do not treat as "general trash." Double-bag solid waste.
Skin/Eye Category 2 / 2AH315/H319: Causes skin/eye irritation.[5]Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Flammability Category 4 (Combustible)H227: Combustible liquid/solid.Flash point likely >90°C. Keep away from open flames/oxidizers.
Target Organ STOT SE 3H335: May cause respiratory irritation.[6][7]Handle only in a certified fume hood.

Pre-Disposal Stabilization & Segregation

Before the waste management team collects the material, the bench scientist must stabilize and segregate the chemical correctly.

A. Waste Stream Selection

You must segregate this chemical into the Non-Halogenated Organic Solvent stream.

  • Why? Although it contains nitrogen, it lacks halogens (Cl, Br, F). Mixing it with halogenated waste (e.g., Chloroform) increases disposal costs significantly.

  • Compatibility: It is compatible with acetone, methanol, and ethanol waste.

  • Incompatibility: DO NOT mix with strong oxidizing acids (Nitric Acid, Perchloric Acid). The pyridine nitrogen can be protonated, generating heat, and the alcohol group is susceptible to rapid oxidation.

B. Container Protocol
  • Liquid Waste: If the substance is in solution (e.g., reaction mixture), pour into the standard "Non-Halogenated Organic" carboy (typically HDPE or Glass).

  • Solid/Pure Waste:

    • Dissolve small amounts (<5g) in a compatible solvent (Acetone/Ethanol) and add to the liquid waste stream.

    • For larger amounts (>5g), place the solid in a screw-top jar, label it clearly, and designate it for "Lab Pack" incineration.

Operational Workflow: Decision Logic

The following diagram illustrates the decision-making process for disposal and spill response. This self-validating system ensures no step is missed.

DisposalWorkflow Start Start: Waste Generation StateCheck Is the material Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Liquid Solid Solid / Pure Oil StateCheck->Solid Solid SolventCheck Contains Halogens? Liquid->SolventCheck StreamA Stream A: Halogenated Waste (e.g., DCM mix) SolventCheck->StreamA Yes StreamB Stream B: Non-Halogenated Waste (e.g., Acetone/MeOH mix) SolventCheck->StreamB No (Preferred) Incineration Final Disposal: High-Temp Incineration StreamA->Incineration StreamB->Incineration QuantityCheck Quantity > 5g? Solid->QuantityCheck Dissolve Dissolve in Acetone/Ethanol QuantityCheck->Dissolve No LabPack Segregate for Lab Pack (Solid Waste Bin) QuantityCheck->LabPack Yes Dissolve->StreamB LabPack->Incineration

Caption: Operational decision tree for segregating (6-Methoxy-3-methylpyridin-2-yl)methanol waste streams.

Spill Response Protocol

In the event of a bench-top spill, immediate action is required to prevent exposure and environmental contamination.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood is active.[8]

  • PPE Upgrade: Wear double nitrile gloves and safety goggles. If the spill is outside a hood and vapors are strong, respiratory protection (Organic Vapor cartridge) may be required.

  • Containment:

    • Liquid Spill: Surround with absorbent pads or vermiculite. Do not use paper towels alone (fire risk if ignition sources are present).

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

  • Decontamination:

    • Wipe the surface with a dilute acidic solution (e.g., 1M HCl) followed by water.

    • Scientific Rationale: The pyridine nitrogen is basic. The acid protonates it to form a pyridinium salt, which is water-soluble and easier to clean, reducing volatility.

  • Disposal of Debris: All contaminated pads/gloves go into the Hazardous Solid Waste bin, not regular trash.

Regulatory Compliance & Final Destination

US EPA (RCRA) Classification

While this specific isomer is not explicitly "Listed" (P or U list), it is regulated by characteristic:

  • Waste Code: Likely D001 (Ignitable) if in organic solvent. If pure, it falls under general "Toxic" criteria due to the pyridine moiety.

  • Best Practice: Label as "Hazardous Waste - Toxic, Irritant, Organic."

Final Disposal Method: Thermal Oxidation

The only acceptable final disposal method is High-Temperature Incineration (Rotary Kiln).[4]

  • Mechanism: Incineration at >1000°C ensures the complete destruction of the pyridine ring, converting it to

    
    , 
    
    
    
    , and
    
    
    (which are scrubbed).
  • Prohibition: Never use landfill or deep-well injection for pyridine derivatives due to high groundwater mobility.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89385899, (6-methoxy-3-methyl-2-pyridinyl)methanol. PubChem.[2][3][5] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. EPA.gov. Available at: [Link][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

Sources

Handling

Safe Handling and Disposal of (6-Methoxy-3-methylpyridin-2-yl)methanol: A Guide for Laboratory Professionals

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) from a primary manufacturer is readily available for (6-Methoxy-3-methylpyridin-2-yl)methanol. The following guidance is synthesized from safety data for str...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) from a primary manufacturer is readily available for (6-Methoxy-3-methylpyridin-2-yl)methanol. The following guidance is synthesized from safety data for structurally similar compounds and general principles of laboratory safety. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment as if it were hazardous.[1]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with (6-Methoxy-3-methylpyridin-2-yl)methanol. The focus is on procedural, step-by-step guidance for safe handling and disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chemical structure, a substituted hydroxymethylpyridine, (6-Methoxy-3-methylpyridin-2-yl)methanol should be handled as a compound that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if swallowed. Similar pyridine derivatives can cause skin and eye irritation.[2][3] Therefore, a conservative approach to personal protection is warranted.

Minimum Recommended PPE:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact.[1] It is crucial to consult the glove manufacturer's data for breakthrough times and compatibility.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]To protect eyes from splashes of the solid or solutions.[1]
Face Protection Face shield.Recommended in addition to goggles when there is a significant risk of splashing during procedures like transferring solutions.[4]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of any dust or vapors.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling (6-Methoxy-3-methylpyridin-2-yl)methanol is critical to minimize exposure and ensure safety.

Preparation:
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.[1]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5]

Handling:
  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of any airborne particles.[1]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly and in a controlled manner to avoid splashing.[1]

  • Reactions: Conduct all reactions involving (6-Methoxy-3-methylpyridin-2-yl)methanol within a chemical fume hood.[1]

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[3][6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[8]

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[8] Sweep up the absorbed material, place it into a suitable, labeled container for hazardous waste disposal, and clean the spill area thoroughly.[9] Ensure adequate ventilation during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing (6-Methoxy-3-methylpyridin-2-yl)methanol must be treated as hazardous waste.[10] Improper disposal can lead to environmental contamination and potential harm to human health.

Waste Segregation:
  • Solid Waste: Collect any solid (6-Methoxy-3-methylpyridin-2-yl)methanol and contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled, and sealed hazardous waste container.[10][11]

  • Liquid Waste: Collect solutions containing (6-Methoxy-3-methylpyridin-2-yl)methanol in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[11]

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Container Labeling and Storage:
  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "(6-Methoxy-3-methylpyridin-2-yl)methanol," and the approximate concentration and quantity.[10]

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[11] Use secondary containment for all liquid waste.[11]

Disposal of Empty Containers:
  • Empty containers that held (6-Methoxy-3-methylpyridin-2-yl)methanol should also be treated as hazardous waste unless properly decontaminated.[10]

  • For containers of potentially highly toxic chemicals, it is recommended to triple rinse with a suitable solvent.[11] The first rinseate must be collected and disposed of as hazardous waste.[11] Subsequent rinses may also need to be collected depending on local regulations.

Final Disposal:
  • Arrange for the pickup and disposal of all hazardous waste through your institution's licensed hazardous waste disposal contractor.[10]

  • Always follow all local, state, and federal regulations for hazardous waste disposal.[10]

Workflow and Logic Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling (6-Methoxy-3-methylpyridin-2-yl)methanol from receipt to disposal.

Safe Handling Workflow for (6-Methoxy-3-methylpyridin-2-yl)methanol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Assess Hazards & Review SDS (or equivalent) B Verify Engineering Controls (Fume Hood) A->B C Select & Inspect PPE B->C D Prepare Designated Work Area C->D E Don Appropriate PPE D->E Proceed to Handling F Handle Compound in Fume Hood E->F G Perform Experiment F->G H Segregate Hazardous Waste G->H Experiment Complete I Label Waste Containers Correctly H->I J Store Waste in Designated Area I->J M Arrange for Professional Disposal J->M K Decontaminate Work Area & Equipment L Doff PPE & Wash Hands K->L

Caption: Workflow for safe handling of (6-Methoxy-3-methylpyridin-2-yl)methanol.

References

  • Methanex Corporation. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • US Methanol. (n.d.). Product Safety. Retrieved from [Link]

  • Univar Solutions. (2011). SAFETY DATA SHEET METHANOL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Dräger. (n.d.). Gas Detectors & PPE for 3-methyl pyridine. Retrieved from [Link]

  • Dräger. (n.d.). Gas Detectors & PPE for Methanol. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

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